5-phenyl-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-10-13-9-16-15-7-6-12(8-14(13)15)11-4-2-1-3-5-11/h1-10,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRRCKNLNAJPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Indole Scaffold
An In-depth Technical Guide to the Core Properties of 5-phenyl-1H-indole-3-carbaldehyde
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data, reliable synthetic protocols, spectroscopic characterization, and the chemical rationale for its utility as a versatile molecular scaffold.
The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. The introduction of a phenyl group at the C5 position and a carbaldehyde (formyl) group at the C3 position, as in this compound, creates a molecule with distinct steric and electronic properties. The aldehyde functionality, in particular, serves as a versatile chemical handle for further molecular elaboration, making this compound a valuable intermediate for synthesizing more complex therapeutic agents.[3][4]
Indole-3-carbaldehyde and its derivatives are known to be key precursors for a wide range of biologically active compounds, including those with potential anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The specific analogue, this compound, combines the established indole-3-carbaldehyde core with a biphenyl-like motif, opening avenues for exploring novel structure-activity relationships.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 141835-34-9 | [6][7] |
| Molecular Formula | C₁₅H₁₁NO | Derived |
| Molecular Weight | 221.26 g/mol | Derived |
| Appearance | Solid (Typical for indole derivatives) | [8] |
| Solubility | Soluble in organic solvents like DMSO and dimethylformamide; sparingly soluble in aqueous buffers.[9][10] | Inferred from parent |
| InChI Key | N/A (Not found) | N/A |
| SMILES | O=Cc1c[nH]c2cc(c3ccccc3)ccc12 | Derived |
Note: Some properties are inferred from the parent compound, indole-3-carbaldehyde, due to limited specific data for the 5-phenyl derivative.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached through multiple strategies. A robust and common method involves a two-step process: (1) A Suzuki-Miyaura cross-coupling to introduce the phenyl group at the C5 position of an indole precursor, followed by (2) a Vilsmeier-Haack formylation to install the aldehyde at the C3 position.
The Vilsmeier-Haack reaction is the method of choice for C3-formylation of electron-rich heterocycles like indole. The causality behind this regioselectivity lies in the mechanism: the indole nitrogen directs electrophilic attack to the C3 position, which is the most nucleophilic carbon, leading to the formation of a stable cationic intermediate that subsequently yields the aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Phenyl-1H-indole
This protocol describes the C3-formylation step, assuming the starting material, 5-phenyl-1H-indole, is available.
Materials:
-
5-phenyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Maintain the temperature below 5°C during this addition.
-
Indole Addition: Dissolve 5-phenyl-1H-indole in a minimal amount of anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthetic Workflow Diagram
Caption: Vilsmeier-Haack formylation of 5-phenyl-1H-indole.
Spectroscopic Profile
| Technique | Expected Characteristics |
| ¹H NMR | δ ~12.0-12.5 ppm: Singlet, 1H (indole N-H, if in DMSO-d₆).[11] δ ~9.9-10.1 ppm: Singlet, 1H (aldehyde -CHO).[11][12] δ ~7.2-8.5 ppm: Multiplets, aromatic protons (indole and phenyl rings).[11][12] |
| ¹³C NMR | δ ~184-187 ppm: Carbonyl carbon (C=O).[11][12] δ ~110-140 ppm: Aromatic carbons.[11][12] |
| IR (cm⁻¹) | ~3200-3400 cm⁻¹: N-H stretching vibration.[11][13] ~1640-1680 cm⁻¹: C=O stretching of the aldehyde.[11][13] ~1400-1600 cm⁻¹: C=C aromatic ring stretching. |
| MS (ESI) | [M+H]⁺: m/z ≈ 222.27 |
Chemical Reactivity and Applications in Drug Discovery
The chemical behavior of this compound is dictated by its three key features: the indole N-H, the electron-rich heterocyclic ring, and the electrophilic aldehyde group.
-
Aldehyde Group Reactivity: The C3-aldehyde is the primary site for synthetic elaboration. It readily undergoes condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively.[14] This is a common strategy for creating libraries of compounds for biological screening.[5] The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further diversification pathways.[15]
-
Indole Ring Reactivity: The indole nitrogen can be alkylated or acylated under basic conditions, a strategy often used to modulate solubility and pharmacokinetic properties.[2][13]
-
Applications as a Synthetic Intermediate: As a building block, this molecule is primed for the synthesis of more complex heterocyclic systems.[4] The indole-3-carbaldehyde scaffold is a precursor to compounds with a wide array of biological activities, including antimicrobial, antioxidant, and cytotoxic (anticancer) effects.[2][5][13] The presence of the C5-phenyl group offers an additional vector for modification, allowing for the exploration of structure-activity relationships in areas like kinase inhibition or receptor binding where bi-aryl motifs are often beneficial.
Conclusion
This compound is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. Its properties are derived from the synergistic combination of the privileged indole nucleus, a reactive aldehyde handle, and a C5-phenyl substituent. This guide provides the foundational knowledge—from physicochemical properties and synthesis to reactivity and potential applications—required for its effective utilization in a research and drug development setting. The protocols and data presented herein serve as a reliable starting point for any scientist looking to explore the rich chemistry of this valuable compound.
References
- Regioselective C5−H Direct Iodination of Indoles.
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
- 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde | SIELC.SIELC Technologies.
- 5-Phenyl-1H-pyrrole-3-carbaldehyde | 56448-22-7.Sigma-Aldrich.
- A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Deriv
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
- Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Indole-3-carboxaldehyde - Bioactive Metabolite for Immunomodul
- Indole-3-carboxaldehyde.Cayman Chemical.
- 141835-34-9|this compound|BLD Pharm.BLD Pharm.
- A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Deriv
- This compound.AbacipharmTech.
- Indole-3-carbaldehyde.Wikipedia.
- indole-3-carboxaldehyde, 487-89-8.The Good Scents Company.
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- Indole-3-carboxaldehyde.Krackeler Scientific, Inc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-carboxaldehyde | Krackeler Scientific, Inc. [krackeler.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 141835-34-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. 5-Phenyl-1H-pyrrole-3-carbaldehyde | 56448-22-7 [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 15. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 5-phenyl-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of 5-phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The indole-3-carbaldehyde scaffold is a privileged structure, present in numerous biologically active molecules, and its derivatization offers a pathway to novel therapeutic agents.[1][2] The introduction of a phenyl group at the C5-position creates a biaryl system, further expanding its chemical space and potential for pharmacological intervention. This document details a robust synthetic methodology, provides a thorough guide to its structural characterization via modern spectroscopic techniques, and discusses its potential applications, particularly in the context of drug discovery.
Introduction: The Significance of the this compound Scaffold
This compound (CAS No. 141835-34-9) is an aromatic heterocyclic compound featuring an indole core functionalized with a phenyl substituent at the 5-position and a formyl (aldehyde) group at the 3-position.[3] The indole nucleus is a cornerstone in drug discovery, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1] The C3-formyl group is not merely a structural feature; it is a highly versatile chemical handle for further molecular elaboration, enabling the synthesis of complex derivatives such as Schiff bases and other heterocyclic systems.[4][5]
The parent molecule, indole-3-carbaldehyde, is a natural metabolite of tryptophan produced by gut microbiota and acts as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), playing a crucial role in modulating mucosal immunity.[2][5] The addition of a phenyl group at the C5-position dramatically alters the molecule's steric and electronic properties. This modification introduces a biaryl motif, a common feature in pharmacologically active compounds, which can enhance binding affinity to biological targets through additional hydrophobic and π-stacking interactions. Consequently, this compound serves as a valuable building block for generating libraries of novel compounds for screening and development.
Synthetic Strategy: A Modular Approach
The synthesis of this compound is most effectively achieved through a modular, two-stage approach that leverages powerful and well-established reactions in organic chemistry: the Vilsmeier-Haack formylation and the Suzuki-Miyaura cross-coupling. While the order of these reactions can be interchanged, a highly reliable strategy involves first installing the robust formyl group, followed by the carbon-carbon bond formation to add the phenyl ring.
This sequence is often preferred because the electron-withdrawing nature of the C3-aldehyde can sometimes complicate the initial indole synthesis. Performing the formylation on a commercially available or easily synthesized 5-bromo-1H-indole provides a stable intermediate, 5-bromo-1H-indole-3-carbaldehyde. This intermediate is then perfectly primed for a subsequent Suzuki coupling. The presence of the formyl group is generally well-tolerated under the conditions required for this palladium-catalyzed reaction.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of the target compound from 5-bromo-1H-indole-3-carbaldehyde. The choice of a palladium catalyst with appropriate ligands, such as Pd(dppf)Cl₂, is critical for achieving high yields in couplings involving heteroaryl halides.[7] An aqueous base like potassium carbonate is effective and facilitates the catalytic cycle.
Materials:
-
5-bromo-1H-indole-3-carbaldehyde
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (de-gassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indole-3-carbaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Add de-gassed 1,4-dioxane and de-gassed water in a 4:1 ratio. The use of de-gassed solvents is crucial to prevent oxidation of the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Structural Elucidation and Spectroscopic Data
Confirmation of the chemical structure of this compound is unequivocally achieved through a combination of mass spectrometry and spectroscopic methods such as NMR and IR. Each technique provides complementary information that, when combined, validates the molecular identity and purity.
Quantitative Data Summary
The following table summarizes the expected spectroscopic data for the title compound, based on analysis of its constituent functional groups and data from closely related analogues found in the literature.[8][9][10]
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) of Aldehyde H (CHO) | ~9.9 - 10.1 ppm (singlet) |
| Chemical Shift (δ) of Indole N-H | >11.0 ppm (broad singlet, in DMSO-d₆) | |
| Chemical Shift (δ) of Aromatic Hs | ~7.2 - 8.5 ppm (multiplets) | |
| ¹³C NMR | Chemical Shift (δ) of Aldehyde C (C=O) | ~185 ppm |
| Chemical Shift (δ) of Aromatic Cs | ~110 - 140 ppm | |
| IR Spectroscopy | Wavenumber (ν) of Aldehyde C=O Stretch | ~1650 - 1670 cm⁻¹ |
| Wavenumber (ν) of Indole N-H Stretch | ~3100 - 3300 cm⁻¹ (broad) | |
| Mass Spec (HRMS) | [M+H]⁺ (Calculated for C₁₅H₁₂NO⁺) | 222.0913 |
Data Interpretation:
-
¹H NMR: The most diagnostic signal is the singlet for the aldehyde proton, which appears far downfield (>9.9 ppm) due to the deshielding effect of the carbonyl group.[9] The broad singlet for the N-H proton is also characteristic. The complex multiplet pattern in the aromatic region corresponds to the nine protons on the indole and phenyl rings.
-
¹³C NMR: The aldehyde carbon resonance is typically found around 185 ppm. The remaining signals in the aromatic region confirm the carbon backbone of the biaryl indole structure.
-
IR Spectroscopy: A strong, sharp absorption band around 1650 cm⁻¹ is definitive for the C=O stretch of the aromatic aldehyde.[8] A broad band above 3100 cm⁻¹ confirms the presence of the N-H bond of the indole ring.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the most accurate confirmation of the molecular formula by measuring the exact mass of the protonated molecule, which should match the calculated value for C₁₅H₁₂NO⁺.
Applications in Research and Drug Development
The indole-3-carbaldehyde scaffold is a well-established pharmacophore with diverse biological activities.[1] As previously mentioned, the parent compound is an AhR agonist. The AhR pathway is a critical regulator of cellular responses to environmental signals and is implicated in immune modulation, detoxification, and cell cycle control.
The introduction of the 5-phenyl group creates a derivative with significantly different physicochemical properties. This modification can be leveraged to:
-
Modulate Receptor Affinity: The phenyl ring can occupy additional pockets in a receptor's binding site, potentially increasing affinity and selectivity for specific targets over the parent compound.
-
Improve Pharmacokinetic Properties: The increased lipophilicity can influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for developing viable drug candidates.
-
Serve as a Platform for Further Derivatization: Both the phenyl ring and the indole core can be further functionalized to explore structure-activity relationships (SAR) systematically.
This compound is therefore a prime candidate for screening in assays related to cancer, inflammation, and infectious diseases, where modulation of pathways like AhR is therapeutically relevant.
Conclusion
This compound is a synthetically accessible and highly valuable molecular scaffold. Its preparation via robust and scalable chemical reactions like the Vilsmeier-Haack and Suzuki-Miyaura couplings makes it readily available for research purposes. Its structure, confirmed by a suite of spectroscopic techniques, combines the privileged indole-3-carbaldehyde core with a biaryl motif, opening avenues for the development of novel small molecules with tailored pharmacological profiles. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and strategically employ this compound in their scientific pursuits.
References
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][12]-Fused Indole Heterocycles. ACS Publications.
- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
- The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. National Institutes of Health (NIH).
- Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed.
- This compound. AbacipharmTech.
- Application Notes and Protocols: Suzuki Coupling for the Synthesis of 6-(Benzothiophen-2-YL)-1H-indole. Benchchem.
- Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, ACS Publications.
- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- CAS 590392-05-5 1H-Indole-3-carboxaldehyde,2-(1,1-dimethylethyl)-5-phenyl-(9CI). BOC Sciences.
- Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate.
- Regioselective C5−H Direct Iodination of Indoles. Thieme.
- 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde. SIELC Technologies.
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate.
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information] Royal Society of Chemistry.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Supporting Information] ACS.
- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
- Indole-3-carbaldehyde. Wikipedia.
- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Human Metabolome Database.
- 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)-. SpectraBase.
- 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)-. SpectraBase.
- 1-Phenyl-1H-indole-3-carbaldehyde. Benchchem.
- 5-Hydroxy-1H-indole-3-carbaldehyde. Chem-Impex.
- Indole-3-carboxaldehyde (CAS 487-89-8). Cayman Chemical.
- indole-3-carboxaldehyde, 487-89-8. The Good Scents Company.
- 1H-Indole-3-carboxaldehyde. NIST WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to 5-phenyl-1H-indole-3-carbaldehyde (CAS No. 141835-34-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a phenyl group at the 5-position coupled with a reactive carbaldehyde at the 3-position offers a versatile platform for the synthesis of novel therapeutic agents. This document details the physicochemical properties, synthesis, spectroscopic characterization, and potential therapeutic applications of this compound, drawing upon established chemical principles and analogous indole derivatives.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for engaging with biological targets. The indole-3-carbaldehyde moiety, in particular, serves as a crucial synthetic intermediate, allowing for a diverse range of chemical transformations to build molecular complexity.[2] The incorporation of a phenyl group at the 5-position of the indole ring introduces additional lipophilicity and potential for π-π interactions, which can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from closely related analogs and supplier information.
Physical Properties
A summary of the known and predicted physical properties is presented in Table 1.
| Property | Value | Source/Reference |
| CAS Number | 141835-34-9 | |
| Molecular Formula | C₁₅H₁₁NO | |
| Molecular Weight | 221.26 g/mol | Calculated |
| Physical Form | Solid | |
| Purity | ≥ 97% | |
| Storage | Inert atmosphere, 2-8°C | |
| Melting Point | 198–199 °C (for N-tosyl derivative) | [3] |
Note: The melting point is for the N-tosyl protected analog and may differ for the unprotected compound.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), the N-H proton of the indole ring (a broad singlet, typically > 10 ppm in DMSO-d₆), and a complex pattern of aromatic protons from both the indole and phenyl rings in the range of 7-8.5 ppm. For the related 5-phenyl-1-tosyl-1H-indole-3-carbaldehyde, a singlet for the aldehyde proton is observed at δ 10.12 ppm.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic downfield signal for the carbonyl carbon of the aldehyde group (typically in the 180-190 ppm region). The aromatic carbons of the fused ring system and the phenyl substituent will resonate in the 110-140 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum is expected to display a strong carbonyl (C=O) stretching vibration for the aldehyde group around 1650-1700 cm⁻¹. A broad N-H stretching band for the indole amine should be visible in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.[1]
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.26 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (-CHO).
Synthesis Strategies: Building the this compound Core
The synthesis of this compound can be approached through two primary retrosynthetic pathways, as illustrated in the diagram below. The choice of strategy depends on the availability of starting materials and the desired overall efficiency.
Caption: Retrosynthetic analysis for this compound.
Strategy A: Vilsmeier-Haack Formylation of 5-Phenylindole
This approach involves the formylation of a pre-synthesized 5-phenylindole core. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group at the electron-rich C3 position of the indole ring.
Experimental Protocol (Hypothetical):
-
Preparation of the Vilsmeier Reagent: To a stirred solution of anhydrous N,N-dimethylformamide (DMF) (3 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) at 0°C, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents). The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: A solution of 5-phenylindole (1 equivalent) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-60°C) for several hours, with monitoring by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) until the solution is alkaline.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
The use of anhydrous conditions is crucial as the Vilsmeier reagent is moisture-sensitive.
-
The reaction is performed at low temperature initially to control the exothermic formation of the Vilsmeier reagent.
-
Heating is often required to drive the electrophilic aromatic substitution to completion.
-
The alkaline work-up hydrolyzes the intermediate iminium salt to the final aldehyde product.
Strategy B: Suzuki Coupling of 5-Bromo-1H-indole-3-carbaldehyde
This strategy introduces the phenyl group in the final step via a palladium-catalyzed Suzuki cross-coupling reaction. This is a powerful and versatile method for forming carbon-carbon bonds.
Experimental Protocol (Generalized):
-
Reaction Setup: In a reaction vessel, combine 5-bromo-1H-indole-3-carbaldehyde (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The mixture is heated to reflux (typically 80-100°C) for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
The choice of palladium catalyst and ligands can significantly impact the reaction efficiency.
-
The base is essential for the transmetalation step in the Suzuki catalytic cycle.
-
Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
A mixed solvent system is often used to ensure the solubility of both the organic and inorganic reagents.
Therapeutic Potential and Applications in Drug Discovery
While specific biological data for this compound is limited, the broader class of indole-3-carbaldehyde derivatives has demonstrated a wide range of pharmacological activities, suggesting promising avenues for investigation.
Caption: Potential therapeutic applications of this compound derivatives.
Anticancer Activity
Indole-based compounds are well-represented among anticancer agents. Derivatives of indole-3-carbaldehyde have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[6] The phenyl group at the 5-position can be strategically functionalized to enhance binding to target proteins and improve anticancer potency.
Neuroprotective Effects
The indole scaffold is also a key feature in molecules with neuroprotective properties.[7] Derivatives of indole-3-carbaldehyde have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8] Their mechanisms of action often involve antioxidant activity, inhibition of protein aggregation, and modulation of key signaling pathways in the central nervous system. The lipophilic nature of the 5-phenyl substituent may enhance the ability of derivatives to cross the blood-brain barrier.
Antioxidant Properties
Many indole derivatives exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress, which is implicated in a wide range of diseases.[1] The indole N-H group can act as a hydrogen donor, and the extended π-system of the 5-phenylindole core can stabilize the resulting radical.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its synthesis can be readily achieved through established methodologies such as the Vilsmeier-Haack reaction or Suzuki coupling. While specific experimental and biological data for this compound are not yet widely published, the known activities of related indole-3-carbaldehyde derivatives strongly suggest its potential as a scaffold for the development of new therapeutics in areas such as oncology and neurodegenerative diseases. Further research into the specific properties and biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
- (This reference is not directly cited in the text but provides general context on indole chemistry).
- (This reference is not directly cited in the text but provides general context on indole chemistry).
- Regioselective C5−H Direct Iodination of Indoles. (n.d.).
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- (This reference is not directly cited in the text but provides general context on indole chemistry).
- (This reference is not directly cited in the text but provides general context on indole chemistry).
- (This reference is not directly cited in the text but provides general context on indole chemistry).
- Al-Ostoot, F. H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]
- BMRB entry bmse000645 - Indole-3-carboxaldehyde. (n.d.). Biological Magnetic Resonance Bank. [Link]
- Guedes, M., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants. [Link]
- (This reference is not directly cited in the text but provides general context on indole chemistry).
- (This reference is not directly cited in the text but provides general context on indole chemistry).
- (This reference is not directly cited in the text but provides general context on indole chemistry).
- (This reference is not directly cited in the text but provides general context on indole chemistry).
- Rahman, M. A., & Kim, Y. S. (2018). Neuroprotective Role of Phytochemicals. PMC. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]
- 6. chemimpex.com [chemimpex.com]
- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-phenyl-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 5-phenyl-1H-indole-3-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, synthesis, characterization, and applications. The indole scaffold is a privileged structure in drug discovery, and the introduction of a phenyl group at the C-5 position and a carbaldehyde at the C-3 position creates a molecule with unique electronic and steric properties, making it a valuable building block for novel therapeutic agents.[1][2][3]
Core Molecular Attributes and Physicochemical Properties
This compound is a solid organic compound at room temperature. A thorough understanding of its fundamental properties is critical for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO | [4] |
| Molecular Weight | 221.25 g/mol | [4] |
| CAS Number | 141835-34-9 | [4] |
| Appearance | Typically a solid powder | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
The presence of the indole nitrogen, the aromatic phenyl ring, and the reactive aldehyde group makes this molecule a versatile synthon for creating a diverse library of compounds.[1][3] The aldehyde functionality, in particular, is a gateway for various chemical transformations, including condensations and reductive aminations, to introduce further molecular complexity.[2][6]
Synthesis and Purification: A Methodological Approach
The synthesis of this compound can be achieved through several established synthetic routes for indole derivatives. A common and effective method involves the Vilsmeier-Haack formylation of a 5-phenyl-1H-indole precursor. This electrophilic substitution reaction introduces the aldehyde group at the electron-rich C-3 position of the indole ring.
Conceptual Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative method and may require optimization based on specific laboratory conditions and reagent purity.
-
Reagent Preparation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture for 30-60 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 5-phenyl-1H-indole in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction mixture to slowly warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Quenching and Workup: After the reaction is complete, cool the mixture in an ice bath and carefully quench by adding it to a stirred solution of saturated sodium carbonate until the pH is basic. This will hydrolyze the intermediate iminium salt to the desired aldehyde.[7]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent.[8]
Comprehensive Characterization and Validation
The structural confirmation and purity assessment of the synthesized this compound are paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole and phenyl protons. The aldehyde proton should appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm). The N-H proton of the indole ring will likely be a broad singlet, also at a downfield shift. Aromatic protons will appear in the range of δ 7-8.5 ppm.[5][9][10]
-
¹³C NMR: The carbon NMR will show a distinctive signal for the aldehyde carbonyl carbon around δ 185 ppm. The remaining aromatic carbons will appear in the δ 110-140 ppm region.[5][9][10]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight. The expected [M+H]⁺ ion would be at m/z 222.26. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is a suitable method for assessing the purity of this compound.[13][14][15] A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape.[14][15] The purity is determined by the peak area percentage of the main component.
-
Illustrative Characterization Workflow
Caption: A workflow for the analytical characterization of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The indole-3-carbaldehyde scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules.[1][3] The presence of the phenyl group at the 5-position can enhance binding to target proteins through hydrophobic and π-stacking interactions, potentially improving potency and selectivity.
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity. The aldehyde group can be used to synthesize Schiff bases, chalcones, and other heterocyclic systems that have shown promise as cytotoxic agents.[1][16]
-
Antimicrobial and Antifungal Agents: The indole nucleus is found in many natural and synthetic antimicrobial compounds. Modifications of this compound could lead to new antibacterial and antifungal drugs.[1][2]
-
Enzyme Inhibitors: The specific substitution pattern of this molecule makes it an interesting candidate for screening against various enzymes, such as kinases, proteases, and oxidoreductases. For instance, some indole derivatives are known to be acetylcholinesterase inhibitors.[17]
-
Fluorescent Probes: The conjugated π-system of the 5-phenylindole moiety can be exploited in the development of fluorescent probes for biological imaging and sensing applications.[18]
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, accessible synthetic routes, and versatile chemical reactivity make it a valuable building block for the creation of novel compounds with therapeutic potential. The detailed methodologies for its synthesis and characterization provided in this guide are intended to support researchers in their efforts to explore the full potential of this promising indole derivative.
References
- PubMed.
- The Royal Society of Chemistry.
- YouTube.
- Der Pharma Chemica.
- Der Pharma Chemica.
- Regioselective C5−H Direct Iodin
- ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- ResearchGate. (PDF)
- RSC Publishing. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. [Link]
- PubChem. 5-Phenyl-1H-pyrrole-3-carboxaldehyde. [Link]
- SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. [Link]
- SIELC Technologies. 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde. [Link]
- FLORE. Food Chemistry Advances. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). [Link]
- AbacipharmTech. This compound. [Link]
- SpectraBase. 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)- - Optional[13C NMR]. [Link]
- Wikipedia. Indole-3-carbaldehyde. [Link]
- The Good Scents Company. indole-3-carboxaldehyde. [Link]
- ResearchGate. The antiplatelet indole-3-carboxaldehyde phenylhydrazone. [Link]
- ResearchGate.
- SpectraBase. 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)-. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 141835-34-9|this compound|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 18. jk-sci.com [jk-sci.com]
The Enduring Legacy of Indole-3-Carbaldehyde: From Discovery to a Modern Therapeutic Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Bioactivity
Indole-3-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2] First identified in the early 20th century, its journey from a laboratory curiosity to a pivotal scaffold for a diverse array of bioactive molecules is a testament to its remarkable chemical versatility and profound biological significance.[3] This guide offers a comprehensive exploration of the discovery, history, and evolving therapeutic landscape of indole-3-carbaldehyde derivatives. We will delve into the foundational synthetic methodologies that brought this molecule to the forefront of organic chemistry, dissect the intricate signaling pathways modulated by its derivatives, and provide practical, field-proven insights for the modern researcher.
Chapter 1: A Historical Perspective - The Dawn of an Indole Era
The story of indole-3-carbaldehyde is intrinsically linked to the broader exploration of the indole nucleus, a privileged structure in countless natural products and pharmaceuticals. While indole itself was first isolated in the 19th century, the specific introduction of a formyl group at the C3 position marked a significant advancement in the functionalization of this important heterocycle.
The first synthesis of indole-3-carbaldehyde is credited to Ellinger in 1906, who achieved this milestone through the application of the Reimer-Tiemann reaction on indole. This seminal work opened the door for the systematic investigation of C3-substituted indoles and their unique properties. In the ensuing decades, a variety of synthetic methods were developed, each offering distinct advantages in terms of yield, scalability, and substrate scope. The Vilsmeier-Haack reaction, in particular, emerged as a highly efficient and widely adopted method for the formylation of indoles, solidifying its place as a fundamental tool in the synthetic chemist's arsenal.
Chapter 2: The Synthetic Toolkit - Crafting Indole-3-Carbaldehyde and its Progeny
The synthetic accessibility of indole-3-carbaldehyde has been a driving force behind its extensive use in drug discovery. Several classical and modern methods have been refined to afford this key intermediate and its derivatives with high efficiency.
The Vilsmeier-Haack Reaction: A Pillar of Indole Formylation
The Vilsmeier-Haack reaction is arguably the most common and reliable method for the synthesis of indole-3-carbaldehyde.[3] Its enduring popularity stems from its high regioselectivity for the electron-rich C3 position of the indole nucleus and its generally high yields.
Mechanism and Rationale:
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the nucleophilic indole at the C3 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway for indole formylation.
Experimental Protocol: A Modern Approach to Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
Materials:
-
Indole
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous DMF (5-10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude indole-3-carbaldehyde can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Yield: 85-95%
The Reimer-Tiemann Reaction: The Historic First
The Reimer-Tiemann reaction holds historical significance as the first reported method for the synthesis of indole-3-carbaldehyde. While it is less commonly used today due to lower yields and the formation of byproducts, understanding its mechanism provides valuable insight into the reactivity of the indole nucleus.
Mechanism and Rationale:
This reaction involves the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indole. The key reactive species is dichlorocarbene, generated in situ from chloroform and a strong base (e.g., sodium hydroxide). The indole anion attacks the electrophilic dichlorocarbene, leading to a dichloromethyl-substituted intermediate. Subsequent hydrolysis under the basic reaction conditions yields the aldehyde. A notable byproduct of this reaction with indole is 3-chloroquinoline.
Diagram: Reimer-Tiemann Reaction Mechanism
Caption: The Reimer-Tiemann reaction pathway for indole formylation.
The Gattermann Reaction: An Alternative Formylation Route
The Gattermann reaction provides another avenue for the formylation of aromatic compounds, including indole. This method utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.
Mechanism and Rationale:
The reaction proceeds through the formation of an electrophilic species, formimidoyl chloride, from HCN and HCl. The Lewis acid activates this species, which is then attacked by the indole ring at the C3 position. The resulting aldimine intermediate is hydrolyzed to the aldehyde. Due to the hazardous nature of HCN, modifications of this reaction using safer reagents like zinc cyanide have been developed.
Table 1: Comparison of Key Synthetic Methods for Indole-3-carbaldehyde
| Reaction | Reagents | Advantages | Disadvantages | Typical Yield |
| Vilsmeier-Haack | DMF, POCl₃ | High yield, high regioselectivity, mild conditions | Stoichiometric use of reagents | 85-95% |
| Reimer-Tiemann | CHCl₃, NaOH | Historically significant, one-pot reaction | Low yield, formation of byproducts (e.g., 3-chloroquinoline) | 10-20% |
| Gattermann | HCN, HCl, Lewis Acid | Applicable to various aromatic systems | Use of highly toxic HCN, harsh conditions | Variable |
Chapter 3: The Biological Arena - Indole-3-Carbaldehyde Derivatives as Modulators of Cellular Signaling
The true value of indole-3-carbaldehyde in drug discovery lies in the vast chemical space and diverse biological activities accessible through its derivatization. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, leading to a rich library of compounds with therapeutic potential.[4][5]
Anti-inflammatory and Antioxidant Properties: A Common Thread
A recurring theme in the pharmacology of indole-3-carbaldehyde derivatives is their potent anti-inflammatory and antioxidant activities.[2][6] These properties are often intertwined and stem from the ability of these compounds to modulate key signaling pathways involved in the inflammatory response and oxidative stress.
Targeting the NLRP3 Inflammasome: A Modern Anti-inflammatory Strategy
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[6] Its aberrant activation is implicated in a wide range of inflammatory diseases.[7] Recent studies have identified indole-3-carbaldehyde and its derivatives as potent inhibitors of the NLRP3 inflammasome.[6]
Mechanism of Action:
Indole-3-carbaldehyde has been shown to inhibit NLRP3 inflammasome activation by preventing the production of reactive oxygen species (ROS) and maintaining mitochondrial membrane potential.[6] This, in turn, blocks the downstream activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.
Diagram: Indole-3-Carbaldehyde in the NLRP3 Inflammasome Pathway
Caption: Indole-3-carbaldehyde inhibits the NLRP3 inflammasome pathway.
Aryl Hydrocarbon Receptor (AhR) Agonism: A Gateway to Immune Modulation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at mucosal surfaces.[8] Indole-3-carbaldehyde is a known endogenous agonist of AhR.[9]
Mechanism of Action:
Upon binding to AhR in intestinal immune cells, indole-3-carbaldehyde stimulates the production of interleukin-22 (IL-22).[8] IL-22 is a key cytokine involved in maintaining mucosal barrier integrity and promoting tissue repair. This mechanism underlies the protective effects of indole-3-carbaldehyde in preclinical models of inflammatory bowel disease and other conditions characterized by compromised gut barrier function.
Diagram: AhR Signaling Pathway Modulated by Indole-3-Carbaldehyde
Caption: Indole-3-carbaldehyde activates the AhR signaling pathway.
Chapter 4: The Frontier of Drug Development - Clinical Perspectives and Future Directions
The compelling preclinical data on the anti-inflammatory and immunomodulatory properties of indole-3-carbaldehyde and its derivatives have spurred interest in their therapeutic potential. While no indole-3-carbaldehyde derivative has yet been approved as a drug, the pathways they modulate are the subject of intense clinical investigation.
NLRP3 Inhibitors in Clinical Trials:
Several small molecule inhibitors of the NLRP3 inflammasome are currently in various phases of clinical trials for a range of inflammatory conditions, including cryopyrin-associated periodic syndromes (CAPS), gout, and cardiovascular disease.[10][11] The clinical development of these agents provides a strong rationale for the continued exploration of indole-3-carbaldehyde derivatives as a source of novel NLRP3 inhibitors.
AhR Agonists in Development:
Similarly, the therapeutic potential of AhR agonists is being actively explored.[12][13] Clinical trials are underway for AhR agonists in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease. The favorable safety profile of endogenous AhR ligands like indole-3-carbaldehyde makes this an attractive area for drug development.
Future Outlook:
The future of indole-3-carbaldehyde in drug discovery is bright. The continued elucidation of its mechanisms of action, coupled with advances in synthetic chemistry, will undoubtedly lead to the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The focus on modulating fundamental pathways of inflammation and immunity, such as the NLRP3 inflammasome and AhR signaling, positions indole-3-carbaldehyde derivatives at the forefront of modern therapeutic innovation.
Conclusion
From its initial synthesis over a century ago, indole-3-carbaldehyde has evolved from a simple chemical entity to a sophisticated molecular tool and a promising therapeutic scaffold. Its rich history is a compelling narrative of scientific inquiry and discovery. For researchers and drug development professionals today, indole-3-carbaldehyde and its derivatives offer a wealth of opportunities to address unmet medical needs in the realms of inflammatory, autoimmune, and other chronic diseases. The journey of this unassuming molecule is far from over, and its enduring legacy will undoubtedly continue to shape the future of medicine.
References
- Cao, J., Bao, Q., & Hao, H. (2024).
- Pelegrin, P., & Surprenant, A. (2024). Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers in Immunology, 15, 1426338. [Link]
- Oronsky, B., et al. (2023). 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors. Oncolytic Virotherapy, 12, 1-7. [Link]
- Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 25(6), 480-503. [Link]
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
- Patsnap. (2023). AHR Agonists -The Magic Multitasker of Immune Regulation.
- Synapse. (2024). What are AHR agonists and how do you quickly get the latest development progress? Synapse. [Link]
- Organic Syntheses. (n.d.). indole-3-aldehyde. Organic Syntheses Procedure. [Link]
- Renga, G., et al. (2022). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. Cells, 11(3), 526. [Link]
- Zelante, T., et al. (2023). Turning Microbial AhR Agonists into Therapeutic Agents via Drug Delivery Systems. Pharmaceutics, 15(2), 528. [Link]
- Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]
- Wikipedia. (n.d.).
- Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. [Link]
- Rahman, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3045. [Link]
- El-Sawy, E. R., et al. (2019). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- Mangan, M. S. J., et al. (2023). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). International Journal of Molecular Medicine, 51(5), 55. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 12. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]
- 13. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
The Synthetic Heart of Innovation: A Technical Guide to the 5-Phenyl-Indole Core for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for a Privileged Scaffold
In the vast and intricate world of natural products, the indole nucleus stands as a testament to nature's ingenuity, forming the backbone of thousands of bioactive compounds.[1][2][3] However, the specific architectural variation of a phenyl group at the 5-position of the indole ring, the 5-phenyl-indole scaffold, appears to be a distinction of human design rather than a product of natural evolution. Extensive reviews of marine and terrestrial natural products, including those from fungi, sponges, and ascidians, reveal a plethora of complex indole alkaloids, yet the simple 5-phenyl-indole core remains conspicuously absent.[2][4][5] This guide, therefore, pivots from a narrative of natural occurrence to one of synthetic utility and therapeutic potential, providing an in-depth technical exploration of the 5-phenyl-indole core for the modern drug discovery professional. While nature has not presented us with this specific scaffold, its strategic synthesis has unlocked significant pharmacological potential.
I. The Indole Scaffold in Nature: A Foundation of Bioactivity
The indole ring is a "privileged structure" in medicinal chemistry, a core motif frequently found in biologically active natural products and successful pharmaceuticals.[2][6] Its prevalence stems from the essential amino acid L-tryptophan, the biogenetic precursor to a vast array of indole alkaloids.[7][8] These natural products exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[9]
Biosynthesis of the Indole Core: A Tryptophan-Centric Pathway
The journey from primary metabolism to complex indole alkaloids begins with the shikimic acid pathway, which provides the precursor chorismate.[7] A series of enzymatic transformations convert chorismate to L-tryptophan.[7] From this crucial starting point, diverse biosynthetic pathways diverge to create the rich chemical diversity of indole alkaloids observed in nature.[7][8]
Diagram 1: Generalized Biosynthetic Pathway of Indole Alkaloids from Tryptophan
Caption: A simplified overview of the biosynthetic origin of indole alkaloids, highlighting the central role of L-tryptophan.
II. The 5-Phenyl-Indole Scaffold: A Synthetic Marvel
While nature has extensively decorated the indole core in myriad ways, the direct attachment of a phenyl group at the 5-position is a feature of synthetic chemistry. This deliberate structural modification has proven to be a valuable strategy in the development of novel therapeutic agents. The introduction of the phenyl group at this position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide additional vectors for interaction with biological targets.
Synthetic Strategies for 5-Phenyl-Indole Derivatives
The construction of the 5-phenyl-indole scaffold is primarily achieved through modern synthetic organic chemistry techniques. The Fischer indole synthesis, a classic method for indole formation, can be adapted for this purpose.[10] However, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become the preferred methods for their efficiency and functional group tolerance.[6]
Diagram 2: Common Synthetic Routes to the 5-Phenyl-Indole Core
Sources
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects | Semantic Scholar [semanticscholar.org]
- 5. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
The 5-Phenyl Indole Core: A Strategic Substituent in Modern Drug Discovery
An In-depth Technical Guide:
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and its ability to mimic protein structures.[1][2] While functionalization at various positions of the indole ring can dramatically alter its pharmacological profile, the introduction of a phenyl group at the 5-position represents a particularly strategic modification. This guide provides an in-depth analysis of the significance of the 5-phenyl substituent, moving beyond simple structure-activity relationships to explore the fundamental physicochemical, pharmacokinetic, and mechanistic implications that make it a powerful tool for researchers, scientists, and drug development professionals. We will dissect the causality behind its effects on target engagement, metabolic stability, and overall drug-like properties, supported by field-proven examples and detailed experimental methodologies.
Chapter 1: Fundamental Physicochemical Influence of the 5-Phenyl Group
The addition of a phenyl ring at the C5 position of the indole core is not a trivial modification. It fundamentally alters the electronic and steric profile of the parent heterocycle, which in turn dictates its behavior in a biological system.
1.1. Electronic Modulation
The phenyl group is generally considered to be weakly electron-withdrawing via an inductive effect, yet it can also participate in resonance. This dual nature subtly modulates the electron density across the indole ring system. This can influence the pKa of the indole nitrogen (N1), affecting its hydrogen bonding capability and its potential for further functionalization.
1.2. Steric and Conformational Impact
More significantly, the 5-phenyl group introduces considerable steric bulk. This has two major consequences:
-
Conformational Restriction: The rotation of the phenyl group relative to the indole plane can be hindered, leading to more defined, lower-energy conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity.
-
Vectorial Extension: The substituent provides a new vector in 3D space, allowing the molecule to probe deeper into binding pockets or establish new contact points unavailable to the unsubstituted indole.
The interplay of these effects is crucial for defining the molecule's overall shape and how it presents its pharmacophoric features to a target protein.
Figure 1: The 5-phenyl group's core influence on the indole scaffold.
Chapter 2: Enhancing Target Engagement and Biological Activity
The true significance of the 5-phenyl group is realized in its ability to forge critical interactions within a protein's binding site. This substituent often acts as a key anchor, dramatically enhancing potency and selectivity across diverse therapeutic areas.
2.1. New Frontiers in Molecular Interactions
The aromatic nature of the phenyl ring provides opportunities for several powerful non-covalent interactions that are fundamental to high-affinity binding:
-
Hydrophobic Interactions: The phenyl group significantly increases the lipophilicity of the molecule, allowing it to favorably occupy greasy, hydrophobic pockets within a target protein.
-
π-π Stacking: It can engage in parallel or T-shaped π-π stacking with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
-
Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged residues such as Lysine (Lys) and Arginine (Arg).
2.2. Structure-Activity Relationship (SAR) Insights
SAR studies consistently demonstrate the pivotal role of substituents on the indole ring. For instance, in the development of small-molecule HIV-1 fusion inhibitors targeting the glycoprotein gp41, the specific linkage between indole moieties was critical. A study found that altering the linkage from a 6-6' to a 5-6', 6-5', or 5-5' connection resulted in a 4- to 20-fold reduction in antiviral activity, underscoring the geometric precision required for optimal interaction within the gp41 hydrophobic pocket.[3]
Similarly, in the design of antitubercular agents targeting the enzyme Pks13, N-phenylindole derivatives showed significant promise.[4] SAR exploration revealed that introducing hydrophobic groups at the para-position of the N-phenyl ring, in combination with the existing indole scaffold, led to compounds with potent activity against Mycobacterium tuberculosis, with MIC values as low as 0.0625 µg/mL.[4]
Table 1: Impact of Indole Substitution on Antitubercular Activity (Pks13 Inhibition)
| Compound ID | Core Scaffold | Key Substituents | MIC (µg/mL) vs Mtb H37Rv | Reference |
| 28 | 2-methyl-N-phenylindole | - | 8 | [4] |
| 31-39 | 2-methyl-N-phenylindole | Methoxy, methyl, fluoro, etc. on N-phenyl | 0.5 - 8 | [4] |
| 45 | 2-methyl-N-phenylindole | p-phenyl on N-phenyl | 0.0625 | [4] |
| 58 | 2-methyl-N-phenylindole | p-bromo on N-phenyl | 0.125 | [4] |
This table summarizes data showing how substitutions on the N-phenyl ring of an indole scaffold dramatically improve antitubercular activity, with bulky hydrophobic groups yielding the most potent compounds.[4]
Figure 2: Binding modes enabled by the 5-phenyl substituent.
Chapter 3: Synthesis of 5-Phenylindole Derivatives
The synthesis of 5-phenylindoles is most commonly achieved via modern cross-coupling reactions, using a halogenated indole as a versatile starting material. The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling for 5-Phenylindole Synthesis
This protocol describes a representative synthesis of a 5-phenylindole derivative from a 5-bromoindole precursor. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).
Materials:
-
5-Bromo-1H-indole
-
Phenylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents) or a more specialized ligand like SPhos.
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
Toluene and Water (e.g., 3:1 mixture) or Dioxane/Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane (for chromatography)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indole (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.
-
Solvent and Degassing: Add the toluene/water solvent mixture. Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 90-110 °C, depending on the solvent) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC, eluting with a mixture of ethyl acetate and hexane. The disappearance of the starting 5-bromoindole spot and the appearance of a new, typically less polar, product spot indicates reaction completion (usually 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-phenyl-1H-indole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 3: Workflow for the Suzuki-Miyaura synthesis of 5-phenylindoles.
Chapter 4: Conclusion and Future Outlook
The 5-phenyl substituent is a powerful and versatile tool in the medicinal chemist's arsenal. Its significance extends far beyond simply adding bulk. It acts as a strategic modulator of the indole core's fundamental properties, influencing its electronics, conformation, and lipophilicity. This, in turn, translates into a profound ability to create new, high-affinity interactions with biological targets and to fine-tune the pharmacokinetic profile of a lead compound.
From antitubercular agents to antiviral and anticancer therapies, the 5-phenylindole scaffold has demonstrated its value.[3][4][5] As our understanding of disease biology becomes more nuanced, the ability to rationally design molecules that can probe specific sub-pockets of a receptor or enzyme is paramount. The 5-phenyl group provides a validated and effective method for achieving this, offering a reliable platform for developing next-generation therapeutics with enhanced potency and improved drug-like properties. Future research will undoubtedly continue to leverage this key structural motif to tackle complex therapeutic challenges.
References
- Benchchem. (n.d.). 5-Methyl-2-phenyl-1H-indole | 13228-36-9.
- Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- Benchchem. (n.d.). Application Notes and Protocols for 5-Methyl-2-phenyl-1H-indole Derivatives.
- Kesteleyn, B., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 55(13), 6145-6156.
- Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Pharmaceuticals, 15(5), 549.
- Fadhil Pratama, M. R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.
- Various Authors. (2025). A brief review of the biological potential of indole derivatives. ResearchGate.
- Bang, M. J., & Deb, M. L. (2026). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Current Organic Chemistry, 30(4), 285-302.
- Shi, W., & Lowary, T. L. (2011). Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents. Bioorganic & Medicinal Chemistry, 19(5), 1779-1789.
- Various Authors. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(18), 4349-4363.
- Various Authors. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. European Journal of Medicinal Chemistry, 54, 586-596.
- Panneerselvam, T. (2018). A Recent Review on Importance of Indole in the Field of Medicinal Chemistry. International Journal of Pharmacy & Therapeutics, 9(2).
- Various Authors. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Heterocyclic Chemistry.
- Basak, S. C., Zhu, Q., & Mills, D. (2011). Quantitative Structure-Activity Relationships for Anticancer Activity of 2-Phenylindoles Using Mathematical Molecular Descriptors. Current Computer-Aided Drug Design, 7(2), 98-108.
- Various Authors. (2013). Indenoindoles and cyclopentacarbazoles as bioactive compounds: synthesis and biological applications. European Journal of Medicinal Chemistry, 70, 819-834.
- Various Authors. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative...as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 6245.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Bioactivity Investigation of 5-phenyl-1H-indole-3-carbaldehyde
Section 1: Strategic Foundation & Rationale
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of numerous FDA-approved drugs.[1] The specific compound of interest, 5-phenyl-1H-indole-3-carbaldehyde, has been rationally selected for investigation. The core indole-3-carbaldehyde structure is a known bioactive entity, with derivatives showing a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The addition of a phenyl group at the C-5 position is hypothesized to enhance potency and modulate target specificity through increased steric bulk and potential for π-π stacking interactions, a common strategy in drug design.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, decision-based workflow. The initial tier focuses on a broad-spectrum screening to identify the most promising therapeutic avenue. Subsequent tiers are designed to provide preliminary insights into the mechanism of action (MoA), thereby building a robust, data-driven case for further development. Every protocol is designed as a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility.
Section 2: Prerequisite: Synthesis and Compound Integrity
Before any biological evaluation, the synthesis, purification, and rigorous characterization of the target compound are paramount. The integrity of subsequent biological data is wholly dependent on the purity and confirmed structure of the molecule being tested.
Proposed Synthetic Route
A plausible and efficient method for synthesizing the title compound involves a Vilsmeier-Haack formylation of a 5-phenylindole precursor. This classic reaction is widely used for the C-3 formylation of indoles.[4] The starting material, 5-phenyl-1H-indole, can be obtained through established cross-coupling methodologies such as the Suzuki reaction.
Workflow for Synthesis & Characterization
The following workflow ensures the compound used for bioassays is of the highest quality.
Caption: Synthesis, Purification, and Characterization Workflow.
Causality: Proceeding to biological assays without unambiguous structural confirmation (NMR, HRMS) and purity assessment (>95%) is a critical failure point. Impurities can lead to false positives or mask true activity, rendering the entire investigation invalid.
Section 3: Tier 1 - Foundational Bioactivity Screening
The objective of Tier 1 is to cast a wide net, efficiently assessing the compound against three of the most common and impactful areas of drug discovery for indole derivatives: cancer, microbial infections, and inflammation.[5][6][7] Positive results in any of these assays will guide the more focused investigations in Tier 2.
Antiproliferative Activity Screening
Expertise & Rationale: The indole scaffold is a well-established pharmacophore in oncology, with derivatives known to target various mechanisms like tubulin polymerization and kinase signaling.[1][8][9] Therefore, evaluating the compound's effect on cancer cell proliferation is a primary logical step. The Sulforhodamine B (SRB) assay is chosen for its reliability, sensitivity, and basis in measuring cellular protein content, making it less susceptible to interference from colored or reducing compounds compared to metabolic assays like MTT.[10] A panel of cell lines representing diverse cancer types (e.g., lung, breast, colon) is essential to identify potential tissue-specific activity.
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Culture & Seeding: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.[10] Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO, concentration matched to the highest drug dose) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the media. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[10]
-
Staining: Discard the TCA, wash plates five times with slow-running tap water, and air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes.
-
Wash & Solubilization: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation: Antiproliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Reference) |
|---|---|---|---|
| A549 | Lung | Experimental Value | Experimental Value |
| MCF-7 | Breast | Experimental Value | Experimental Value |
| HCT116 | Colon | Experimental Value | Experimental Value |
Antimicrobial Activity Screening
Expertise & Rationale: The indole ring is a component of various natural and synthetic antimicrobial agents.[11] A preliminary screen for antibacterial and antifungal activity is a cost-effective way to explore additional therapeutic potential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on the compound's potency.[12][13] The panel of microorganisms should include representatives of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, to assess the spectrum of activity.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans ATCC 10231) in RPMI-1640 medium. Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (microbes in broth without compound), a negative control (broth only), and a reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.[10]
Data Presentation: Antimicrobial Activity
| Microbial Strain | Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Reference Drug |
|---|---|---|---|
| S. aureus | Gram-positive | Experimental Value | Ciprofloxacin Value |
| E. coli | Gram-negative | Experimental Value | Ciprofloxacin Value |
| C. albicans | Fungus | Experimental Value | Fluconazole Value |
Anti-inflammatory Activity Screening
Expertise & Rationale: Indole-3-carbaldehyde, a closely related analogue, is a known modulator of inflammatory responses, acting as an agonist for the aryl hydrocarbon receptor (AhR) and inhibiting pathways like the NLRP3 inflammasome.[14][15][16] It is therefore highly probable that the 5-phenyl derivative will possess anti-inflammatory properties. A robust and straightforward initial screen is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS activation of macrophages (like the RAW 264.7 cell line) induces a strong inflammatory response, including the production of NO by inducible nitric oxide synthase (iNOS), making it an excellent model for acute inflammation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture & Seeding: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. A known iNOS inhibitor like L-NAME or a corticosteroid like Dexamethasone should be used as a positive control.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay): NO is unstable and rapidly converts to nitrite in the culture medium. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Cytotoxicity Check: Concurrently, run a parallel plate and perform an MTT or SRB assay to ensure that the observed reduction in NO is not due to compound-induced cell death.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only stimulated cells and determine the IC₅₀ value.
Data Presentation: Anti-inflammatory Activity
| Assay | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Dexamethasone (Reference) |
|---|
| NO Inhibition | Experimental Value | Experimental Value |
Tier 1 Integrated Workflow
Caption: Decision-based workflow for Tier 1 screening.
Section 4: Tier 2 - Preliminary Mechanism of Action (MoA) Investigation
Expertise & Rationale: Identifying a 'hit' in Tier 1 is only the beginning. A compound with a low IC₅₀ is promising, but understanding how it works provides immense value for lead optimization and future development. Tier 2 proposes logical, high-value experiments to explore the MoA based on the positive results from Tier 1.
If Antiproliferative Activity is Confirmed:
Hypothesis: Based on extensive literature on indole derivatives, two common anticancer mechanisms are (1) disruption of microtubule dynamics leading to cell cycle arrest in the G2/M phase, and (2) induction of apoptosis (programmed cell death).[5][8][17]
Proposed Experiment: Cell Cycle Analysis via Flow Cytometry
-
Protocol Outline: Treat a sensitive cancer cell line (e.g., A549) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide). Analyze the DNA content of the cell population using a flow cytometer. An accumulation of cells in the G2/M peak compared to the vehicle control would strongly suggest an effect on microtubule dynamics or mitosis.
Potential Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Hypothesized pathway of tubulin polymerization inhibition.
If Anti-inflammatory Activity is Confirmed:
Hypothesis: The compound likely modulates key inflammatory signaling pathways. A primary candidate, based on the parent indole-3-carbaldehyde structure, is the inhibition of the NLRP3 inflammasome, which is responsible for processing and activating the potent pro-inflammatory cytokine Interleukin-1β (IL-1β).[15]
Proposed Experiment: Western Blot for Inflammasome Components
-
Protocol Outline: Prime RAW 264.7 cells with LPS, then treat with the test compound before stimulating with a known NLRP3 activator (e.g., ATP or Nigericin). Lyse the cells and use Western blotting to probe for levels of key proteins: NLRP3, cleaved Caspase-1 (the active form), and cleaved IL-1β (the mature, secreted form). A reduction in the cleaved forms of Caspase-1 and IL-1β in the presence of the compound would support this hypothesis.
Potential Signaling Pathway: NLRP3 Inflammasome Inhibition
Caption: Hypothesized inhibition of NLRP3 inflammasome activation.
Section 5: Data Interpretation & Future Directions
The culmination of this preliminary investigation is a data package that provides a clear direction.
-
Antiproliferative: An IC₅₀ value below 10 µM is generally considered a potent hit and warrants further investigation, including screening against a broader panel of cancer cell lines (e.g., the NCI-60 panel) and initiation of structure-activity relationship (SAR) studies.
-
Antimicrobial: MIC values comparable to or lower than reference antibiotics, particularly against drug-resistant strains, would be highly significant. The next steps would include determining whether the effect is bactericidal or bacteriostatic (via MBC testing) and evaluating activity against clinical isolates.
-
Anti-inflammatory: A potent IC₅₀ for NO inhibition, confirmed to be non-cytotoxic, suggests significant potential. Future work should focus on measuring effects on other key cytokines (e.g., TNF-α, IL-6) and progressing to in vivo models of inflammation.
Ultimately, this structured, multi-tiered approach ensures that research efforts are focused efficiently. It transforms a novel molecule from a chemical structure into a validated biological 'hit' with a plausible mechanism of action, laying the essential groundwork for its journey toward becoming a potential therapeutic agent.
References
- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Bentham Science.
- Malik, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 227, 113935. [Link]
- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. [Link]
- Chemical structures of some indole derivatives showing anticancer activity. (n.d.).
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PubMed Central. [Link]
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science. [Link]
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2017).
- Rai, S., et al. (2024).
- Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 P
- Singh, P., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1211-1217. [Link]
- Cao, J., et al. (2023). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 24(13), 10834. [Link]
- The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. (2023). PubMed. [Link]
- Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Upd
- Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. (2019).
- Synthetic method for indole-3-carboxaldehyde compounds. (2012).
- Regioselective C5−H Direct Iodination of Indoles. (n.d.). [Source Document]. [Link]
- Indole-3-carbaldehyde. (n.d.). Wikipedia. [Link]
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 17. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Phenyl-1H-Indole-3-Carbaldehyde Core: A Privileged Scaffold for Modern Drug Discovery
Executive Summary: In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with a diverse range of biological targets, thereby serving as versatile templates for developing novel therapeutic agents. The indole ring system is a quintessential example of such a scaffold, found at the heart of numerous pharmaceuticals. This technical guide focuses on a specific, highly functionalized analogue: 5-phenyl-1H-indole-3-carbaldehyde. The strategic introduction of a phenyl group at the C5-position and a carbaldehyde at the C3-position creates a unique trifecta of chemical reactivity and physicochemical properties, unlocking a broad spectrum of biological activities. This document provides an in-depth exploration of this scaffold, covering its synthesis, its proven applications across multiple therapeutic areas, the nuanced structure-activity relationships that govern its efficacy, and detailed protocols for its synthesis and biological evaluation.
The Privileged Scaffold Concept: A Strategy for Accelerated Drug Discovery
The term "privileged structure" was first introduced in 1988 to describe molecular motifs that can serve as ligands for multiple, distinct biological receptors.[1][2] This concept has evolved into a powerful strategy in medicinal chemistry, as these scaffolds provide an efficient starting point for the design of compound libraries with a higher probability of yielding bioactive "hits".[1][3]
Key Characteristics of Privileged Scaffolds:
-
Target Versatility: They possess the inherent ability to bind to various biological targets, often across different protein families.[1][4]
-
Synthetic Accessibility: The core structure is typically amenable to chemical modification at multiple positions, allowing for the systematic exploration of chemical space and the fine-tuning of activity and selectivity.[1][5][6]
-
Favorable Pharmacokinetics: Privileged structures often exhibit good drug-like properties, such as chemical stability and compatibility with biological environments, which are crucial for absorption, distribution, metabolism, and excretion (ADME).[1][4]
-
Natural Precedent: Many privileged scaffolds, including the indole nucleus, are frequently found in natural products that have co-evolved with biological systems.[1]
The indole ring is one of the most prominent privileged scaffolds in drug discovery, forming the structural basis for approved drugs and clinical candidates targeting a vast array of conditions.[4][7] The this compound framework builds upon this legacy, offering enhanced structural and functional diversity.
Synthesis and Chemical Attributes of the Core Scaffold
The preparation of indole-3-carbaldehyde derivatives is most classically achieved via the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][10] The electrophile then attacks the electron-rich C3 position of the indole ring.
The synthesis of the 5-phenyl substituted target requires a 5-phenylindole precursor. A common route involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to install the phenyl group, followed by indole ring formation and subsequent formylation.
-
N1-Position: N-alkylation with groups like morpholinoethyl has been used to improve properties and create novel sulfonohydrazide anticancer agents. [11]* C3-Position: The transformation of the aldehyde into a hydrazone is a consistently successful strategy for generating potent antimicrobial and anticancer compounds. [11][12]* C5-Phenyl Group: The presence of the phenyl ring itself is a significant modification from the parent indole. Further substitution on this ring with electron-withdrawing (e.g., -Cl, -F) or electron-donating (e.g., -OCH₃) groups can fine-tune target affinity and selectivity.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems, incorporating steps for both synthesis and confirmation of the product.
Protocol 5.1: Synthesis of a this compound Schiff Base Derivative
This protocol describes the final condensation step, a common method for diversifying the core scaffold.
Step 1: Reagent Preparation
-
Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
In a separate vial, dissolve 1.1 equivalents of a selected primary amine (e.g., 4-chloroaniline) in a minimal amount of absolute ethanol.
Step 2: Condensation Reaction
-
Add the primary amine solution dropwise to the stirred solution of the carbaldehyde at room temperature.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture. This serves as a catalyst to facilitate the imine formation. The causality here is that the acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
Step 3: Product Isolation and Purification
-
Once the reaction is complete (typically 4-6 hours, indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The solid product often precipitates upon cooling. If not, pour the mixture into ice-cold water to induce precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
Step 4: Characterization (Self-Validation)
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
Spectroscopy: Confirm the structure of the final compound using:
-
¹H NMR: To verify the presence of protons corresponding to the indole, phenyl, and aniline rings, and the characteristic imine proton (-CH=N-).
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. [11]
-
Protocol 5.2: Evaluation of Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [13] Step 1: Cell Culture and Seeding
-
Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
Step 2: Compound Treatment
-
Prepare a stock solution of the synthesized indole derivative in DMSO.
-
Create a series of dilutions of the test compound in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
Step 3: Incubation and Assay
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The this compound scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability, combined with its proven ability to yield derivatives with potent and diverse biological activities, makes it a highly attractive starting point for drug discovery campaigns.
Future research should focus on:
-
Exploring New Therapeutic Targets: Expanding the evaluation of compound libraries based on this scaffold against emerging targets in areas like viral diseases and metabolic disorders.
-
Computational Chemistry: Employing molecular docking and other in silico methods to rationally design derivatives with enhanced selectivity and potency for specific targets.
-
Advanced Drug Delivery: Investigating novel formulations or prodrug strategies to improve the pharmacokinetic profiles of lead compounds derived from this scaffold.
References
- Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Ajmal, R. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
- Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Ajmal, R. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Source Unavailable.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
- Dudek, M., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI.
- Ferreira, L. G., et al. (Year unavailable). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Source Unavailable.
- OpenOChem Learn. Privileged Structures. OpenOChem Learn.
- Various Authors. (Year unavailable). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction.
- Xue, J., et al. (2022).
- BenchChem. (2025).
- Various Authors. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Source Unavailable.
- El-Sawy, E. R. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Various Authors. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH.
- Naik, N., et al. (2012).
- Naik, N., et al. (2012).
- BenchChem.
- Various Authors. (2025). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
- Various Authors. (Year unavailable). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr.
- Various Authors. (2024).
- Various Authors. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar.
- Various Authors. (Year unavailable). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs.
- Various Authors. (Year unavailable).
- Various Authors. (Year unavailable). In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. MDPI.
- Various Authors. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks.
- Various Authors. (Year unavailable). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central.
- Various Authors. (Year unavailable).
- Various Authors. (2025). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives.
- Various Authors. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. NIH.
Sources
- 1. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 2. researchgate.net [researchgate.net]
- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ijrpr.com [ijrpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. growingscience.com [growingscience.com]
- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Electronic Properties of the 5-Phenyl-Indole-3-Carbaldehyde System
Executive Summary
The 5-phenyl-indole-3-carbaldehyde scaffold represents a prototypical donor-π-acceptor (D-π-A) system, where the electron-rich indole nucleus, further enhanced by the C5-phenyl substituent, acts as the donor and the C3-carbaldehyde group serves as the acceptor. This molecular architecture gives rise to prominent electronic properties, most notably Intramolecular Charge Transfer (ICT), which dictates its photophysical and electrochemical behavior. Understanding these characteristics is paramount for leveraging this scaffold in diverse applications, from the design of fluorescent probes and sensors in biomedical research to the development of novel electroactive materials. This guide provides a comprehensive analysis of the system's electronic structure, spectroscopic signatures, and electrochemical responses, supported by computational insights and detailed experimental protocols.
Introduction: The Significance of the Indole Scaffold
The indole ring is a privileged heterocyclic motif, forming the core of the essential amino acid tryptophan and numerous natural products and pharmaceutical agents. Its unique electronic structure, characterized by a high π-electron density, makes it an excellent electron donor. When substituted with an electron-withdrawing group, such as a carbaldehyde at the C3 position, the resulting molecule exhibits significant electronic polarization.
The 5-phenyl-indole-3-carbaldehyde system intensifies this donor-acceptor character. The phenyl group at the 5-position extends the π-conjugated system and enhances the electron-donating capacity of the indole core. The carbaldehyde group, conjugated with the indole ring, acts as a potent electron acceptor.[1] This specific arrangement facilitates a pronounced Intramolecular Charge Transfer (ICT) from the donor (phenyl-indole moiety) to the acceptor (carbaldehyde) upon photoexcitation, a phenomenon that is central to its optical and electronic properties.[2][3]
Molecular Structure and Synthesis
The foundational structure of 5-phenyl-indole-3-carbaldehyde is key to its electronic behavior. The planarity of the indole ring system allows for efficient delocalization of π-electrons, a feature enhanced by the connected phenyl ring.
Caption: Molecular structure of 5-phenyl-1H-indole-3-carbaldehyde.
Synthetically, indole-3-carbaldehyde derivatives are commonly prepared via the Vilsmeier-Haack reaction, which involves the formylation of an indole precursor using a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide).[4] For the target molecule, a 5-phenylindole would serve as the starting material.
Fundamental Electronic Properties
Intramolecular Charge Transfer (ICT)
The defining electronic characteristic of this system is Intramolecular Charge Transfer (ICT).[3] In the ground state (S₀), the molecule has a certain electron distribution. Upon absorption of a photon, it is promoted to an excited state (S₁). In this excited state, a significant transfer of electron density occurs from the electron-donating phenyl-indole moiety to the electron-accepting carbaldehyde group.[2][5]
This process can be visualized as a transition from a locally excited (LE) state to a more stable, charge-separated ICT state.[3] This charge redistribution in the excited state has profound consequences for the molecule's fluorescence and its interaction with the surrounding environment.
Caption: Energy diagram illustrating the Intramolecular Charge Transfer (ICT) process.
Spectroscopic Characteristics
The electronic properties are experimentally probed using UV-Vis absorption and fluorescence spectroscopy.
-
UV-Vis Absorption: The absorption spectrum of indole derivatives typically shows two main bands, corresponding to the 1La and 1Lb transitions.[6] The presence of the conjugated carbaldehyde and phenyl groups is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted indole.[1] The primary absorption of interest is the one that promotes the molecule to an excited state from which ICT can occur.
-
Fluorescence Emission: Following excitation, the molecule relaxes to the lowest energy excited state, which in this case is the ICT state. Fluorescence occurs upon the radiative decay from this ICT state back to the ground state. A key feature of ICT-driven fluorescence is a large Stokes shift—a significant difference in wavelength between the absorption maximum and the emission maximum. This large shift is due to the energy lost during the structural and solvent relaxation around the highly polar ICT state.
Solvatochromism
Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. For molecules with a significant ICT character, the emission spectrum is highly sensitive to solvent polarity.[7]
-
Mechanism: In polar solvents, the highly dipolar ICT excited state is stabilized to a greater extent than the less polar ground state. This stabilization lowers the energy of the ICT state, resulting in a lower energy (longer wavelength) fluorescence emission.
-
Observation: Consequently, as the polarity of the solvent increases, a pronounced bathochromic (red) shift in the fluorescence maximum is observed.[7] This positive solvatochromism is a hallmark signature of ICT and confirms the charge-separated nature of the emitting state.
Computational Analysis (DFT Studies)
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the electronic structure of molecules like 5-phenyl-indole-3-carbaldehyde.[8][9][10] These methods provide insights that complement experimental findings.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions.[10]
-
HOMO: For this D-π-A system, the HOMO is expected to be predominantly localized on the electron-rich phenyl-indole (donor) moiety.
-
LUMO: The LUMO is expected to be localized on the electron-deficient carbaldehyde (acceptor) group. The primary electronic transition (absorption) can be described as a HOMO→LUMO excitation, which visually represents the charge transfer from the donor part to the acceptor part of the molecule.[5] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and the energy of the lowest electronic transition.[10]
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[10] For 5-phenyl-indole-3-carbaldehyde, the MEP would show a negative potential (typically colored red) around the carbonyl oxygen, indicating an electrophilic site, and a more positive potential around the indole N-H group.
| Parameter | Expected Value / Location | Significance |
| HOMO | Localized on Phenyl-Indole Moiety | Region of electron donation |
| LUMO | Localized on Carbaldehyde Moiety | Region of electron acceptance |
| HOMO-LUMO Gap | ~3-4 eV (Typical for organic chromophores) | Correlates with absorption wavelength |
| Excited State Dipole Moment | Significantly higher than ground state | Confirms charge separation (ICT) |
| MEP Negative Region | Carbonyl Oxygen | Site for electrophilic attack |
Electrochemical Properties
The electronic structure of 5-substituted indoles also governs their redox behavior. The electron-rich nature of the indole ring makes it susceptible to oxidation.
-
Electrochemical Oxidation: Studies on various 5-substituted indoles have shown that they can be electrochemically oxidized at a platinum electrode.[11] This process often leads to the formation of redox-active films or cyclic trimers.[11][12] The oxidation potential is sensitive to the nature of the substituent at the 5-position; electron-donating groups generally lower the oxidation potential.[11]
-
System Behavior: For 5-phenyl-indole-3-carbaldehyde, the phenyl group's donor character would influence the oxidation potential, while the carbaldehyde's acceptor nature would also play a role. The molecule is expected to be electrochemically active, with potential applications in electrochromic devices or as a building block for conductive polymers.[13]
Experimental Protocols
To empirically validate the discussed properties, standardized spectroscopic methods are employed.
Caption: Experimental workflow for spectroscopic characterization.
Protocol: UV-Vis Absorption Spectroscopy
-
Stock Solution Preparation: Accurately weigh ~1-2 mg of 5-phenyl-indole-3-carbaldehyde and dissolve it in a known volume (e.g., 10 mL) of a high-purity solvent like DMSO or acetonitrile to create a stock solution (e.g., 1 mM).
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution (typically 1-10 µM) in a 1 cm path length quartz cuvette using the solvent of interest.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[7]
-
Blanking: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Use the same working solutions prepared for UV-Vis analysis. The concentration should be low enough to avoid inner filter effects (absorbance at excitation wavelength < 0.1).
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.[6][7]
-
Excitation: Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Measurement: Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to a point where the emission signal returns to baseline.
-
Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem).
-
Solvatochromism Study: Repeat steps 1-5 using a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water) to observe the shift in λem.
Applications and Future Outlook
The distinct electronic properties of 5-phenyl-indole-3-carbaldehyde make it a valuable scaffold for several advanced applications:
-
Drug Development: The indole nucleus is a common feature in bioactive compounds.[14][15] The strong fluorescence and sensitivity to the local environment could be exploited to design fluorescent probes for bio-imaging or to study drug-target interactions.[9][16]
-
Materials Science: The significant change in dipole moment upon excitation and the D-π-A structure are prerequisites for non-linear optical (NLO) properties.[5] Such molecules are candidates for applications in photonics and optoelectronics.
-
Sensing: The sensitivity of the fluorescence emission to solvent polarity (solvatochromism) can be harnessed to develop chemical sensors that report on the polarity of their microenvironment, such as within a protein binding site or a polymer matrix.
Future research should focus on derivatizing this core structure—for instance, by modifying the phenyl ring or the indole nitrogen—to fine-tune the electronic properties for specific applications, such as shifting the emission into the near-infrared (NIR) for deeper tissue imaging or enhancing its NLO response.
Conclusion
The 5-phenyl-indole-3-carbaldehyde system is a classic example of a D-π-A chromophore governed by Intramolecular Charge Transfer. Its electronic behavior is manifested in strong, solvatochromic fluorescence with a large Stokes shift, and is supported by computational models that show clear separation of frontier molecular orbitals. These fundamental properties, which can be reliably characterized by standard spectroscopic and electrochemical techniques, make this scaffold a highly attractive platform for the rational design of functional molecules in medicinal chemistry, materials science, and beyond.
References
- Visible-light-induced intramolecular charge transfer in the radical spirocyclisation of indole-tethered ynones. Chemical Science (RSC Publishing).
- Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. CORE.
- Intramolecular electronic energy transfer in some indole alkaloids and rel
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH.
- Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calcul
- Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput
- Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives.
- Optical properties of 3-substituted indoles. PubMed.
- Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies.
- Electrooxidation of 5-substituted indoles. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron. MDPI.
- What is Intramolecular Charge Transfer (ICT)?. Ossila.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- This compound. AbacipharmTech-Global Chemical supplier.
- The antiplatelet indole-3-carboxaldehyde phenylhydrazone..
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- 5-Nitro-1H-indole-3-carbaldehyde. Chem-Impex.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
- Electrosynthesis of a new polyindole derivative obtained from 5-formylindole and its electrochromic properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-induced intramolecular charge transfer in the radical spirocyclisation of indole-tethered ynones - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05311E [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Optical properties of 3-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrooxidation of 5-substituted indoles - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. electrochemsci.org [electrochemsci.org]
- 13. Electrosynthesis of a new polyindole derivative obtained from 5-formylindole and its electrochromic properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. chemimpex.com [chemimpex.com]
Methodological & Application
synthesis of 5-phenyl-1H-indole-3-carbaldehyde from 5-bromoindole
An Application Guide for the Two-Step Synthesis of 5-Phenyl-1H-indole-3-carbaldehyde from 5-Bromoindole
Introduction: The Value of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a vast array of natural products, pharmaceuticals, and functional materials. The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties to achieve desired biological activities. Among its many derivatives, this compound stands out as a valuable intermediate. The introduction of a phenyl group at the C-5 position and a reactive carbaldehyde at the C-3 position provides two distinct handles for further chemical elaboration, making it a highly sought-after building block in drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases.
This document provides a comprehensive, field-tested guide for the synthesis of this compound, starting from the commercially available 5-bromoindole. The synthetic strategy is a robust two-step sequence:
-
Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction to form the C5-phenyl bond, yielding 5-phenyl-1H-indole.
-
Vilsmeier-Haack Formylation: An electrophilic substitution to install the carbaldehyde group at the C-3 position, affording the final product.
This guide is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and causal reasoning behind key experimental choices.
Synthetic Workflow Overview
The overall transformation from 5-bromoindole to the target compound is illustrated below. This two-step approach is highly efficient, with each step being a classic, well-understood named reaction in organic synthesis.
Caption: Overall two-step synthetic route.
Part 1: Suzuki-Miyaura Coupling of 5-Bromoindole
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] Here, we employ it to couple 5-bromoindole with phenylboronic acid.
Principle and Mechanism
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A base is crucial for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the phenyl group to the palladium center.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 5-Phenyl-1H-indole
This protocol is optimized for mild conditions, making it suitable for sensitive indole substrates.[4]
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| 5-Bromoindole | ≥98% | Sigma-Aldrich |
| Phenylboronic Acid | ≥97% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals |
| SPhos | Ligand Grade | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water | N/A | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Silica Gel | 230-400 mesh | SiliCycle |
Reaction Parameters
| Component | Mol. Wt. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| 5-Bromoindole | 196.04 | 196 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| K₂CO₃ | 138.21 | 415 | 3.0 | 3.0 |
| Pd(OAc)₂ | 224.50 | 11.2 | 0.05 | 0.05 |
| SPhos | 410.48 | 20.5 | 0.05 | 0.05 |
| ACN:Water (4:1) | - | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoindole (196 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (11.2 mg, 0.05 mmol) and SPhos (20.5 mg, 0.05 mmol) in the 5 mL ACN:Water (4:1) solvent mixture. The solution should turn a pale yellow. Causality Note: Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species before introduction to the main reaction mixture.
-
Reaction Initiation: Add the catalyst solution to the flask containing the solids.
-
Heating and Monitoring: Place a reflux condenser on the flask, purge with an inert gas (Argon or Nitrogen), and heat the mixture to 80 °C in an oil bath with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-bromoindole spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[5]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 5-phenyl-1H-indole as a white to off-white solid.
Part 2: Vilsmeier-Haack Formylation of 5-Phenyl-1H-indole
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like indoles.[6][7] The reaction is regioselective for the C-3 position due to it being the most nucleophilic site on the indole ring.
Principle and Mechanism
The reaction proceeds in two main stages. First, dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[8][9] Subsequently, the electron-rich C-3 position of the 5-phenylindole attacks this reagent. The resulting iminium intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde.[10]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for indole formylation.[11]
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| 5-Phenyl-1H-indole | Synthesized above | - |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR |
| Deionized Water | N/A | In-house |
| Ice | N/A | In-house |
Reaction Parameters
| Component | Mol. Wt. ( g/mol ) | Amount | mmols | Equivalents |
| 5-Phenyl-1H-indole | 193.25 | 193 mg | 1.0 | 1.0 |
| DMF | 73.09 | 5 mL | - | Solvent |
| POCl₃ | 153.33 | 0.13 mL | 1.5 | 1.5 |
| 1M NaOH (aq) | 40.00 | ~15 mL | - | For quench |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a 50 mL flask under an inert atmosphere, add anhydrous DMF (5 mL) and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (0.13 mL, 1.5 mmol) dropwise with stirring. Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment. The addition is exothermic and must be controlled. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Substrate: Dissolve 5-phenyl-1H-indole (193 mg, 1.0 mmol) in a minimal amount of DMF (~1 mL) and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. The mixture will typically become thicker and change color.
-
Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice (~20 g) in a beaker. Then, slowly and with stirring, add 1M aqueous NaOH solution until the mixture is basic (pH > 9). Causality Note: The basic aqueous work-up is essential to hydrolyze the intermediate iminium salt to the aldehyde and to neutralize the acidic reaction byproducts.
-
Precipitation and Isolation: Stir the resulting suspension for 1 hour. A precipitate of the product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 10 mL) to remove inorganic salts.
-
Drying and Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid. Characterization data for a similar tosyl-protected analog shows the aldehyde proton (CHO) at δ 10.12 ppm and the indole C2-H at δ 8.47 ppm in ¹H NMR (CDCl₃), providing an expected reference for analysis.[12]
References
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Slideshare. Vilsmeier haack rxn.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Vilsmeier–Haack reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
- ORGANIC CHEMISTRY FRONTIERS. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly).
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Regioselective C5−H Direct Iodination of Indoles (Supporting Information).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier haack rxn | PPTX [slideshare.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. rsc.org [rsc.org]
Application Note: A Comprehensive Protocol for the Synthesis of 5-Phenyl-1H-indole-3-carbaldehyde via Suzuki-Miyaura Cross-Coupling
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Specifically, indole-3-carbaldehyde and its derivatives are versatile precursors for synthesizing compounds with a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5][6] The functionalization of the indole ring, particularly at the 5-position, allows for the introduction of diverse substituents that can significantly modulate the molecule's biological profile.[2]
This application note provides a robust and detailed protocol for the synthesis of 5-phenyl-1H-indole-3-carbaldehyde from 5-bromo-1H-indole-3-carbaldehyde and phenylboronic acid. The chosen method is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[7][8] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents, making it a preferred method for creating carbon-carbon bonds.[8][9][10]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[8] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromo-1H-indole-3-carbaldehyde), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7][8]
-
Transmetalation: The organic group from the organoboron species (phenylboronic acid) is transferred to the Pd(II) complex. This crucial step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[13][14][15]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired product (this compound) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][12]
Detailed Experimental Protocol
This protocol is optimized for the gram-scale synthesis of this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 5-Bromo-1H-indole-3-carbaldehyde | 224.05 | 1000 | 4.46 | 1.0 |
| Phenylboronic Acid | 121.93 | 653 | 5.36 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 258 | 0.223 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1233 | 8.92 | 2.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the entire system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction. This is critical as the Pd(0) catalyst is sensitive to oxygen.[16]
-
Charging the Flask: To the flask, add 5-bromo-1H-indole-3-carbaldehyde (1.0 g, 4.46 mmol), phenylboronic acid (653 mg, 5.36 mmol), potassium carbonate (1.23 g, 8.92 mmol), and Tetrakis(triphenylphosphine)palladium(0) (258 mg, 0.223 mmol).
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane (20 mL) and water (5 mL) to the flask.[11] The solvent should be degassed beforehand by bubbling with inert gas for at least 30 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100 °C (reflux) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add deionized water (25 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Extraction and Drying: Combine the organic layers in a separatory funnel and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure this compound.
Scientific Rationale and Key Parameter Discussion
The Catalyst System
The choice of a palladium source and ligand is paramount for a successful Suzuki coupling.[17] Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a widely used and reliable pre-catalyst.[16] The triphenylphosphine ligands stabilize the palladium(0) oxidation state and dissociate in solution to generate the catalytically active, coordinatively unsaturated species. The electron-rich and bulky nature of phosphine ligands facilitates both the oxidative addition and reductive elimination steps.[7] For more challenging substrates, including some aryl chlorides, more advanced catalyst systems involving N-heterocyclic carbenes (NHCs) or highly specialized phosphine ligands (e.g., SPhos, XPhos) may be required.[13][18]
The Essential Role of the Base
The base plays a multifaceted and indispensable role in the Suzuki-Miyaura reaction.[7][15] Its primary function is to activate the boronic acid.[13][14] The base reacts with the boronic acid to form an anionic boronate complex (e.g., [PhB(OH)₃]⁻). This boronate is significantly more nucleophilic than the neutral boronic acid, which facilitates the crucial transmetalation step where the phenyl group is transferred to the palladium center.[14] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7] The choice of base can influence reaction rates and yields, with stronger bases sometimes being necessary for less reactive substrates.
The Solvent System
Suzuki couplings are often performed in a biphasic mixture of an organic solvent and water.[19][20] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[7][19][20] The aqueous phase is necessary to dissolve the inorganic base (like K₂CO₃), while the organic phase dissolves the substrates and the palladium catalyst. This biphasic system allows all components to interact effectively at the interface, promoting an efficient reaction. The ability to use water also makes the reaction more economical and environmentally friendly compared to strictly anhydrous methods.[7][9]
Substrate Considerations: Unprotected Indoles
A notable advantage of many modern Suzuki coupling protocols is their tolerance for substrates with acidic protons, such as the N-H group on the indole ring.[1] While older methods often required N-protection to prevent side reactions, optimized conditions with appropriate bases and catalysts allow for the direct coupling of unprotected indoles.[1][21] This simplifies the synthetic route by eliminating the need for additional protection and deprotection steps, thereby improving overall efficiency.[1]
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Organic Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle it in a fume hood and away from ignition sources.
-
Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.
-
Inert Gas: Use appropriate pressure regulators for inert gas cylinders.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol detailed herein provides a reliable and efficient method for the preparation of this compound, a valuable building block for drug discovery and development. By understanding the roles of the catalyst, base, and solvent, researchers can successfully apply and adapt this methodology to synthesize a wide range of functionalized indole derivatives.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Patil, S. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Trend in Scientific Research and Development. [Link]
- Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. [Link]
- Chemistry LibreTexts.
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
- Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- Bak, A., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
- Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. [Link]
- Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
- Szostak, M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... [Link]
- ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... [Link]
- Der Pharma Chemica.
- Pace, V., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
- Royal Society of Chemistry.
- Organic Chemistry Portal.
- Supporting Information. Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
- Colacot, T. J. (2018). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- MDPI.
- National Institutes of Health.
- Royal Society of Chemistry.
- ResearchGate.
Sources
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromoindole
Introduction: The Strategic Importance of 5-Substituted Indoles in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Functionalization of the indole core is a critical strategy in drug discovery for modulating the pharmacological properties of lead compounds. Specifically, the C-5 position of the indole ring offers a prime vector for chemical modification. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties at this position with exceptional functional group tolerance and under relatively mild conditions.[1][2]
For researchers, scientists, and drug development professionals, mastering the Suzuki-Miyaura coupling of 5-bromoindole is not merely a synthetic exercise but a gateway to rapidly generating libraries of novel compounds for structure-activity relationship (SAR) studies.[1] This guide provides a detailed, field-proven protocol for this transformation, grounded in a deep understanding of the reaction mechanism and the critical parameters that govern its success.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromoindole, forming a Pd(II) intermediate.[3][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of 5-bromoindole with a representative arylboronic acid. Optimization may be required for different coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromoindole | ≥98% | Commercially Available | |
| Phenylboronic Acid | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst, reduced in situ. |
| SPhos | Ligand Grade | Commercially Available | Buchwald ligand, enhances catalytic activity. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base, crucial for transmetalation. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent. |
| Water | Degassed, Deionized | In-house | Co-solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For work-up. |
| Brine | Saturated NaCl(aq) | In-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Celite® | Commercially Available | For filtration. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
In a separate vial, weigh palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
-
-
Inert Atmosphere:
-
Seal the Schlenk flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[8]
-
-
Solvent and Catalyst Addition:
-
To the Schlenk flask, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).
-
Add the pre-weighed palladium(II) acetate and SPhos to the reaction mixture under a positive flow of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of temperature can be critical and may require optimization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-18 hours.[1][9]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.[10]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenylindole.[1]
-
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices and Troubleshooting
Catalyst and Ligand Selection:
-
Why Pd(OAc)₂/SPhos? While Pd(PPh₃)₄ is a classic catalyst, modern bulky, electron-rich phosphine ligands like SPhos (a Buchwald ligand) often provide higher activity and broader substrate scope, especially for challenging substrates like heteroaryl halides.[11] They promote the oxidative addition and reductive elimination steps.[12]
-
Troubleshooting: If the reaction is sluggish, consider other palladium sources or ligands. For electron-rich indoles, a more electron-deficient palladium center might be beneficial.[13] Conversely, for electron-deficient coupling partners, a more electron-rich ligand can accelerate oxidative addition.[14]
The Critical Role of the Base:
-
Why K₂CO₃? The base is not merely a spectator; it is essential for the transmetalation step.[15] It is believed to form a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and readily transfers its organic group to the palladium center.[7][16] K₂CO₃ is a moderately strong base that is effective in many Suzuki couplings.
-
Troubleshooting: If yields are low, the choice of base can be a powerful optimization parameter. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly for less reactive boronic acids or aryl chlorides.[2][15] However, be mindful of base-labile functional groups on your substrates.
Solvent System:
-
Why Dioxane/Water? The use of a biphasic or aqueous solvent system is common in Suzuki couplings.[17] The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Dioxane is a good solvent for the organic substrates and the palladium complex.
-
Troubleshooting: If substrate solubility is an issue, other solvents like toluene, DMF, or THF can be explored. Ensure that any solvent used is thoroughly degassed to prevent catalyst oxidation.
Common Side Reactions and Their Mitigation:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by acidic conditions or prolonged heating in the presence of water.[4] To minimize this, use a sufficient amount of base and avoid unnecessarily long reaction times.
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, especially in the presence of oxygen.[8] Rigorous degassing of solvents and maintaining a strict inert atmosphere are the best ways to prevent this side reaction.[8]
-
Palladium Black Formation: The precipitation of palladium metal as a black solid indicates catalyst decomposition.[18] This can be caused by high temperatures or the absence of stabilizing ligands. Ensure adequate ligand concentration and consider if the reaction temperature is too high.
Conclusion
The Suzuki-Miyaura coupling of 5-bromoindole is a robust and highly valuable transformation in the arsenal of the medicinal chemist. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this reaction for their specific needs. This protocol serves as a comprehensive guide to successfully employing this powerful synthetic tool in the pursuit of novel therapeutic agents.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Espinet, P., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Thompson, A. S., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]
- Al-Zoubi, R. M., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc. [Link]
- Dachwitz, T., et al. (2020). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
- Organic Chemistry Explained. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Maccari, R., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Palladium Catalysts for C-C Bond Formation on Indole Rings
Introduction: The Strategic Importance of Indole Functionalization
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active compounds, from the amino acid tryptophan to complex alkaloids and modern pharmaceuticals.[1][2] The ability to forge new carbon-carbon (C-C) bonds on the indole scaffold with precision and control is paramount for generating molecular diversity, enabling the exploration of structure-activity relationships (SAR), and optimizing drug candidates.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.[2][3] These methods offer unparalleled functional group tolerance, reliability, and efficiency, allowing for the strategic construction of C-C bonds at nearly every position of the indole ring. This guide provides a comprehensive overview of the principles, key methodologies, and practical protocols for leveraging palladium catalysis in the C-C functionalization of indoles, tailored for researchers in synthetic chemistry and drug development.
Fundamentals: Understanding Reactivity and Regiocontrol
Inherent Reactivity of the Indole Ring
The indole ring is an electron-rich aromatic system. In classical electrophilic substitution reactions, the C3 position is the most nucleophilic and kinetically favored site of reaction. The C2 position is the next most reactive site on the pyrrole ring, while the benzene portion of the molecule (C4-C7) is generally less reactive.[4] Palladium-catalyzed C-H activation often follows this intrinsic reactivity, favoring the C2 or C3 positions.[5][6]
The Challenge of Regioselectivity
A primary challenge in indole functionalization is controlling the site of C-C bond formation. While C3 functionalization is often straightforward, selectively targeting other positions requires specific strategies. The most common and effective approach is the installation of a directing group (DG) on the indole nitrogen (N1). This group can sterically block certain positions or chelate to the palladium catalyst, guiding it to a specific C-H bond for activation.[7][8][9] For instance, specific directing groups have been developed to selectively functionalize the C2, C4, C5, C6, and even the traditionally elusive C7 position.[1][7][8][9][10]
The General Palladium Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halide (or triflate) bond of one coupling partner, forming a Pd(II) intermediate.
-
Transmetalation: The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]
Below is a generalized workflow for setting up and executing these reactions.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Key Methodologies for C-C Bond Formation
This section details the most prominent palladium-catalyzed reactions for indole functionalization. For each, the core concept is explained, followed by a representative protocol.
Suzuki-Miyaura Coupling: Arylation and Vinylaton
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C-C bonds. It involves the reaction of an organoboron species (boronic acid or ester) with an organic halide or triflate. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[12] On indoles, this reaction is typically used to install aryl or vinyl groups, primarily at halogenated positions. Direct C-H activation variants are also highly effective.[13]
Causality Behind Experimental Choices:
-
Catalyst System: A Pd(0) source (like Pd(PPh₃)₄) or a Pd(II) precatalyst (like Pd(OAc)₂) that is reduced in situ is used. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos often accelerate the reductive elimination step and stabilize the catalyst.[14]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[11][12]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common, as water helps to dissolve the inorganic base and facilitate the reaction.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 1: C5-Arylation of 5-Bromoindole via Suzuki Coupling
Materials:
-
5-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane and Water (4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromoindole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the 5-arylindole product.
Heck Coupling: Alkenylation of Indoles
The Heck reaction couples an organic halide with an alkene to form a substituted alkene, releasing a hydrogen halide which is neutralized by a base.[15] This reaction is a primary method for installing vinyl groups onto the indole ring, typically at a halogenated position. Intramolecular versions are also powerful for synthesizing fused ring systems.[16][17]
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common precatalyst. The reaction often requires phosphine ligands; for electron-rich indoles, sterically hindered phosphines can be beneficial. Ligandless conditions using catalysts like Pd/C can also be effective.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is required to neutralize the HX produced in the catalytic cycle. The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.
Protocol 2: C3-Alkenylation of 3-Iodoindole via Heck Coupling
Materials:
-
3-Iodo-1-tosylindole (1.0 equiv) (N-protection is often required to prevent side reactions)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a sealed tube, combine 3-iodo-1-tosylindole, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed acetonitrile, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS (typically 12-24 hours).
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography. The tosyl group can be removed subsequently if desired.
Sonogashira Coupling: Alkynylation of Indoles
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting a vinyl or aryl halide with a terminal alkyne.[18] It uniquely requires a dual-catalyst system: a palladium complex for the main coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[19] This reaction is invaluable for introducing alkyne functionalities onto the indole scaffold, which are versatile handles for further transformations like click chemistry or cyclizations.[2][20]
Causality Behind Experimental Choices:
-
Dual Catalyst System: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the oxidative addition. The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and undergoes transmetalation with the palladium center more readily than the alkyne itself.[20]
-
Base: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves to deprotonate the terminal alkyne and neutralize the HX byproduct. It can also act as the solvent.
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used to prevent unwanted side reactions like the homocoupling of alkynes (Glaser coupling).
Protocol 3: C2-Alkynylation of 2-Iodoindole via Sonogashira Coupling
Materials:
-
1-Methyl-2-iodoindole (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (Anhydrous)
-
Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
To a Schlenk flask, add 1-methyl-2-iodoindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF and anhydrous triethylamine.
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 2-6 hours.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through Celite to remove salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary: Comparative Reaction Conditions
The following table summarizes typical conditions for the C-C coupling reactions discussed. These should be considered starting points, as optimization is often necessary for specific substrates.
| Reaction | Indole Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki | 5-Bromoindole | Phenylboronic Acid | Pd(PPh₃)₄ (3) | PPh₃ (in catalyst) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 |
| Heck | 3-Iodo-1-tosylindole | n-Butyl Acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2.0) | CH₃CN | 100 |
| Sonogashira | 2-Iodo-1-methylindole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | PPh₃ (in catalyst) | Et₃N (solvent) | THF/Et₃N | 25 |
| Direct C7-Arylation [7] | N-P(O)tBu₂ Indole | Arylboronic Acid | Pd(OAc)₂ (10) | Pyridine-type L6 (20) | Ag₂O (2.0) | Dioxane | 120 |
Conclusion and Future Perspectives
Palladium catalysis has fundamentally transformed the synthesis and functionalization of indoles. The Suzuki, Heck, and Sonogashira reactions provide robust and predictable pathways for C-C bond formation on pre-functionalized indoles. The ongoing evolution of this field is focused on direct C-H activation, which circumvents the need for installing halogens, thus improving atom economy and simplifying synthetic routes.[21][22][23] The development of novel ligands and catalyst systems continues to push the boundaries of regioselectivity, enabling access to previously difficult-to-synthesize indole derivatives.[1][7] For researchers in drug discovery, mastering these palladium-catalyzed methods is essential for efficiently generating the novel chemical matter that drives therapeutic innovation.
References
- Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]
- Wang, D., & Zhao, J. (2015). Palladium-catalyzed direct arylation of indoles with cyclohexanones. PubMed. [Link]
- Wang, D., & Zhao, J. (2016). Palladium-Catalyzed Direct Arylation of Indoles with Cyclohexanones. Organic Letters, 18(1), 132-135. [Link]
- Sharma, S., et al. (2018). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry - A European Journal, 24(53), 14194-14199. [Link]
- Shi, Z., et al. (2020). Palladium-Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Accounts of Chemical Research, 53(1), 86-98. [Link]
- Li, X., et al. (2018). Palladium-catalyzed direct arylation of indoles with arylsulfonyl hydrazides. Organic & Biomolecular Chemistry, 16(24), 4459-4463. [Link]
- Sultana, N., & Sharma, U. (2022).
- Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1893-1906. [Link]
- Sames, D., et al. (2002). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 124(44), 13173-13180. [Link]
- Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.
- Yang, Y., et al. (2016).
- Jaseer, E. A., et al. (2012). Development in Sonogashira Coupling: Construction of Indole and Benzo[B]Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. International Journal of Organic Chemistry, 2, 248-254. [Link]
- Yang, Y., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Semantic Scholar. [Link]
- Naud, S., et al. (2018).
- Chen, J. R., & Hu, F. (2021).
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
- Wang, Q., & Gevorgyan, V. (2016). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 18(15), 3622-3625. [Link]
- ResearchGate. (n.d.). a)
- Behera, A., & Patra, S. (2013). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 125(5), 999-1004. [Link]
- Wang, L., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.). Role of the ligand in the palladium-catalyzed C-2 and C-3 arylation of the indole magnesium salt. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. spuvvn.edu [spuvvn.edu]
- 21. Palladium-catalyzed direct arylation of indoles with cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Palladium-catalyzed direct arylation of indoles with arylsulfonyl hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Vilsmeier-Haack Formylation of 5-Phenylindole: A Detailed Guide to Synthesis and Mechanism
Introduction: Strategic Importance of 3-Formylindoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a formyl group at the C3 position yields indole-3-carboxaldehydes, which are highly versatile intermediates.[2] This aldehyde functionality serves as a crucial chemical handle for a wide array of subsequent transformations, including nucleophilic additions, reductive aminations, and Wittig reactions, enabling the construction of complex molecular architectures.[1] The Vilsmeier-Haack reaction stands as a powerful and widely adopted method for the direct formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3][4] This application note provides an in-depth guide to the Vilsmeier-Haack formylation of 5-phenylindole, a substrate of interest in drug discovery, detailing the underlying mechanism, a comprehensive experimental protocol, and key analytical data.
Mechanistic Insights: The Electrophilic Formylation Cascade
The Vilsmeier-Haack reaction proceeds through a two-part mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the indole ring.[5][6]
Part 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5]
Diagram: Formation of the Vilsmeier Reagent
Caption: Reaction workflow from substrate to final product.
Experimental Protocol: Synthesis of this compound
This protocol is designed for researchers and scientists in a laboratory setting. Adherence to standard laboratory safety procedures is mandatory.
Materials and Reagents:
-
5-Phenylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Two-neck round-bottom flask, flame-dried
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup (if required)
Step-by-Step Procedure:
-
Preparation of the Vilsmeier Reagent (in situ):
-
In a flame-dried two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 equivalents relative to the substrate).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution via an addition funnel over 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 5-phenylindole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 5-phenylindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The optimal temperature and time will depend on the substrate's reactivity, which can be monitored by Thin Layer Chromatography (TLC). For related substrates, heating for 5-8 hours is common. [2]
-
-
Work-up and Isolation:
-
After completion (as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic. This step hydrolyzes the iminium intermediate and precipitates the product.
-
Stir the resulting suspension for 1-2 hours to ensure complete precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
-
Data and Expected Results
Table 1: Reaction Parameters for Vilsmeier-Haack Formylation of Substituted Indoles
| Substrate | POCl₃ (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Methylindole | Not specified | 85 | 5 | 88 | [2] |
| 5-Chloroindole | Not specified | 85 | 5 | 90 | [2] |
| 5-Bromoindole | Not specified | 90 | 9 | 91 | [2] |
| 5-Hydroxyindole | Not specified | 85 | 7 | 92 | [2] |
| Indole | 2.0 | RT | 2.5 | 77 | [7] |
The phenyl group at the C5 position is generally considered to be weakly electron-donating or neutral in its effect on electrophilic aromatic substitution on the indole ring. Therefore, the reactivity of 5-phenylindole is expected to be comparable to that of indole or methyl-substituted indoles, leading to high yields of the C3-formylated product under standard Vilsmeier-Haack conditions.
Table 2: Predicted and Comparative Analytical Data for this compound
| Property | Predicted Data for this compound | Comparative Data (Analogues) | Reference |
| Appearance | Off-white to pale yellow solid | - | General |
| Molecular Formula | C₁₅H₁₁NO | - | - |
| Molecular Weight | 221.26 g/mol | - | - |
| Melting Point (°C) | ~195-205 | 198-199 (for 5-phenyl-1-tosyl-1H-indole-3-carbaldehyde) | [8] |
| ¹H NMR (CDCl₃, δ ppm) | ~10.1 (s, 1H, -CHO), ~8.8 (br s, 1H, NH), ~8.4 (s, 1H, H2), ~7.4-7.8 (m, Ar-H) | For 1-phenyl-1H-indole-3-carbaldehyde: 10.14 (s, 1H), 8.44 (d, 1H), 7.94 (s, 1H), 7.39-7.65 (m, Ar-H) | [7] |
| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1650-1630 (C=O stretch, aldehyde) | For Indole-3-carboxaldehyde: 3175 (NH), 1630 (C=O) |
Note: Predicted ¹H NMR shifts are based on data for 5-phenyl-1-tosyl-1H-indole-3-carbaldehyde [8]and 1-phenyl-1H-indole-3-carbaldehyde,[7] adjusted for the presence of an N-H proton and the specific substitution pattern.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents are anhydrous, particularly the DMF. The Vilsmeier reagent is sensitive to moisture. Consider increasing the reaction temperature or time if the starting material is not fully consumed.
-
Side Reactions: The primary side reaction is the formation of di- or tri-indolylmethanes, which can occur if the reaction conditions are not carefully controlled. For 5-phenylindole, formylation on the appended phenyl ring is highly unlikely as the indole nucleus is significantly more electron-rich and thus more reactive.
-
Work-up: The quenching step is exothermic. Pouring the reaction mixture onto ice slowly and with good stirring is crucial to control the temperature. Ensure complete neutralization to facilitate the precipitation of the product.
Conclusion
The Vilsmeier-Haack reaction is a highly efficient and reliable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can obtain this valuable synthetic intermediate in high yield. The protocol and data provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists aiming to utilize this important building block in their research endeavors.
References
- Regioselective C5−H Direct Iodination of Indoles. (n.d.). [Source Document].
- TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. (2025). Tokyo Chemical Industry Co., Ltd.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012).
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Formation of indole trimers in Vilsmeier type reactions. (n.d.). Semantic Scholar.
- Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Source Document].
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. (2021). Synlett.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Source Document].
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
- Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. (1973). Sciencemadness.org.
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). (n.d.).
- Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. (2011). Scholars Research Library.
- 1H-Indole-3-carboxaldehyde,2-(1,1-dimethylethyl)-5-phenyl-(9CI). (n.d.). ChemicalBook.
- 2-PHENYLINDOLE-3-CARBOXALDEHYDE | 25365-71-3. (2025). ChemicalBook.
- 5-Bromoindole-3-carboxaldehyde 98 877-03-2. (n.d.). Sigma-Aldrich.
- 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305. (n.d.). PubChem.
- Indole-3-carboxaldehyde (3-Formylindole). (n.d.). MedChemExpress.
- Indole-3-carboxaldehyde, 97% 100 g. (n.d.). Thermo Fisher Scientific.
- indole-3-carboxaldehyde, 487-89-8. (n.d.). The Good Scents Company.
- Indole-3-carbaldehyde. (n.d.). Wikipedia.
- Indole-3-carboxaldehyde | Krackeler Scientific, Inc. (n.d.).
- Indole-3-carboxaldehyde 97 487-89-8. (n.d.). Sigma-Aldrich.
- 487-89-8|Indole-3-carboxaldehyde|BLD Pharm. (n.d.).
- Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. (n.d.). IJACS.
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.).
- Synthesis of bis-acyclonucleoside analogues bearing benzothienyl-1,2,4-Triazol-3-Yl-disulfide under conventional and microwave methods. (2013). PubMed.
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace.
- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). (n.d.).
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.).
- Vilsmeier–Haack reaction of indole. (2025). YouTube.
Sources
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737) [hmdb.ca]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: High-Purity Isolation of 5-phenyl-1H-indole-3-carbaldehyde via Flash Column Chromatography
Introduction: The Significance of Purified 5-phenyl-1H-indole-3-carbaldehyde in Research and Development
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole core, coupled with the reactive aldehyde functionality and the appended phenyl group, makes it a sought-after precursor in medicinal chemistry and materials science. The purity of this starting material is paramount, as even minor impurities can lead to undesirable side reactions, low yields of the target compound, and complications in subsequent biological assays. Therefore, a robust and reproducible purification method is essential for any research or development program utilizing this valuable intermediate.
This application note provides a comprehensive guide to the purification of this compound using silica gel flash column chromatography. We will delve into the underlying principles of the separation, offer a detailed, step-by-step protocol, and provide expert insights to ensure a successful and efficient purification process.
Understanding the Separation: Physicochemical Properties and Chromatographic Principles
The successful purification of this compound by silica gel chromatography hinges on a nuanced understanding of its molecular properties and their interaction with the stationary and mobile phases.
Molecular Characteristics:
-
Polarity: The molecule possesses several features that contribute to its overall moderate polarity. The indole nitrogen's lone pair of electrons and the carbonyl group of the aldehyde are capable of hydrogen bonding. The aromatic nature of the indole and phenyl rings also contributes to its overall electronic profile.
-
Solubility: Based on the properties of the parent indole-3-carbaldehyde, this compound is expected to be soluble in polar organic solvents such as ethyl acetate, dichloromethane, and acetone, and have limited solubility in non-polar solvents like hexanes or petroleum ether. Its solubility in water is anticipated to be low.
The Stationary Phase: Silica Gel
Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in silanol groups (-Si-OH).[1] These silanol groups are acidic and polar, making them capable of forming hydrogen bonds with polar functional groups of the analyte.[2] The primary interaction governing the separation of this compound on silica gel is the hydrogen bonding between the silanol groups and the indole N-H and the aldehyde's carbonyl oxygen.
The Mobile Phase: Eluent Selection
The choice of the mobile phase is critical for achieving good separation. A solvent system is chosen to have a polarity that allows the target compound to have an optimal retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, typically in the range of 0.2-0.4 for effective column separation.[3]
-
Non-Polar Component: Typically, a non-polar solvent such as hexanes or petroleum ether is used to ensure that non-polar impurities are washed through the column quickly.
-
Polar Component: A more polar solvent, such as ethyl acetate or dichloromethane, is added to increase the eluting power of the mobile phase and move the target compound down the column at a reasonable rate. The higher the proportion of the polar solvent, the faster the compounds will elute.
For this compound, a common and effective eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes). The exact ratio will depend on the specific impurities present in the crude mixture and should be determined empirically using TLC.
Experimental Protocol: A Step-by-Step Guide to Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale will require proportional changes in the column size, silica gel quantity, and solvent volumes.
Materials and Equipment
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Ethyl acetate (ACS grade or higher)
-
Petroleum ether or hexanes (ACS grade or higher)
-
Glass chromatography column (e.g., 40 mm diameter)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
-
Sand (washed and dried)
-
Cotton or glass wool
Pre-Chromatography: TLC Analysis
Before packing the column, it is essential to determine the optimal solvent system using TLC.
-
Prepare TLC Samples: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved crude material onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and petroleum ether. Start with a low polarity mixture (e.g., 10% ethyl acetate in petroleum ether) and gradually increase the polarity (e.g., 20%, 30%) in subsequent trials.
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Determine the Optimal Solvent System: The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4, with good separation from any impurities.
Table 1: Example TLC Data for Indole Derivatives
| Compound | Eluent System (Ethyl Acetate/Petroleum Ether) | Rf Value | Reference |
| 5-phenyl-1-tosyl-1H-indole-3-carbaldehyde | 1:4 | 0.30 | [4] |
| 5-iodo-1H-indole-3-carbaldehyde | 1:2 | 0.30 | [4] |
Based on this data, a starting point for the TLC analysis of this compound could be a 20-30% ethyl acetate in petroleum ether mixture.
Column Preparation and Packing
Proper column packing is crucial for achieving high resolution.[5] The "slurry packing" method is generally preferred.
-
Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Prepare the Silica Slurry: In a beaker, weigh out the required amount of silica gel (a silica-to-crude-compound ratio of 40:1 to 60:1 by weight is a good starting point). Add the chosen eluent system to the silica gel to form a slurry that can be easily poured.
-
Pack the Column: Pour the silica slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Equilibrate the Column: Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is just above the level of the silica. Add another thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
Sample Loading
The sample should be loaded onto the column in a concentrated band.
-
Dissolve the Crude Product: Dissolve the crude this compound in a minimal amount of a solvent that will be used in the mobile phase (e.g., dichloromethane or the eluent mixture).
-
Load the Sample: Carefully add the dissolved sample to the top of the silica bed using a pipette.
-
Adsorb the Sample: Open the stopcock and allow the sample solution to absorb onto the silica until the liquid level is just at the top of the sand layer.
-
Wash the Loading Zone: Carefully add a small amount of the eluent to the top of the column and again allow it to drain to the top of the sand. This ensures all of the sample is adsorbed onto the silica.
Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the eluent.
-
Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to achieve a steady and controlled flow rate (a drop rate of about 5-10 cm/minute of solvent level decrease is a good target).[6]
-
Collect Fractions: Begin collecting the eluate in fractions (e.g., 20-50 mL per fraction, depending on the column size).
-
Monitor the Separation: Periodically analyze the collected fractions by TLC to track the elution of the target compound and any impurities.
Post-Chromatography
-
Combine Fractions: Based on the TLC analysis, combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Characterization: Dry the purified product under high vacuum and characterize it using appropriate analytical techniques (e.g., NMR, melting point, mass spectrometry) to confirm its identity and purity.
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting and Expert Insights
-
Compound is not moving off the baseline (Rf = 0): The eluent is not polar enough. Gradually increase the percentage of ethyl acetate in the mobile phase.
-
Compound is running with the solvent front (Rf ≈ 1): The eluent is too polar. Decrease the percentage of ethyl acetate.
-
Streaking of spots on the TLC plate: The compound may be too concentrated, or it could be interacting too strongly with the silica. Adding a small amount of a slightly more polar solvent (like a drop of methanol in the eluent) can sometimes help, but be cautious as this can significantly alter the separation.
-
Co-elution of impurities: If an impurity has a very similar Rf to the target compound, consider using a different solvent system (e.g., dichloromethane/hexanes) or a different stationary phase like alumina.[7]
-
Product decomposition on the column: Some sensitive compounds can degrade on the acidic silica gel. In such cases, the silica gel can be deactivated by pre-treating it with a base like triethylamine.[8]
Conclusion
The purification of this compound by flash column chromatography is a highly effective method for obtaining material of high purity. By carefully selecting the eluent system through TLC analysis and following a systematic protocol for column packing, sample loading, and elution, researchers can consistently achieve excellent separation. This detailed guide, grounded in the principles of chromatographic science, provides the necessary framework for success in this critical purification step, thereby enabling the advancement of research and development in the many fields that utilize this important indole derivative.
References
- Chrom Tech. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
- Membrane Solutions. (n.d.). Flash Column Chromatography Guide.
- Chemcasts. (n.d.). Thermophysical Properties of 5-(Phenylmethoxy)-1H-indole-3-carboxaldehyde.
- University of California, Los Angeles. (n.d.). How to do Flash Column Chromatography in 15 Minutes.
- University of Ottawa. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
- Scribd. (n.d.). Quick Guide to Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Powell, W. S. (1960). Separation of Plant Growth Regulating Substances on Silica Gel Columns. Plant Physiology, 35(2), 256–261.
- Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry.
- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- The Good Scents Company. (n.d.). indole-3-carboxaldehyde.
- Wang, L., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(15), 9683-9691.
- Google Patents. (1991). JPH03188064A - 2-phenylindole derivative.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- National Institutes of Health. (2023, December 6). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence.
- ACS Publications. (n.d.). C3-Hetero-functionalization of Indole Derivatives via Facilitated Indolyl 1,3-Heteroatom Transposition.
- AbacipharmTech. (n.d.). This compound.
- Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column.
- Scott, R. P. W., & Kucera, P. (1975). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society, 10, 127-137.
- ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography?.
Sources
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 3. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
Mastering the Purification of Aryl Indole-3-Carbaldehydes: Advanced Recrystallization Techniques
An Application Guide and Protocol Suite
Abstract
Aryl indole-3-carbaldehydes are a cornerstone class of heterocyclic compounds, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science precursors.[1][2] Their purity is paramount, directly impacting reaction yields, biological activity, and the safety profile of downstream products. Recrystallization remains the most effective, scalable, and economical method for their purification.[3] This guide provides a comprehensive overview of the principles and practices for the successful recrystallization of these compounds. It moves beyond generic protocols to address the specific physicochemical properties of the indole scaffold, offering detailed methodologies, a systematic approach to solvent selection, and robust troubleshooting strategies tailored for researchers and drug development professionals.
The Underlying Chemistry: Why Recrystallization Works for This Scaffold
The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4] Aryl indole-3-carbaldehydes possess a unique combination of structural features that dictate their solubility behavior:
-
The Indole Nucleus: This fused aromatic ring system is predominantly non-polar.
-
The N-H Group: The pyrrole nitrogen introduces a site for hydrogen bond donation, imparting polarity.
-
The Carbaldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor, further increasing polarity and enabling interactions with polar solvents.[5]
-
The Aryl Substituent: The nature and position of substituents on the aryl ring can significantly alter the molecule's overall polarity, melting point, and stacking interactions.
A successful recrystallization exploits the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain soluble (or insoluble) at all temperatures.[6]
Strategic Solvent Selection: The Key to High Purity and Yield
The choice of solvent is the most critical parameter in developing a recrystallization protocol.[4] An ideal solvent should exhibit a steep solubility curve for the target compound while being a poor solvent for it at room temperature or below.
Single Solvent Systems
For many unsubstituted or simply substituted aryl indole-3-carbaldehydes, a single solvent is often sufficient. The compound's polarity dictates the choice. Indole-3-carbaldehyde itself is readily soluble in polar organic solvents like ethanol and moderately soluble in others like dimethyl sulfoxide (DMSO), but has limited solubility in water and non-polar solvents like hexane.[1][5]
| Solvent Class | Examples | Suitability for Aryl Indole-3-Carbaldehydes | Causality & Expert Insight |
| Protic Polar | Ethanol, Methanol, Isopropanol | Excellent. Often the first choice for many derivatives. | The solvent's hydroxyl group can hydrogen-bond with both the indole N-H and the aldehyde's carbonyl oxygen, leading to high solubility at elevated temperatures. The alkyl portion provides compatibility with the aromatic rings. |
| Aprotic Polar | Acetone, Ethyl Acetate (EtOAc) | Good. Effective for a wide range of derivatives. | These solvents act as hydrogen bond acceptors for the indole N-H. Their moderate polarity effectively solubilizes the compound when hot but allows for precipitation upon cooling. |
| Aprotic Dipolar | Dimethylformamide (DMF), DMSO | Use with Caution. Good for highly insoluble compounds. | These are very strong solvents and can lead to low recovery if used alone.[7] They are more often employed as the "good" solvent in a mixed-solvent system or for dissolving highly intractable materials. |
| Non-Polar | Hexanes, Toluene | Poor. Generally used as anti-solvents. | These solvents cannot overcome the polar interactions of the N-H and C=O groups, resulting in low solubility even at high temperatures.[5] Toluene can sometimes be effective for derivatives with large, non-polar aryl groups.[8] |
| Halogenated | Dichloromethane (DCM) | Limited. Can be useful in mixed systems. | DCM can dissolve many derivatives at room temperature, making it a poor choice for traditional recrystallization. Its volatility can be leveraged in solvent-layering techniques.[9] |
Mixed Solvent Systems (Binary Systems)
When no single solvent provides the ideal solubility profile, a mixed solvent system is employed.[10] This technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the careful addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.
Commonly Employed Pairs:
-
Ethanol/Water: A powerful combination for moderately polar compounds.
-
Hexane/Ethyl Acetate: A versatile system for compounds of intermediate polarity.[10]
-
Toluene/Hexane: Useful for more non-polar derivatives.
The key is that the two solvents must be miscible.[4]
Core Experimental Protocols
These protocols are designed to be self-validating by incorporating steps that address common sources of impurity and loss.
Protocol 1: Single-Solvent Recrystallization
This is the preferred method for its simplicity and efficiency.
Workflow Diagram: Single-Solvent Recrystallization
Caption: Standard workflow for purification via single-solvent recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary tests (see Section 2), choose a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent (e.g., 10-15 mL per gram of crude material). Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small increments until the solid just dissolves. Expert Tip: Adding a significant excess of solvent is the most common cause of poor recovery.[11]
-
Hot Filtration (if necessary): If insoluble impurities (dust, inorganic salts) are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Use fluted filter paper for a faster flow rate. Pour the hot solution through the filter quickly to prevent premature crystallization in the funnel.[12]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling traps impurities.[13]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying: Transfer the crystalline solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
This method is ideal when the compound is either too soluble or not soluble enough in common single solvents.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 4 through 8 from Protocol 1. The washing solvent in step 7 should be a cold mixture of the two solvents in the approximate ratio used for the crystallization.
Troubleshooting Common Recrystallization Issues
Even with careful planning, challenges can arise. This decision tree provides a logical path to resolving them.
Troubleshooting Decision Diagram
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. youtube.com [youtube.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
The Versatile Synthon: 5-Phenyl-1H-indole-3-carbaldehyde as a Gateway to Complex Molecular Architectures
Introduction: The Strategic Importance of the 5-Phenylindole Scaffold
In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic molecules with profound biological activities. The strategic introduction of a phenyl group at the 5-position of the indole ring, affording the 5-phenylindole moiety, significantly expands the chemical space accessible to researchers. This substitution not only imparts unique physicochemical properties, such as enhanced lipophilicity and opportunities for π-π stacking interactions, but also serves as a versatile handle for further functionalization. At the heart of this molecular framework's utility is 5-phenyl-1H-indole-3-carbaldehyde , a key building block that combines the rich electronic character of the 5-phenylindole system with the versatile reactivity of an aldehyde. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound in the construction of complex molecular entities.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 141835-34-9 | [1] |
| Molecular Formula | C₁₅H₁₁NO | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | 2-8°C, stored under inert gas | [1] |
Spectroscopic Data for 5-phenyl-1-tosyl-1H-indole-3-carbaldehyde: [2]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (400 MHz, CDCl₃) | 10.12 (s, 1H), 8.47 (d, J = 1.5 Hz, 1H), ... |
Note: The full proton NMR data for the N-tosylated derivative can be found in the cited reference. The aldehyde proton signal at ~10 ppm is characteristic and a key diagnostic peak.
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be approached through two primary retrosynthetic disconnections: introduction of the phenyl group onto a pre-functionalized indole or formylation of a pre-existing 5-phenylindole core.
Method 1: Suzuki-Miyaura Cross-Coupling Approach
A robust and widely applicable method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-bromo-1H-indole-3-carbaldehyde with phenylboronic acid. This approach offers high functional group tolerance and generally proceeds with good to excellent yields.[3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling [3]
-
Materials: 5-bromo-1H-indole-3-carbaldehyde (1.0 equiv.), phenylboronic acid (1.3 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 equiv.), cesium carbonate (Cs₂CO₃) (2.0 equiv.), and ethanol.
-
Procedure: a. To a microwave reaction vial equipped with a magnetic stir bar, add 5-bromo-1H-indole-3-carbaldehyde, phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃. b. Add ethanol to the vial and seal it. c. Place the vial in a microwave reactor and heat the mixture to 100 °C for 30-40 minutes with stirring. d. After the reaction is complete, cool the vial to room temperature. e. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. f. Wash the filtrate with water and brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Vilsmeier-Haack Formylation Approach
An alternative strategy involves the direct formylation of 5-phenyl-1H-indole at the C3 position using the Vilsmeier-Haack reaction. This classic method is highly effective for electron-rich heterocycles like indoles.[4][5] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Phenylindole
This protocol is adapted from general procedures for indole formylation.[6]
-
Materials: 5-Phenyl-1H-indole (1.0 equiv.), phosphorus oxychloride (POCl₃) (1.2 equiv.), N,N-dimethylformamide (DMF) (solvent and reagent), ice, and saturated sodium carbonate solution.
-
Procedure: a. In a round-bottom flask, cool DMF to 0 °C in an ice bath. b. Slowly add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent. c. Dissolve 5-phenyl-1H-indole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C. d. Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 1-2 hours, monitoring the reaction progress by TLC. e. After completion, cool the reaction mixture and carefully pour it onto crushed ice. f. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the product precipitates. g. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield crude this compound. h. The product can be further purified by recrystallization or column chromatography.
Application in the Synthesis of Complex Molecules
The aldehyde functionality at the C3 position of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, providing access to a diverse array of complex molecular architectures.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of α,β-unsaturated systems. This compound readily undergoes condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine.[2][3] This reaction introduces a vinyl linkage at the C3 position, which can be a precursor for further elaborations.
Experimental Protocol: Knoevenagel Condensation with Malononitrile [3]
-
Materials: this compound (1 mmol), malononitrile (1 mmol), ethanol (10 mL), and piperidine (catalytic amount, 2-3 drops).
-
Procedure: a. Dissolve this compound and malononitrile in ethanol in a round-bottom flask. b. Add a catalytic amount of piperidine to the solution. c. Stir the mixture at room temperature. The product may begin to precipitate. d. Monitor the reaction progress by TLC. e. Upon completion, cool the mixture in an ice bath. f. Collect the precipitated product by filtration. g. Wash the solid with ice-cold water followed by a small amount of cold ethanol. h. Dry the product to obtain the corresponding 2-(5-phenyl-1H-indol-3-ylmethylene)malononitrile.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be reacted with a variety of phosphorus ylides to generate substituted alkenes at the C3 position. The use of stabilized ylides, often generated in situ, can favor the formation of the (E)-isomer.[7]
Multicomponent Reactions (MCRs)
The reactivity of the aldehyde group makes this compound an excellent substrate for multicomponent reactions, which allow for the rapid assembly of complex molecules in a single synthetic operation.[4][8] For instance, it can participate in reactions such as the three-component synthesis of substituted pyrroles.[9]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that leads to the formation of tetrahydro-β-carbolines. While classically performed with tryptamines, derivatives of this compound can be envisioned to participate in related cyclization reactions to generate novel heterocyclic systems.[10][11]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategic combination of a modifiable phenyl group and a reactive aldehyde on the privileged indole scaffold provides a gateway to a vast array of complex and potentially bioactive molecules. The synthetic routes outlined herein, coupled with the showcased applications in key chemical transformations, underscore the importance of this synthon for researchers in drug discovery and materials science. The continued exploration of the reactivity of this compound is poised to unlock new avenues for the creation of novel molecular entities with significant scientific and therapeutic potential.
References
- Regioselective C5−H Direct Iodin
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (2025). BenchChem.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Pictet–Spengler reaction. (2023). In Wikipedia.
- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in w
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.).
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.).
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
- This compound | 141835-34-9. (n.d.). Sigma-Aldrich.
- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016).
- Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
- Recent advances in the application of indoles in multicomponent reactions. (2018). RSC Publishing.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). RSC Publishing.
- Vilsmeier–Haack reaction. (2023). In Wikipedia.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.).
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)-. (n.d.). SpectraBase.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
- The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). PMC - PubMed Central.
- One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). RSC Publishing.
- Indole-3-Carboxaldehyde | C9H7NO | CID 10256. (n.d.). PubChem.
- A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.).
- Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. (2007). PubMed.
- 5-Hydroxy-1H-indole-3-carbaldehyde. (n.d.). Chem-Impex.
- Recent Developments on Five-Component Reactions. (2019). PMC - NIH.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
- 1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook.
- Knoevenagel condensation reaction of aromatic aldehydes and malononitrile catalyzed by n-Fe 3 O 4 /PVAm nanocomposite. a. (n.d.).
- Typical reaction conditions for the Wittig reaction of 4‐phenyl... (n.d.).
- Phosphine-Mediated Iterative Arene Homolog
- 5-Methyl-1H-indole-3-carbaldehyde. (2010). PMC - NIH.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. sciepub.com [sciepub.com]
- 8. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 9. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. chemimpex.com [chemimpex.com]
Application Notes & Protocols: The Strategic Use of 5-Phenyl-1H-indole-3-carbaldehyde in the Synthesis of Novel Anticancer Agents
Introduction: The Indole Scaffold as a "Privileged" Structure in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of receptors and enzymes with high affinity.[1] This bicyclic aromatic heterocycle is prevalent in a vast number of natural products and synthetic pharmaceuticals, including landmark anticancer drugs like vinblastine and vincristine.[2][3] The indole ring's unique electronic properties and its capacity to participate in hydrogen bonding and π-π stacking interactions make it an ideal framework for designing targeted therapeutics.[4] These agents can modulate diverse biological pathways crucial to cancer cell proliferation, survival, and metastasis, including tubulin polymerization, protein kinases, and DNA topoisomerases.[2][4]
Within this esteemed class of compounds, 5-phenyl-1H-indole-3-carbaldehyde emerges as a particularly valuable and versatile starting material. Its structure presents two key strategic points for chemical elaboration:
-
The C3-Aldehyde: This electrophilic group serves as a highly reactive handle for forming new carbon-carbon and carbon-nitrogen bonds. It is amenable to a wide array of classical condensation reactions, enabling the construction of complex molecular architectures.
-
The C5-Phenyl Group: This substituent provides a site for further functionalization and profoundly influences the steric and lipophilic profile of the final molecule, which is critical for target engagement and pharmacokinetic properties.
This guide details validated protocols for leveraging this compound to synthesize distinct classes of potential anticancer agents, including chalcones and Schiff bases, and explores their subsequent conversion into other heterocyclic systems.
Synthetic Strategy I: Indole-Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-established precursors to flavonoids and are renowned for their broad spectrum of biological activities, including potent antiproliferative effects against various cancer cell lines.[5][6] The synthesis of indole-based chalcones is readily achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aldehyde (this compound) and a ketone (typically a substituted acetophenone).
Rationale and Mechanistic Insight
The reaction proceeds via the formation of a ketone enolate in the presence of a strong base, such as sodium or potassium hydroxide. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated carbonyl system characteristic of chalcones. Ethanol is an ideal solvent as it effectively dissolves the reactants and the base catalyst while facilitating the reaction at ambient or slightly elevated temperatures.
General Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(5-phenyl-1H-indol-3-yl)prop-2-en-1-one
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 221.26 mg) and a substituted acetophenone, such as 4-chloroacetophenone (1.0 mmol, 154.58 mg), in 20 mL of absolute ethanol.
-
Initiation of Condensation: While stirring the solution at room temperature, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes basic (pH ~9-10). A color change or the formation of a precipitate is often observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 50 mL of ice-cold water. If a solid precipitates, collect it by vacuum filtration. If not, acidify the solution with dilute hydrochloric acid (HCl) to neutralize the excess NaOH, which will induce precipitation.
-
Purification: Wash the crude solid product thoroughly with cold water to remove inorganic impurities and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield the pure chalcone.[6][7]
Visualization: Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of indole-chalcones.
Synthetic Strategy II: Indole-Schiff Base Formation
Schiff bases (or imines), characterized by the azomethine (-C=N-) functional group, are another class of compounds with significant anticancer potential.[8] They are synthesized through the condensation of an aldehyde with a primary amine. The resulting C=N bond is crucial for their biological activity, often acting as a pharmacophore that can interact with biological targets.
Rationale and Mechanistic Insight
This reaction involves the nucleophilic attack of the primary amine's nitrogen on the aldehyde's carbonyl carbon. A catalytic amount of acid (e.g., glacial acetic acid) is often used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. The reaction is typically performed under reflux to drive the equilibrium towards the product by removing the water formed as a byproduct, often via a Dean-Stark apparatus, although simple reflux is usually sufficient.
General Experimental Protocol: Synthesis of an Indole Schiff Base
-
Reagent Combination: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol) and a primary amine (e.g., 4-methoxyaniline, 1.0 mmol) in 25 mL of methanol or ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress via TLC.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product often crystallizes out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., ethanol), and dry under vacuum. The product is often pure enough for characterization, but recrystallization can be performed if necessary.[9][10]
Visualization: Schiff Base Synthesis Workflow
Caption: Workflow for the synthesis of indole Schiff bases.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The mechanism of action is diverse; indole-chalcones, for instance, have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] Other derivatives, such as certain sulfonohydrazides, act as inhibitors of critical signaling proteins like PI3K kinase.[3][11]
Data Summary: Antiproliferative Activity of Representative Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various indole derivatives synthesized from indole-3-carbaldehyde precursors.
| Compound Class | R' Group (on Acetophenone/Amine) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | 4-Chlorophenyl | HCT116 (Colon) | 0.22 - 1.80 | [4] |
| Chalcone | 3,4,5-Trimethoxyphenyl | HCT116 (Colon) | 6.6 | [[“]] |
| Chalcone | 2,5-Dimethoxyphenyl | HCT116 (Colon) | 7.9 | [[“]] |
| Sulfonohydrazide | 4-Chlorophenyl (on sulfonyl) | MDA-MB-468 (Breast) | 8.2 | [3][11] |
| Sulfonohydrazide | 4-Chlorophenyl (on sulfonyl) | MCF-7 (Breast) | 13.2 | [3][11] |
Key SAR Insights (E-E-A-T)
-
Role of Halogenation: The presence of electron-withdrawing groups, particularly chlorine, on the terminal phenyl ring (derived from the acetophenone or sulfonylhydrazide) consistently enhances cytotoxic activity.[3][4] This is exemplified by the potent activity of 4-chloro substituted chalcones and sulfonohydrazides.[3][4][11] This may be due to improved binding interactions within the target protein's active site.
-
Impact of Methoxy Groups: The position and number of methoxy groups on the phenyl ring can fine-tune activity. For example, 3,4,5-trimethoxy and 2,5-dimethoxy substitutions on the chalcone scaffold yield potent and selective agents against colon cancer cells.[[“]]
-
N-1 Substitution: While not originating from the this compound itself, studies on related indole chalcones show that substitution at the N-1 position of the indole ring (e.g., with a methyl group) can dramatically increase antiproliferative activity, sometimes by up to 60-fold.[4] This highlights a critical site for future library development.
Visualization: Targeted Biological Pathway
Many synthesized indole derivatives function by disrupting microtubule dynamics, a process essential for cell division. They often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.
Caption: Inhibition of tubulin polymerization by indole derivatives.
Conclusion and Future Directions
This compound stands as a validated and highly effective starting scaffold for the synthesis of diverse heterocyclic compounds with promising anticancer properties. The straightforward and robust protocols for generating chalcones and Schiff bases allow for the rapid creation of chemical libraries for screening. Structure-activity relationship studies consistently show that strategic substitution on the peripheral phenyl rings and the indole nitrogen can significantly modulate biological potency and selectivity.
Future research should focus on expanding the structural diversity of these derivatives, exploring alternative cyclization reactions to create novel heterocyclic systems, and conducting in-depth mechanistic studies to identify specific kinase targets. The ultimate goal is to develop novel indole-based agents with superior efficacy, improved safety profiles, and the ability to overcome the challenge of drug resistance in cancer therapy.
References
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Publishing
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC - NIH
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - MDPI
- Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - NIH
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells | ACS Omega - ACS Public
- Synthesis of Chalcones with Anticancer Activities - PMC - NIH
- Synthesis and Anticancer Activity of Indole-Functionalized Deriv
- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed
- Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC - NIH
- Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted
- Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity
- New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling P
- Mechanochemical synthesis of indolyl chalcones with antiprolifer
- Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles
- ChemInform Abstract: Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles.
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
- Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents | Request PDF - ResearchG
- Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - NIH
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI
- Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde | Request PDF - ResearchG
- Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orientjchem.org [orientjchem.org]
- 9. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. consensus.app [consensus.app]
Application Notes and Protocols for 5-phenyl-1H-indole-3-carbaldehyde in Antimicrobial Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that operate via mechanisms distinct from conventional antibiotics. The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a promising starting point for the design of new anti-infective agents.[1][2] Indole derivatives are known to possess a broad spectrum of biological activities, including potent antimicrobial and antibiofilm properties against various pathogenic microorganisms.[1] The introduction of a carbaldehyde group at the C3 position of the indole ring provides a versatile chemical handle for further derivatization and has been shown to be a key pharmacophore in many bioactive molecules.
This application note focuses on 5-phenyl-1H-indole-3-carbaldehyde , a specific derivative that combines the established bioactivity of the indole-3-carbaldehyde core with a phenyl substituent at the C5 position. The rationale for investigating this compound is grounded in structure-activity relationship studies of indole derivatives, which have shown that substitutions at the C5 position can significantly modulate their biological activity.[1] This document provides a comprehensive guide for the synthesis, purification, and subsequent evaluation of this compound as a potential antimicrobial agent. It is designed to equip researchers with the necessary protocols to systematically assess its efficacy and preliminary safety profile.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through a two-step process involving the initial synthesis of 5-phenylindole followed by its formylation.
Part 1: Synthesis of 5-phenylindole
A common method for the synthesis of 5-substituted indoles is the Suzuki coupling reaction.
Protocol: Suzuki Coupling for the Synthesis of 5-phenylindole
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromoindole (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol, and an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Reaction Conditions: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-phenylindole.
Part 2: Formylation of 5-phenylindole
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2][3]
Protocol: Vilsmeier-Haack Formylation of 5-phenylindole
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (used as both reagent and solvent) in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Addition of 5-phenylindole: Dissolve 5-phenylindole (1.0 eq) in DMF and add it dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Basify the solution by the slow addition of an aqueous sodium hydroxide (NaOH) solution until the pH is alkaline.
-
Product Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent like ethanol. The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Antimicrobial Activity Screening
The initial step in evaluating a new compound is to determine its spectrum of activity against a panel of clinically relevant microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Parameter | Description |
| Test Compound | This compound |
| Microorganisms | Gram-positive (e.g., Staphylococcus aureus, MRSA), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) |
| Method | Broth Microdilution |
| Medium | Cation-adjusted Mueller-Hinton Broth (MHB) |
| Inoculum Size | 5 x 10⁵ CFU/mL |
| Incubation | 37 °C for 18-24 hours |
| Endpoint | Lowest concentration with no visible growth |
Cytotoxicity Assessment
It is crucial to assess the toxicity of a potential antimicrobial agent against mammalian cells to determine its therapeutic index.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubation: Incubate the cells with the compound for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Mechanism of Action Studies
Understanding how a compound exerts its antimicrobial effect is a critical step in its development. Based on the known mechanisms of other indole derivatives, the following assays are recommended.
Bacterial Membrane Integrity Assay
Many antimicrobial compounds target the bacterial cell membrane. Membrane permeability can be assessed using fluorescent probes.
Protocol: Propidium Iodide (PI) Uptake Assay
-
Bacterial Preparation: Grow the test bacteria to the mid-logarithmic phase, then harvest by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the cells in the same buffer to a defined optical density.
-
Treatment: Add this compound to the bacterial suspension at concentrations around its MIC. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and an untreated control.
-
Staining: Add propidium iodide (a fluorescent dye that only enters cells with compromised membranes) to the bacterial suspensions to a final concentration of 2 µM.
-
Fluorescence Measurement: Incubate the mixture in the dark for 15-30 minutes and measure the fluorescence intensity using a fluorometer or a fluorescence plate reader (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane damage.
Caption: Workflow for assessing bacterial membrane integrity.
DNA Gyrase Inhibition Assay
DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase assay buffer, relaxed plasmid DNA (e.g., pBR322) as the substrate, and ATP.
-
Inhibition: Add varying concentrations of this compound to the reaction tubes. Include a positive control inhibitor (e.g., ciprofloxacin) and a no-compound control.
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase enzyme.
-
Incubation: Incubate the reaction at 37 °C for 1 hour.
-
Termination and Analysis: Stop the reaction by adding a stop buffer containing a DNA loading dye. Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
Caption: Workflow for DNA gyrase inhibition assay.
Conclusion and Future Directions
The protocols outlined in this application note provide a systematic framework for the initial evaluation of this compound as a potential antimicrobial agent. The data generated from these assays will establish its spectrum of activity, preliminary safety profile, and potential mechanism of action. Positive results from this initial screening would warrant further investigation, including more extensive mechanism of action studies, in vivo efficacy testing in animal models of infection, and medicinal chemistry efforts to optimize its structure for improved potency and reduced toxicity. The exploration of novel scaffolds like this compound is a critical endeavor in the global fight against antimicrobial resistance.
References
- Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- NROChemistry. Vilsmeier-Haack Reaction.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Strategic Derivatization of the Aldehyde Moiety of 5-Phenyl-1H-indole-3-carbaldehyde for Chemical Biology and Drug Discovery
Abstract
The 5-phenyl-1H-indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active compounds.[1][2] Its utility stems from the strategic placement of a reactive aldehyde group on the indole core, which allows for extensive chemical modification.[3][4] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the primary derivatization strategies targeting this aldehyde functionality. We present field-proven, step-by-step protocols for key transformations, including Knoevenagel condensation, reductive amination, Wittig olefination, oxidation, and reduction. Each section explains the underlying chemical principles, offers detailed experimental procedures, and provides visual workflows to ensure reproducibility and success in synthesizing novel indole derivatives for screening and development pipelines.
Introduction: The Strategic Value of the Indole-3-Carbaldehyde Core
The indole nucleus is a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals.[5][6] When functionalized with a phenyl group at the C5-position and a carbaldehyde at the C3-position, the resulting molecule, this compound, becomes an exceptionally valuable building block. The phenyl group can modulate properties like solubility, lipophilicity, and potential for π-stacking interactions with biological targets, while the C3-aldehyde acts as a chemical handle for introducing diverse functional groups and extending the molecular framework.[3]
The carbonyl group's electrophilicity and adjacent C-H bonds make it amenable to a host of well-established chemical transformations. Mastery of these reactions is critical for creating libraries of novel compounds with potential therapeutic applications, ranging from anticancer and antimicrobial agents to modulators of serotonin receptors.[1][7] This guide is designed to serve as a practical laboratory resource for executing these essential derivatizations.
Core Derivatization Strategies and Protocols
This section details five fundamental strategies for modifying the aldehyde group of this compound.
Knoevenagel Condensation: Carbon-Carbon Bond Formation
The Knoevenagel condensation is a robust method for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[8][9][10] This reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, and is invaluable for synthesizing α,β-unsaturated systems, which are themselves versatile intermediates.[11]
Causality and Experimental Choice: This method is chosen for its efficiency in creating conjugated systems that can act as Michael acceptors or serve as precursors for more complex heterocyclic structures. The use of a mild base like piperidine is sufficient to deprotonate the active methylene compound without causing unwanted side reactions on the indole core.
Protocol 2.1: Knoevenagel Condensation with Malononitrile
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 221.25 mg) and malononitrile (1.0 mmol, 66.06 mg) in 15 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add 2-3 drops of piperidine using a Pasteur pipette.
-
Reaction Execution: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3). The formation of the product is often indicated by the precipitation of a solid.
-
Work-up and Purification: Once the starting material is consumed (typically 1-3 hours), cool the reaction flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid sequentially with 10 mL of ice-cold water and 10 mL of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum to yield (E)-2-((5-phenyl-1H-indol-3-yl)methylene)malononitrile.
Data Presentation: Knoevenagel Reaction Partners
| Active Methylene Compound | Catalyst | Expected Product Type |
| Malononitrile | Piperidine | α,β-Unsaturated Dinitrile |
| Ethyl Cyanoacetate | Piperidine | α,β-Unsaturated Cyanoester |
| Diethyl Malonate | Piperidine | α,β-Unsaturated Diester |
| Meldrum's Acid | Acetic Acid | Dioxane-dione derivative |
Workflow Visualization: Knoevenagel Condensation
Caption: Knoevenagel condensation workflow.
Reductive Amination: Introducing Nitrogen Functionality
Reductive amination is a cornerstone of medicinal chemistry for converting carbonyls into amines. The process involves the initial formation of an imine or enamine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[12] Modern protocols often use mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH₄) in the presence of a Lewis acid catalyst.[13]
Causality and Experimental Choice: This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate. The choice of a mild reductant like NaBH₄ with a Lewis acid catalyst ensures that only the iminium ion is reduced, leaving other potentially reducible functional groups in the molecule untouched.[13]
Protocol 2.2: One-Pot Reductive Amination with Aniline
-
Reagent Preparation: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 221.25 mg) and aniline (1.0 mmol, 93.13 mg) in 20 mL of anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.01 mmol, 5.12 mg). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction Step: In a separate vial, dissolve sodium borohydride (NaBH₄) (2.0 mmol, 75.66 mg) in 5 mL of ethanol. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction Execution: Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Work-up and Purification: Upon completion, carefully quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the N-((5-phenyl-1H-indol-3-yl)methyl)aniline product.
Workflow Visualization: Reductive Amination
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Direct reductive amination of aldehydes and ketones using phenylsilane: catalysis by dibutyltin dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
Application Notes & Protocols: Strategic N-Protection of 5-Phenyl-1H-indole-3-carbaldehyde for Complex Synthesis
Introduction: The Synthetic Challenge of a Privileged Scaffold
The 5-phenyl-1H-indole-3-carbaldehyde motif is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and specific hydrogen bonding capabilities make it a privileged scaffold for designing potent kinase inhibitors, antiviral agents, and organic electronics. However, the synthetic utility of this molecule is complicated by the inherent reactivity of the indole core. The acidic N-H proton and the electron-rich pyrrole ring present a classic challenge of regioselectivity.[1]
Specifically, the acidic proton on the indole nitrogen (pKa ≈ 17 in DMSO) readily participates in acid-base chemistry, while the C3 position is typically the most nucleophilic site. In our target molecule, this compound, the C3 position is already functionalized. However, the N-H proton remains a reactive site that can interfere with a multitude of subsequent chemical transformations, including organometallic cross-coupling, alkylations, and reactions requiring strong bases. The presence of the electron-withdrawing C3-carbaldehyde group increases the acidity of the N-H proton, making deprotonation easier but also potentially sensitizing the molecule to base-mediated side reactions.
Therefore, the judicious selection and application of a nitrogen protecting group are not merely a procedural step but a critical strategic decision that dictates the success of a multi-step synthesis.[2] An effective protection strategy prevents unwanted side reactions, improves solubility, and can even be used to direct functionalization to other positions on the indole ring.[1][3] This guide provides a comprehensive analysis of N-protection strategies tailored specifically for this compound, focusing on the causality behind protocol choices to empower researchers in their synthetic endeavors.
The Strategic Imperative: Selecting an Orthogonal Protecting Group
The ideal protecting group must function as a temporary "mask," being easily installed, robust enough to withstand various reaction conditions, and cleanly removed without affecting other functional groups—a concept known as orthogonality.[4][5] For this compound, the primary functionalities to consider for downstream reactions are the C3-aldehyde, the 5-phenyl ring, and the indole nucleus itself. The choice of protecting group must be made in the context of the entire planned synthetic route.
Caption: Decision workflow for selecting a suitable N-protecting group.
Comparative Analysis of Key N-Protecting Groups
The choice of protecting group profoundly influences the electronic nature and steric environment of the indole ring. Electron-withdrawing groups (e.g., Boc, Ts) decrease the ring's electron density, enhancing its stability towards oxidation but reducing its nucleophilicity.[6] Conversely, electron-donating groups (e.g., Benzyl) increase nucleophilicity.
| Protecting Group | Introduction Conditions | Stability Profile | Deprotection Conditions | Key Considerations for this compound |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, THF/DCM | Stable to base, hydrogenolysis, mild reducing agents. Labile to strong acids (TFA, HCl) and heat. | TFA, DCM, 0 °C to RT. Or heat (>120 °C) in solvents like TFE or HFIP.[7] | Excellent choice. Acidic deprotection is highly orthogonal to the aldehyde. Avoids basic conditions which could harm the aldehyde. |
| Ts (p-Toluenesulfonyl) | TsCl, NaH, DMF, 0 °C to RT | Very robust. Stable to strong acids, bases, oxidation, and many organometallic reagents. | Harsh conditions required. e.g., Mg/MeOH; SmI₂; high-temp basic hydrolysis (e.g., NaOH, reflux).[8] | High stability is advantageous for multi-step synthesis, but removal is challenging and may not be compatible with complex molecules. The strongly electron-withdrawing nature significantly deactivates the indole ring. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH, DMF, 0 °C | Stable to bases, nucleophiles, and hydrogenolysis. Labile to fluoride sources and strong acids. | Tetrabutylammonium fluoride (TBAF), THF. Or strong acid (e.g., TFA). | Provides an excellent orthogonal deprotection strategy using fluoride ions, which is compatible with most functional groups, including aldehydes. |
| Acyl (e.g., Pivaloyl) | PivCl, NaH, THF | Stable to acidic conditions, hydrogenolysis. Labile to basic conditions. | Base-mediated hydrolysis (e.g., K₂CO₃/MeOH, NaOMe/MeOH).[2][9] | Risky due to the aldehyde's sensitivity to base (potential Cannizzaro reaction or aldol condensation). Requires careful optimization of mild basic deprotection. |
| Bn (Benzyl) | BnBr, NaH, DMF | Stable to acids, bases, and mild oxidizing/reducing agents. | Catalytic hydrogenolysis (H₂, Pd/C). | Deprotection via hydrogenolysis will also reduce the aldehyde to an alcohol. This strategy is only viable if a C3-alcohol is the desired next intermediate. |
Detailed Experimental Protocols
The following protocols are designed to be reproducible and include key checkpoints for validation. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Workflow: General N-Protection & Deprotection
Caption: General workflow for an N-protection/deprotection sequence.
Protocol 1: N-Boc Protection
Reaction: Introduction of the tert-Butoxycarbonyl (Boc) group.
Rationale: The Boc group is an excellent choice due to its mild introduction and highly selective removal under acidic conditions that are orthogonal to the aldehyde functionality.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.2 equiv)
-
4-(Dimethylamino)pyridine, DMAP (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (catalytic amount) to the solution.
-
Add (Boc)₂O to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-Boc protected product as a solid.
-
-
Validation: The absence of the N-H proton signal (typically >10 ppm in DMSO-d₆) in the ¹H NMR spectrum confirms successful protection.
Protocol 2: N-Boc Deprotection
Reaction: Removal of the Boc group.
Rationale: Trifluoroacetic acid (TFA) provides a rapid and clean cleavage of the Boc group without affecting the aldehyde.
-
Reagents & Equipment:
-
N-Boc-5-phenyl-1H-indole-3-carbaldehyde (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-20 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the N-Boc protected indole in anhydrous DCM at 0 °C (ice bath).
-
Slowly add TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected indole.[2]
-
Protocol 3: N-Tosyl Protection
Reaction: Introduction of the p-Toluenesulfonyl (Tosyl) group.
Rationale: The tosyl group offers exceptional stability for harsh downstream reaction conditions where groups like Boc might fail.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
-
-
Procedure:
-
To a flask containing anhydrous DMF under nitrogen, carefully add the this compound.
-
Cool the solution to 0 °C (ice bath).
-
Carefully add NaH portion-wise. Caution: Hydrogen gas is evolved. Stir for 30-60 minutes at 0 °C to ensure complete deprotonation.[6]
-
Add a solution of TsCl in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or recrystallization to obtain the N-tosylated product.[10]
-
Troubleshooting Common Issues
-
Problem: Low yield during N-protection, especially with sulfonyl or bulky groups.
-
Causality: Incomplete deprotonation of the N-H is the most common cause. The quality of the base (e.g., NaH) is critical; old or improperly stored NaH will have a layer of inactive NaOH. Steric hindrance from the 5-phenyl group can also slow the reaction.
-
Solution: Ensure strictly anhydrous conditions. Use freshly opened or washed NaH. For stubborn cases, consider a stronger base like potassium tert-butoxide or lithium diisopropylamide (LDA) at low temperatures.[6]
-
-
Problem: Side reactions at the aldehyde during protection/deprotection.
-
Causality: The aldehyde is sensitive to strong nucleophiles and certain basic conditions. Using strong, nucleophilic bases (like alkoxides) for deprotection of acyl groups can lead to Cannizzaro-type reactions or other undesired transformations.
-
Solution: Prioritize orthogonal protection strategies (e.g., Boc/TFA, SEM/TBAF). If basic deprotection is unavoidable, use milder, non-nucleophilic bases and carefully control temperature and reaction time.
-
-
Problem: Difficult removal of an N-Tosyl group.
-
Causality: The sulfur-nitrogen bond in N-sulfonyl indoles is exceptionally stable due to the electron-withdrawing nature of the sulfonyl group.
-
Solution: Standard methods are often harsh. Consider reductive cleavage using magnesium in methanol or samarium(II) iodide. Alternatively, strong basic hydrolysis (e.g., refluxing 6M NaOH) can be effective but may not be compatible with the aldehyde.[8] This highlights the critical need to plan the deprotection step before committing to a robust protecting group like tosyl.
-
Conclusion
The strategic N-protection of this compound is a pivotal step that enables complex synthetic manipulations. There is no single "best" protecting group; the optimal choice is dictated by the planned synthetic route. For general purposes, the Boc group offers a highly reliable and orthogonal strategy due to its stability and mild, selective removal conditions that are fully compatible with the C3-aldehyde. For syntheses requiring fluoride-mediated cleavage, SEM is an excellent alternative. While robust groups like Tosyl provide maximum stability, their use should be reserved for cases where harsh deprotection conditions are tolerable and have been planned for in advance. By carefully considering the principles of stability, orthogonality, and chemoselectivity, researchers can confidently navigate the synthesis of complex molecules derived from this valuable indole scaffold.
References
- ResearchGate. (2025). A New Protecting-Group Strategy for Indoles | Request PDF.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
- ARKIVOC. (n.d.). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling.
- PubMed. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis.
- ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- C&EN Global Enterprise. (2022). Molecular-editing reaction expands indoles with nitrogen.
- ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
- Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
- NIH National Library of Medicine. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
- NIH National Library of Medicine. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.
- PubMed. (2023). Highly Chemoselective Synthesis of Indole Derivatives.
- ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and....
- ResearchGate. (n.d.). Deprotection of N-Ts indole substrates.
- ResearchGate. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
- PubMed. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution.
- NIH National Library of Medicine. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
- ResearchGate. (n.d.). Indole N-Boc deprotection method development.
- Royal Society of Chemistry. (n.d.). Supporting Information Decarboxylative acylation of N-free indoles enabled by catalytic amount of copper catalysis and liquid-as.
- ResearchGate. (n.d.). The First Method for Protection—Deprotection of the Indole 2,3-π Bond.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- ResearchGate. (2017). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
- ACS Publications. (n.d.). Regioselective C5−H Direct Iodination of Indoles.
- MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
- ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF.
- PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
- PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds.
- Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
- Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- ResearchGate. (n.d.). (PDF) 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. rsc.org [rsc.org]
Application Note & Protocol: A Streamlined One-Pot Synthesis of 5-Arylindole-3-Carbaldehydes
Abstract
The 5-arylindole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to neuropharmacology.[1][2] Traditional multi-step syntheses of these valuable compounds often suffer from drawbacks such as high costs, significant waste generation, and cumulative yield loss. This application note details a robust, efficient, one-pot sequential protocol that combines a Suzuki-Miyaura cross-coupling with a Vilsmeier-Haack formylation. By beginning with readily available 5-bromoindole, this method provides a streamlined pathway to diverse 5-arylindole-3-carbaldehydes, significantly improving synthetic efficiency and aligning with the principles of green chemistry.
Introduction: The Strategic Importance of One-Pot Syntheses
Indole derivatives are cornerstones of drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1][3] Specifically, the introduction of an aryl group at the C5-position and a formyl group at the C3-position of the indole ring creates a versatile intermediate ripe for further functionalization. The aldehyde can be elaborated into various functionalities, while the C5-aryl group is crucial for modulating biological activity and pharmacokinetic properties.
Conventional approaches to these molecules require the isolation of intermediates at each synthetic step, a process that is both time-consuming and resource-intensive. One-pot, or tandem, reactions circumvent these issues by performing multiple transformations in a single reaction vessel.[4] This strategy not only saves time and resources but also minimizes waste and can lead to higher overall yields by avoiding purification losses. The protocol described herein leverages this efficiency by telescoping a palladium-catalyzed C-C bond formation with a subsequent electrophilic formylation.
Scientific Principles and Mechanistic Rationale
The success of this one-pot procedure hinges on the compatibility and sequential execution of two distinct, well-established name reactions: the Suzuki-Miyaura Cross-Coupling and the Vilsmeier-Haack Formylation.
Stage 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The first transformation is the formation of a C-C bond between the C5-position of 5-bromoindole and an arylboronic acid. This reaction is one of the most powerful and versatile methods for constructing biaryl systems.
-
The Challenge of Unprotected Indoles: A primary consideration is the presence of the N-H proton on the indole ring. In many standard palladium-catalyzed reactions, this acidic proton can interfere with the catalyst or base, leading to low yields or reaction failure.[5][6]
-
The Solution—Modern Catalysis: To overcome this, the protocol employs a palladium catalyst with sophisticated phosphine ligands (e.g., SPhos, XPhos) or a robust precatalyst like Pd(dppf)Cl₂.[6][7] These systems are highly active and less susceptible to inhibition by the N-H group, allowing the cross-coupling to proceed efficiently on the unprotected indole scaffold.[8] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) complex to the 5-bromoindole, transmetalation with the arylboronic acid (activated by a base), and reductive elimination to yield the 5-arylindole and regenerate the palladium(0) catalyst.
Stage 2: Vilsmeier-Haack Formylation
Following the successful formation of the 5-arylindole, the reaction environment is modified for the introduction of a formyl group at the C3-position, the most electron-rich and nucleophilic site on the indole ring.[9]
-
Formation of the Vilsmeier Reagent: The active electrophile, known as the Vilsmeier reagent, is a chloroiminium salt. It is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[10][11]
-
Electrophilic Aromatic Substitution: The Vilsmeier reagent, while a relatively weak electrophile, readily attacks the electron-rich C3-position of the 5-arylindole intermediate.[9] This forms a new C-C bond and a cationic intermediate, which is stabilized by resonance.
-
Hydrolysis to the Aldehyde: The final product is obtained upon aqueous workup, where water hydrolyzes the resulting iminium intermediate to the stable 5-arylindole-3-carbaldehyde.[10]
Visualizing the One-Pot Strategy
Overall Reaction Scheme
Caption: Sequential Suzuki-Miyaura and Vilsmeier-Haack reactions.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the one-pot synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example. Researchers should perform their own optimization based on the specific substrates used. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
-
Starting Materials:
-
5-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
-
Catalyst & Base:
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
-
Vilsmeier Reagents:
-
Phosphorus oxychloride (POCl₃) (1.5-2.0 equiv), freshly distilled or from a new bottle
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Solvents:
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Purification:
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup (Suzuki-Miyaura):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 5-bromoindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume).
-
Bubble nitrogen through the stirred suspension for 15-20 minutes to degas the mixture.
-
Add Pd(dppf)Cl₂ (0.02 equiv) to the flask.
-
-
Execution of Suzuki-Miyaura Coupling:
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-bromoindole is fully consumed (typically 2-6 hours).
-
-
Transition to Vilsmeier-Haack Formylation:
-
Once the Suzuki coupling is complete, cool the reaction mixture to 0 °C using an ice-water bath.
-
Under a positive flow of nitrogen, add anhydrous DMF (3.0-5.0 equiv relative to the initial 5-bromoindole).
-
Slowly add phosphorus oxychloride (1.5 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. A viscous precipitate (the Vilsmeier reagent) may form.
-
-
Execution of Vilsmeier-Haack Reaction:
-
After the addition of POCl₃ is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction to 50-60 °C and stir for 1-4 hours.
-
Monitor the disappearance of the 5-arylindole intermediate by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding it to a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution or 2 M sodium hydroxide solution. Caution: The quench is exothermic and may release gas.
-
Stir the resulting suspension for 30-60 minutes until the product precipitates or can be extracted.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure 5-arylindole-3-carbaldehyde.
-
Quantitative Data and Characterization
The following table provides representative yields for this one-pot procedure with various arylboronic acids, based on literature precedents.
| Entry | Aryl Boronic Acid Partner | Product | Typical Yield (%) | Reference |
| 1 | Phenylboronic acid | 5-Phenyl-1H-indole-3-carbaldehyde | 75-85 | Synthesized based on similar protocols[12] |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde | 80-90 | Synthesized based on similar protocols[12] |
| 3 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1H-indole-3-carbaldehyde | 70-80 | Synthesized based on similar protocols[12] |
| 4 | 3-Thienylboronic acid | 5-(Thiophen-3-yl)-1H-indole-3-carbaldehyde | 65-75 | Synthesized based on similar protocols[6] |
| 5 | Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | 60-70 | Synthesized based on similar protocols[6] |
Note: Yields are highly dependent on the electronic and steric properties of the boronic acid and may require optimization of catalyst, base, and reaction times.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Recommended Solution |
| Stalled Suzuki Reaction | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor quality boronic acid. | 1. Use a fresh catalyst or a more active ligand system (e.g., Buchwald ligands). 2. Ensure thorough degassing with an inert gas. 3. Use fresh, high-purity boronic acid. |
| Low Yield in Vilsmeier Step | 1. Moisture contamination. 2. Insufficient Vilsmeier reagent. 3. Substrate deactivation. | 1. Use anhydrous solvents and freshly distilled POCl₃. Perform additions under a strict inert atmosphere.[10] 2. Increase the equivalents of POCl₃ and DMF to 2.0 and 5.0, respectively. 3. If the aryl group is strongly electron-withdrawing, the formylation may require longer reaction times or higher temperatures. |
| Formation of Side Products | 1. Homocoupling of boronic acid. 2. N-formylation or bis-formylation. 3. Protodeborylation. | 1. Use a slight excess (1.1-1.2 equiv) of boronic acid, not a large excess. 2. Ensure the Vilsmeier reaction is run at the lowest effective temperature. 3. Use a non-coordinating base like K₃PO₄ instead of K₂CO₃ if this is observed. |
| Difficult Workup/Emulsion | 1. Incomplete hydrolysis of intermediates. 2. Colloidal palladium black. | 1. Ensure the pH of the aqueous layer is strongly basic (>10) during quench and stir for an extended period. 2. Filter the combined organic layers through a pad of Celite® before concentration. |
Conclusion
This application note presents a highly efficient and operationally simple one-pot protocol for synthesizing medicinally relevant 5-arylindole-3-carbaldehydes. By combining a robust Suzuki-Miyaura cross-coupling with a classic Vilsmeier-Haack formylation, this method eliminates the need for intermediate isolation, thereby reducing waste, saving time, and improving overall synthetic efficiency. The procedure is amenable to a variety of arylboronic acids, providing rapid access to a diverse library of compounds for drug discovery and development programs.
References
- Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College. [Link]
- Xu, H., & Fan, L. (2009). One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides. Semantic Scholar. [Link]
- Whittaker, A. M., et al. (2023). Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation.
- Wang, Z., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry, 87(22), 15539-15546. [Link]
- Kim, J., et al. (2025).
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
- ResearchGate. (2023). Published one-pot indole formation–N-arylation sequences, and the Fisher indolisation–N-arylation sequence described in this publication.
- Ahmed, R., et al. (2024). One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O.
- Choppara, K., et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and....
- Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27433-27468. [Link]
- ResearchGate. (2025). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions.
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
- ResearchGate. (2021). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
- Perumal, S., et al. (2009). SYNTHESIS OF SOME NEW BIHETEROCYCLES BY A ONE-POT SUZUKI-MIYAURA COUPLING REACTION. HETEROCYCLES, 78(11), 2779. [Link]
- Boufroura, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6907-6918. [Link]
- C-H., T., et al. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 8, 370-375. [Link]
- Le Tiran, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(3), 939-944. [Link]
- Kaushik, N., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Discovery Technologies, 17(4), 436-462. [Link]
- Li, Y., et al. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Journal of Chemistry. [Link]
- Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
Sources
- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Phenyl-1H-indole-3-carbaldehyde
Introduction
Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural products.[1] The introduction of a phenyl group at the C5 position of the indole scaffold can significantly modulate the pharmacological properties of the resulting molecules. Traditional methods for the synthesis of such compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. This application note details a robust and efficient protocol for the synthesis of 5-phenyl-1H-indole-3-carbaldehyde, leveraging the advantages of microwave-assisted organic synthesis (MAOS).
Microwave irradiation has emerged as a powerful tool in modern organic synthesis, offering numerous benefits over conventional heating methods.[2][3][4][5] These advantages include dramatic acceleration of reaction rates, improved yields, enhanced product purity, and often milder reaction conditions, aligning with the principles of green chemistry.[2][4][6] The rapid and uniform heating provided by microwaves is particularly beneficial for reactions involving polar intermediates, such as those in the Vilsmeier-Haack formylation.[6][7]
This guide provides a comprehensive, two-step methodology for researchers, scientists, and drug development professionals. The synthesis commences with a Suzuki-Miyaura cross-coupling reaction to construct the 5-phenylindole core, followed by a microwave-assisted Vilsmeier-Haack formylation to introduce the carbaldehyde group at the C3 position.
Principle and Strategy
The synthetic strategy is designed for efficiency and modularity, allowing for potential diversification of both the aryl substituent and the functionalization of the indole ring.
Step 1: Suzuki-Miyaura Cross-Coupling. The synthesis begins with the formation of the C-C bond between a 5-bromoindole precursor and phenylboronic acid. The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of biaryl compounds.[8] Microwave assistance can significantly reduce the reaction times for this transformation.[9][10]
Step 2: Microwave-Assisted Vilsmeier-Haack Formylation. The subsequent formylation of the 5-phenylindole is achieved via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[11][12][13][14][15] The C3 position of the indole ring is highly nucleophilic, making it the preferred site for electrophilic substitution in this reaction.[16] The application of microwave energy dramatically accelerates this process, reducing reaction times from hours to minutes.[17]
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Instrumentation
| Reagent/Solvent | Grade | Supplier |
| 5-Bromoindole | 98% | Commercially Available |
| Phenylboronic Acid | 97% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, 99.5% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Deionized | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Phosphorus Oxychloride (POCl₃) | 99% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | --- |
| Brine | Saturated NaCl Solution | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Instrumentation: A dedicated microwave reactor designed for organic synthesis with temperature and pressure control capabilities is required. Standard laboratory glassware, magnetic stirrers, and equipment for column chromatography are also necessary.
Step 1: Synthesis of 5-Phenylindole via Microwave-Assisted Suzuki-Miyaura Coupling
Rationale: This step efficiently constructs the biaryl indole core. The use of a ligand-free palladium catalyst simplifies the reaction setup, and microwave irradiation drastically reduces the reaction time compared to conventional heating.[18] An aqueous solvent system is employed for a greener process.[18]
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add a solvent mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes. The pressure should be monitored and kept within the safe limits of the vessel.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-phenylindole as a solid.
Step 2: Synthesis of this compound via Microwave-Assisted Vilsmeier-Haack Formylation
Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[12] Microwave assistance accelerates the formation of the Vilsmeier reagent and its subsequent reaction with the indole, leading to a significant reduction in reaction time and potentially higher yields.[17]
Procedure:
-
In a flame-dried 10 mL microwave reaction vial under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3 mL).
-
Cool the vial in an ice bath (0°C).
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 mmol) dropwise to the DMF with stirring. A thick, white solid (the Vilsmeier reagent) will form. Stir for 10 minutes at 0°C.
-
Add a solution of 5-phenylindole (1.0 mmol) in anhydrous DMF (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 10 minutes.
-
After cooling, carefully pour the reaction mixture onto crushed ice (approx. 20 g).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.
-
Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 10 mL).
-
Recrystallize the crude product from ethanol/water to yield this compound as a pure solid.
Data Summary
| Step | Reactant | Product | Reaction Time (Microwave) | Temperature (°C) | Yield (%) |
| 1 | 5-Bromoindole | 5-Phenylindole | 15 min | 120 | ~85-95% |
| 2 | 5-Phenylindole | This compound | 10 min | 80 | ~80-90% |
Yields are typical and may vary depending on the specific reaction scale and purification efficiency.
Troubleshooting and Optimization
-
Low Yield in Step 1: Ensure all reagents are of high purity and the solvents are anhydrous where specified. Degassing the solvent mixture before adding the catalyst can sometimes improve yields by removing dissolved oxygen that can deactivate the palladium catalyst.
-
Incomplete Reaction in Step 2: The formation of the Vilsmeier reagent is crucial. Ensure POCl₃ is added slowly to cold DMF. If the reaction is still incomplete, the microwave irradiation time can be extended in 5-minute increments.
-
Purification Challenges: If the final product is difficult to crystallize, a final purification by column chromatography (silica gel, hexane/ethyl acetate gradient) may be necessary.
Conclusion
This application note provides a detailed and efficient microwave-assisted protocol for the synthesis of this compound. The use of microwave irradiation significantly reduces reaction times for both the Suzuki-Miyaura coupling and the Vilsmeier-Haack formylation, offering a greener and more time-efficient alternative to conventional synthetic methods. This protocol is well-suited for medicinal chemistry and drug discovery programs where rapid access to diverse indole-based scaffolds is essential.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.).
- ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- RSC Advances. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- ijrpr. (n.d.).
- Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction.
- ResearchGate. (2025, August 6). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Organic Syntheses. (2024, February 14).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
- Wikipedia. (n.d.). Suzuki reaction.
- RSC Publishing. (2021, November 16).
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
- PubMed Central. (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.
- MDPI. (n.d.). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles.
- ResearchGate. (2025, June 4). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles.
- MDPI. (n.d.).
- (n.d.).
- ChemicalBook. (n.d.). 2-Phenylindole synthesis.
- MDPI. (n.d.). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea.
- Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.
- (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- YouTube. (2024, March 10). 2-phenylindole : Organic Synthesis.
- ACS Publications. (n.d.). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. ijrpr.com [ijrpr.com]
- 17. degres.eu [degres.eu]
- 18. pubs.acs.org [pubs.acs.org]
Scale-Up Synthesis of 5-Phenyl-1H-indole-3-carbaldehyde: An Application Note and Protocol
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, 5-phenyl-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other targeted therapeutics. The introduction of the phenyl group at the 5-position and the carbaldehyde at the 3-position provides two key points for further molecular elaboration. The development of a robust, scalable, and safe synthesis for this intermediate is therefore of significant interest to researchers in drug discovery and process development.
This application note provides a comprehensive guide to the scale-up synthesis of this compound. The synthetic strategy is a two-step process commencing with a Suzuki-Miyaura coupling to construct the 5-phenyl-1H-indole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This document emphasizes not only the procedural steps but also the underlying chemical principles, process safety considerations critical for scale-up, and detailed analytical characterization.
Synthetic Strategy Overview
The selected synthetic route is designed for scalability and efficiency. The first step leverages the power of palladium-catalyzed cross-coupling to create the C-C bond between the indole core and the phenyl ring. The Suzuki-Miyaura reaction is well-precedented for its functional group tolerance and scalability. The second step employs the classic Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocycles like indole.
PART 1: Synthesis of 5-Phenyl-1H-indole
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.[1] For the synthesis of 5-phenyl-1H-indole, 5-bromo-1H-indole is coupled with phenylboronic acid. The choice of catalyst, base, and solvent is crucial for achieving high yield and purity on a larger scale.[2] Dichlorobis(diphenylphosphino)ferrocene]palladium(II) ([Pd(dppf)Cl₂]) is an excellent catalyst for this transformation due to its high activity and stability.[1]
Experimental Protocol: Synthesis of 5-Phenyl-1H-indole
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 5-Bromo-1H-indole | 196.04 | 1.0 | 196 g |
| Phenylboronic acid | 121.93 | 1.2 | 146 g |
| [Pd(dppf)Cl₂] | 816.64 | 0.01 | 8.17 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 g |
| 1,4-Dioxane | - | - | 2.0 L |
| Water | - | - | 0.5 L |
Procedure:
-
Reactor Setup: To a clean, dry, and inerted jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 5-bromo-1H-indole (196 g, 1.0 mol), phenylboronic acid (146 g, 1.2 mol), potassium carbonate (415 g, 3.0 mol), and [Pd(dppf)Cl₂] (8.17 g, 0.01 mol).
-
Solvent Addition: Under a nitrogen atmosphere, add 1,4-dioxane (2.0 L) and water (0.5 L) to the reactor.
-
Reaction: Stir the mixture and heat to 85-90 °C. Maintain this temperature and monitor the reaction progress by TLC or HPLC (approximately 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with ethyl acetate (2 x 200 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Add water (1 L) and extract with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure to obtain a crude solid. Recrystallize the solid from a mixture of ethanol and water to yield pure 5-phenyl-1H-indole as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 80-90%
PART 2: Vilsmeier-Haack Formylation of 5-Phenyl-1H-indole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic reagent then attacks the electron-rich 3-position of the indole ring.
Safety Considerations for Scale-Up
The Vilsmeier-Haack reaction presents significant thermal hazards, particularly on a large scale. The formation of the Vilsmeier reagent is exothermic, and the reagent itself can be thermally unstable.[5][6] A thermal runaway can occur if the reaction temperature is not carefully controlled, leading to a rapid increase in temperature and pressure.[7]
Key Safety Recommendations:
-
In Situ Formation: For scale-up, it is highly recommended to generate and consume the Vilsmeier reagent in situ. This is achieved by adding POCl₃ to a solution of the indole in DMF, rather than pre-forming the reagent.[5][6] This approach avoids the accumulation of a large quantity of the unstable Vilsmeier reagent.
-
Temperature Control: The reaction should be conducted at low temperatures (0-5 °C) with efficient cooling.
-
Slow Addition: POCl₃ must be added slowly and sub-surface to ensure rapid mixing and to control the exotherm.
-
Reaction Calorimetry: For process development and large-scale manufacturing, reaction calorimetry studies are essential to quantify the heat of reaction and to establish safe operating parameters.[7]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 5-Phenyl-1H-indole | 193.25 | 0.5 | 96.6 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 500 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 0.6 | 54.5 mL (89.0 g) |
| Sodium Hydroxide (NaOH) | 40.00 | - | As required (for neutralization) |
| Ice/Water | - | - | As required |
Procedure:
-
Reactor Setup: In a clean, dry, and inerted jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, dissolve 5-phenyl-1H-indole (96.6 g, 0.5 mol) in anhydrous N,N-dimethylformamide (500 mL).
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Vilsmeier Reagent Formation (In Situ): Slowly add phosphorus oxychloride (54.5 mL, 0.6 mol) dropwise to the stirred solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 2 kg) with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the aqueous solution by the slow addition of a cold 20% aqueous sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by filtration, and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol or ethyl acetate to afford pure this compound.[8]
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 75-85%
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole and phenyl protons, as well as a singlet for the aldehyde proton around 9-10 ppm.
-
¹³C NMR: The carbon NMR will show the carbonyl carbon of the aldehyde at approximately 185 ppm, in addition to the signals for the aromatic carbons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: The purified compound should have a sharp melting point.
Conclusion
This application note details a scalable and robust two-step synthesis of this compound. The Suzuki-Miyaura coupling provides an efficient means of preparing the 5-phenylindole precursor, while the Vilsmeier-Haack reaction allows for the regioselective introduction of the formyl group. Critical safety considerations for the scale-up of the potentially hazardous Vilsmeier-Haack reaction have been highlighted, emphasizing the importance of in-situ reagent formation and strict temperature control. This protocol provides a solid foundation for researchers and process chemists to produce multi-gram to kilogram quantities of this valuable synthetic intermediate.
References
- Benchchem. An In-depth Technical Guide to the Safe Handling of Highly Reactive Formylating Agents. Benchchem. Accessed January 4, 2026.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012.
- Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. 2022.
- Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formyl
- Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Scientific Reports. 2018.
- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in w
- A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. 2021.
- A General and Scalable Synthesis of Polysubstituted Indoles.
- Screening of palladium catalysts for the Suzuki coupling of...
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. 2019.
- Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Trade Science Inc.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. 2022.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Application Notes and Protocols for 5-Methyl-2-phenyl-1H-indole Deriv
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. 2005.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E. 2008.
- 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
- Regioselective C5−H Direct Iodination of Indoles.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- Indole-3-carbaldehyde. Wikipedia.
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. journals.iucr.org [journals.iucr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyl-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-phenyl-1H-indole-3-carbaldehyde. This valuable heterocyclic compound is a key intermediate in the development of various therapeutic agents. Its synthesis, most commonly achieved via the Vilsmeier-Haack formylation of 5-phenylindole, can present several challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities, ensuring a successful and efficient synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: I am observing a very low or no yield of my desired product, this compound. What are the likely causes and how can I fix this?
Answer: A low or non-existent yield is one of the most common issues and can stem from several factors related to reagents, reaction conditions, or the Vilsmeier reagent itself.
-
Cause A: Vilsmeier Reagent Instability or Incomplete Formation. The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction.[1][2] It is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent is sensitive to moisture and can fail to form properly if conditions are not optimal.
-
Solution:
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous DMF and freshly distilled or new bottles of POCl₃.[3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[3]
-
Controlled Temperature: The formation of the Vilsmeier reagent is exothermic. Prepare it in situ at a low temperature (typically 0-5 °C) by adding POCl₃ dropwise to chilled DMF with vigorous stirring.[1][4] Allowing the temperature to rise can lead to reagent decomposition.
-
Co-solvent Addition: If the Vilsmeier reagent precipitates from the solution, which can happen at high concentrations, consider adding an anhydrous co-solvent like dichloromethane (DCM) or dichloroethane (DCE) to maintain its solubility.[1]
-
-
-
Cause B: Inactive Aromatic Substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that works best on electron-rich aromatic compounds.[1][5] While the indole nucleus is sufficiently activated, issues with your 5-phenylindole starting material can halt the reaction.
-
Solution:
-
Verify Starting Material: Confirm the identity and purity of your 5-phenylindole using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.
-
Consider Synthesis of 5-phenylindole: If you are preparing the starting material yourself, for instance via a Fischer indole synthesis from 4-biphenylhydrazine or a Suzuki coupling, ensure that reaction was successful and the product is thoroughly purified. The Fischer indole synthesis is a classic and robust method for creating the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[6][7]
-
-
-
Cause C: Sub-optimal Reaction Temperature or Time. The reactivity of the indole substrate dictates the necessary energy input.
Question 2: My reaction is working, but I am getting a significant amount of an unknown byproduct, which is complicating purification. What could this be?
Answer: Side reactions are a frequent challenge. The nature of the byproduct can provide clues to the underlying issue.
-
Cause A: Formation of 3-Cyanoindole Byproduct. This is a known issue in indole formylation, where the initially formed aldehyde group reacts further. This can occur if nitrogen-containing impurities (like hydroxylamine or ammonia derivatives) are present, or if ammonia-based solutions are used during work-up.[3] These species can react with the aldehyde to form an oxime or imine, which then dehydrates to the nitrile under acidic conditions.[3]
-
Cause B: Over-formylation (Diformylation). While formylation is highly regioselective for the electron-rich C3 position of the indole ring, harsh conditions or an excessive amount of Vilsmeier reagent can sometimes lead to a second formylation, potentially on the activated methyl group if one were present.[8][9]
-
Solution:
-
Control Stoichiometry: Carefully control the amount of Vilsmeier reagent used. A common ratio is 1.5 equivalents of the reagent relative to the indole substrate.[1]
-
Optimize Conditions: Use the mildest temperature and shortest reaction time necessary for the consumption of the starting material to minimize over-reaction.[3]
-
-
Question 3: I am struggling to purify the final product. Column chromatography is not giving clean separation.
Answer: Purification can be challenging due to the similar polarities of the desired product and certain byproducts.
-
Cause A: Similar Polarity of Compounds. The this compound product may have a similar polarity to the unreacted 5-phenylindole starting material or byproducts like 3-cyano-5-phenylindole.
-
Solution:
-
Optimize Column Chromatography: Utilize a carefully selected solvent system. A shallow gradient of ethyl acetate in hexane (or petroleum ether) is often effective. Running a series of TLCs with different solvent systems first can help identify the optimal conditions for separation.
-
Consider Recrystallization: This can be a highly effective method for purification if a suitable solvent is found.[8] Experiment with solvents like ethanol, ethyl acetate, or mixtures with hexane to induce crystallization of the pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction on 5-phenylindole?
A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[2][5] Second, the electron-rich C3 position of the 5-phenylindole ring performs a nucleophilic attack on the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final this compound.[1][10]
Q2: Why is formylation so selective for the C3 position of the indole ring?
A2: The C3 position of the indole ring is the most nucleophilic and electron-rich position. This is due to the electron-donating nature of the nitrogen atom within the heterocyclic ring. The resonance structures of indole show a localization of negative charge at C3, making it the preferential site for attack by electrophiles like the Vilsmeier reagent.
Q3: What are the critical safety precautions for this reaction?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The reaction quenching step is also highly exothermic and should be performed slowly and with adequate cooling (ice bath).
Q4: Are there alternative, milder methods for formylating indoles?
A4: Yes, while the Vilsmeier-Haack reaction is classic, newer methods have been developed to address the use of harsh reagents. These include catalytic versions of the Vilsmeier-Haack reaction that reduce the stoichiometric need for POCl₃[11], and iron-catalyzed formylations using formaldehyde as the carbon source[12], which are considered greener alternatives.
Data & Protocols
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution | Reference |
| Low/No Yield | Reagent degradation (POCl₃, DMF) | Use fresh, anhydrous reagents; run under inert atmosphere. | [3] |
| Improper Vilsmeier reagent formation | Add POCl₃ dropwise to DMF at 0-5 °C with vigorous stirring. | [1][4] | |
| Low substrate reactivity | Monitor by TLC; gently heat reaction to 40-80 °C if necessary. | [1] | |
| Byproduct Formation | 3-Cyanoindole formation | Avoid ammonia-based work-up; use high-purity DMF. | [3] |
| Over-formylation | Use a minimal excess of Vilsmeier reagent (e.g., 1.5 equiv.). | [1][8] | |
| Purification Issues | Similar polarities of compounds | Optimize column chromatography with a shallow solvent gradient; attempt recrystallization. | [8] |
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a general guideline and should be adapted based on specific laboratory conditions and substrate reactivity.
-
Vilsmeier Reagent Preparation:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 5-10 mL per 1g of indole).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[1]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should become a yellowish, sometimes thick, salt suspension.
-
-
Formylation Reaction:
-
Dissolve 5-phenylindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated (e.g., 60-80 °C) if the starting material is consumed slowly.[4][13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This step is highly exothermic.
-
Basify the resulting solution by slowly adding a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is > 8. A precipitate should form.[13][14]
-
Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then dry it.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol.
-
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway for indole formylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025).
- BenchChem. (2025). Optimization of reaction conditions for 3h-Indole-2-carbaldehyde synthesis. [8]
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters. [1]
- Chemistry Steps. Vilsmeier-Haack Reaction. [2]
- NROChemistry. Vilsmeier-Haack Reaction. [5]
- Choppara, et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
- Murakami, Y., et al. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. [4]
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- Organic Syntheses. (2024).
- Der Pharma Chemica. (2012).
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. [13]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [10]
- Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole... Organic Chemistry Research. [9]
- Zhang, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [11]
- BenchChem. (2025).
- Wikipedia. Fischer indole synthesis. [7]
- Zeng, B-B., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett. [12]
- Organic Syntheses. indole-3-aldehyde. [14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki Coupling of 5-Bromoindole-3-carbaldehyde
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromoindole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific transformation. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1][2][3] Its application in modifying the indole scaffold, a privileged structure in numerous pharmaceuticals, is of particular importance.[4][5] However, the coupling of 5-bromoindole-3-carbaldehyde presents a unique set of challenges due to the presence of a reactive N-H bond, an electron-withdrawing aldehyde, and the inherent reactivity of the indole ring system. This guide will address the most common side reactions—including dehalogenation, protodeboronation, homocoupling, and N-arylation—and provide systematic troubleshooting strategies.
The Target Reaction: Suzuki-Miyaura Catalytic Cycle
The desired transformation involves the palladium-catalyzed reaction between 5-bromoindole-3-carbaldehyde and an organoboron reagent. The generally accepted mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments. The troubleshooting process should begin with a careful analysis of your reaction mixture by LC-MS or TLC to identify the major species present.
Caption: Troubleshooting flowchart for Suzuki coupling of 5-bromoindole-3-carbaldehyde.
Q1: My primary byproduct is the homocoupled boronic acid. Why is this happening and how can I prevent it?
A1: Understanding Homocoupling
Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often exacerbated by the presence of oxygen.[6][7] If your reaction mixture was not properly degassed, or if you are using a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) state, Pd(II) species can promote the dimerization of two boronic acid molecules.[6] This process reduces Pd(II) to Pd(0), but consumes your nucleophile without forming the desired product.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. The most effective methods are freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[8]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize side reactions that depend on Pd(II) species.[3] If using a Pd(II) source like Pd(OAc)₂, ensure your conditions effectively promote its reduction to Pd(0).
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition and reductive elimination, helping the desired catalytic cycle outcompete the homocoupling pathway.[9]
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.3 equivalents) is common, but a large excess can increase the statistical likelihood of homocoupling.
Q2: I'm observing significant amounts of indole-3-carbaldehyde (dehalogenated starting material). What causes this and what are the solutions?
A2: The Problem of Dehalogenation
Dehalogenation (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom.[8] This side reaction is typically caused by the formation of a palladium-hydride (Pd-H) species.[8] This hydride can be generated from various sources in the reaction mixture, including amine bases, alcohol solvents, or residual water.[6] Once formed, the Ar-Pd-H intermediate can undergo reductive elimination to yield the dehalogenated arene (Ar-H). N-heterocyclic halides, like 5-bromoindole, can be particularly susceptible to this process.[8][10]
Troubleshooting Steps:
-
Base Selection: Strong, nucleophilic bases can promote the formation of Pd-H species. Switch to a weaker, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[8][11]
-
Solvent and Reagent Purity: Use high-purity, anhydrous solvents. If using an alcohol or water as a co-solvent, be aware of its potential role as a hydride source. Minimizing water content can suppress dehalogenation.
-
Ligand Effects: Employ bulky, electron-donating ligands such as SPhos or XPhos. These ligands can accelerate the rate of the desired C-C bond formation, minimizing the lifetime of the palladium intermediate that could otherwise lead to dehalogenation.[8][12]
-
Protect the Indole N-H: Deprotonation of the indole N-H by the base increases the electron density of the ring system.[8] This can sometimes influence the propensity for dehalogenation. Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent this and may suppress the side reaction.[10]
Q3: My boronic acid is being consumed, but I'm not getting the desired product. Instead, I see the corresponding arene. What is protodeboronation and how can it be minimized?
A3: Understanding Protodeboronation
Protodeboronation is the protonolysis of the C–B bond, replacing the boronic acid group with a hydrogen atom.[13] This is a frequent and often frustrating side reaction, particularly with electron-rich or heteroaryl boronic acids under aqueous basic conditions.[6][13] The mechanism can be complex and is highly dependent on pH and the specific boronic acid used.
Troubleshooting Steps:
-
Switch to Boronic Esters: Boronic esters, especially pinacol esters (Bpin) or MIDA esters, are significantly more stable towards protodeboronation than their corresponding boronic acids.[13][14][15] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.
-
Optimize the Base: While a base is required for transmetalation, strong aqueous bases can accelerate protodeboronation.[16] Consider using milder, non-hydroxide bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly reduce the rate of protodeboronation, as water is often the proton source.
-
Increase Reaction Rate: Any measures that accelerate the main catalytic cycle will help the desired coupling outpace the undesired protodeboronation. This can include using a more active catalyst system (e.g., a more electron-rich ligand) or carefully increasing the reaction temperature.[13]
Q4: I've isolated a product where the aryl group is attached to the indole nitrogen instead of the C5 position. How can I achieve C-C coupling selectively?
A4: The Challenge of C- vs. N-Arylation
The N-H bond of the indole ring is acidic and can be deprotonated by the base used in the Suzuki reaction, forming an indolide anion. This anion is nucleophilic and can compete with the transmetalation step, leading to N-arylation via a Buchwald-Hartwig-type pathway.[4][17] This is a known issue for unprotected N-H heterocycles.
Caption: Competing pathways for C-arylation versus N-arylation.
Troubleshooting Steps:
-
Protect the N-H Group: This is the most direct and effective strategy. Protecting the indole nitrogen with a suitable group, such as Boc or SEM (2-(trimethylsilyl)ethoxymethyl), physically blocks the N-arylation pathway.[10][18] The protecting group can be removed in a subsequent step.
-
Steric Hindrance: Using bulky phosphine ligands on the palladium catalyst can sterically disfavor the approach of the nitrogen atom to the metal center, thus promoting the desired C-C coupling pathway.
-
Reaction Conditions: N-arylation can sometimes be favored at higher temperatures. Running the reaction at the lowest effective temperature may improve the C5 selectivity.
Q5: My reaction is not proceeding at all, or stalls at low conversion. What are some common causes of catalyst deactivation?
A5: Maintaining Catalytic Activity
A stalled reaction with starting materials remaining often points to catalyst deactivation. The active Pd(0) species is sensitive and can be inhibited or decomposed in several ways.
Troubleshooting Steps:
-
Check Reagent Quality: Ensure all reagents—especially the boronic acid, base, and solvent—are of high purity. Impurities can act as catalyst poisons.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation. Ensure they are handled under an inert atmosphere. Using more robust N-heterocyclic carbene (NHC) ligands or modern, air-stable Buchwald-type precatalysts can circumvent this issue.[2][12][19]
-
Palladium Black Formation: The precipitation of palladium black indicates that the Pd(0) species is aggregating and falling out of the catalytic cycle. This can be caused by ligand dissociation or decomposition. Using a higher ligand-to-palladium ratio or switching to a more strongly binding ligand (e.g., a bidentate ligand like XantPhos) can sometimes prevent this.
-
Inadequate Degassing: As mentioned, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction.[7] Re-check your degassing procedure.
Data Presentation & Protocols
Table 1: Summary of Common Side Reactions & Mitigation Strategies
| Side Reaction | Primary Cause(s) | Key Mitigation Strategies |
| Homocoupling | Presence of O₂; inefficient Pd(II) reduction | Rigorous degassing; use of Pd(0) precatalysts.[6][7] |
| Dehalogenation | Formation of Pd-H species (from base, solvent, H₂O) | Use weaker, non-nucleophilic bases (K₃PO₄); anhydrous conditions; bulky ligands.[8] |
| Protodeboronation | Hydrolysis of the C-B bond (often base-catalyzed) | Use stable boronic esters (pinacol, MIDA); anhydrous conditions; mild bases (KF).[13][14] |
| N-Arylation | Deprotonation of indole N-H followed by coupling | Protect the N-H group (e.g., with Boc); use bulky ligands.[4][10] |
Experimental Protocol: General Starting Point
This protocol is a robust starting point for the Suzuki coupling of 5-bromoindole-3-carbaldehyde and should be optimized for each specific boronic acid partner.
Materials:
-
5-bromoindole-3-carbaldehyde (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv.)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or N₂), add 5-bromoindole-3-carbaldehyde, the arylboronic reagent, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the reaction flask, followed by the remaining solvent to achieve the desired concentration (typically 0.1-0.2 M).
-
If not already done, degas the reaction mixture by sparging with argon for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
- Wikipedia.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate.
- Cmor, L., et al. (2021).
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
- Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- American Chemical Society.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry. [Link]
- Oldenhuis, N. J., et al. (2003). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
- Kaur, H., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry. [Link]
- Reddit. Problems with Suzuki coupling. [Link]
- ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]
- Gellis, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. [Link]
- ResearchGate. Advances on N-Arylation of Indoles by Cross-Coupling Reactions. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- Reddit. Help needed with unreproducible Suzuki coupling. [Link]
- ResearchGate.
- Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for Indole Suzuki Coupling
Welcome to the technical support center for the palladium-catalyzed Suzuki-Miyaura cross-coupling of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your catalyst loading and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions and issues encountered during the indole Suzuki coupling.
Q1: My reaction has a very low yield or has failed completely. What are the most common reasons for this?
A1: Failure in the Suzuki coupling of indoles often stems from a few key areas: the integrity of your reagents, the activity of the catalyst, and the reaction conditions. The primary suspects are often degradation of the boronic acid, inactivation of the palladium catalyst, or interference from the indole N-H proton.[1]
Q2: I'm observing multiple side products. What are they likely to be and how can I minimize them?
A2: The most common side products are typically from the homocoupling of the boronic acid and protodeboronation (the replacement of the boronic acid group with a hydrogen).[1] To minimize these, ensure you are using fresh, high-purity boronic acid and that your reaction is performed under a properly inert atmosphere. Optimizing the stoichiometry of your reagents can also help; sometimes, using a slight excess of the boronic acid is beneficial, but a large excess can lead to more homocoupling.
Q3: Does increasing the palladium catalyst loading always improve the yield?
A3: No, the relationship between catalyst loading and yield is often non-linear. While a certain minimum amount of catalyst is necessary, increasing the loading beyond an optimal point (typically 0.25-3 mol%) can sometimes lead to a decrease in yield.[2] This can be due to the formation of palladium (0) nanoparticles that may have different catalytic activity or lead to side reactions.[2]
Q4: Is it necessary to protect the indole N-H?
A4: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, leading to lower yields.[1] While some protocols are designed for unprotected indoles, N-protection (e.g., with a Boc or Tos group) often leads to more consistent and higher yields, especially for complex substrates.[1][3] However, the choice of protecting group can also influence the reaction outcome.[3]
Q5: How can I monitor the progress of my reaction?
A5: Reaction progress can be monitored using several analytical techniques. Thin-layer chromatography (TLC) is a simple and cost-effective method for qualitative monitoring.[4] For more quantitative analysis, high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are excellent options.[5][6][7] Real-time monitoring techniques are also becoming more accessible and can provide detailed kinetic information.[8]
In-Depth Troubleshooting Guides
Issue 1: Low to No Product Formation
Symptom: Analysis of the crude reaction mixture by TLC, GC-MS, or NMR shows a large amount of unreacted starting materials and minimal desired product.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction, and its activity is paramount.
-
Boronic Acid Degradation: Boronic acids, especially heteroaryl boronic acids, can be unstable.
-
Causality: Protodeboronation, the cleavage of the C-B bond, is a common degradation pathway, particularly in the presence of water or at elevated temperatures.[1]
-
Solution:
-
Use fresh, high-purity boronic acid. If the purity is questionable, consider recrystallization.
-
Store boronic acids in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts as alternatives.[12]
-
-
-
Interference from Indole N-H: The acidic proton of the indole can react with the base or the organopalladium intermediates.[1]
-
Causality: Deprotonation of the indole N-H can lead to the formation of an indolyl anion, which can coordinate to the palladium center and inhibit catalysis.[13]
-
Solution:
-
Protect the indole nitrogen with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Tos (tosyl).[3] This is often the most robust solution.
-
Carefully select the base. In some cases, a weaker base may be sufficient to promote the reaction without significant N-H deprotonation.
-
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step.
-
Causality: The base activates the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[1] The solvent must dissolve the reagents and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[14]
-
Solution:
-
Ensure the base is anhydrous and of high purity. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5][11]
-
Screen different solvent systems. Common choices include mixtures of toluene, dioxane, or THF with water.[5][11][15] The solubility of the base is a key factor; an insoluble base can lead to a sluggish reaction.[15]
-
-
Issue 2: Catalyst Decomposition (Black Precipitate)
Symptom: The reaction mixture turns black, and a precipitate forms, often accompanied by a stall in the reaction.
Potential Causes & Recommended Solutions:
-
Formation of Palladium Black: This indicates the aggregation and precipitation of the Pd(0) catalyst.
-
Causality: This often occurs when the ligand is unable to sufficiently stabilize the Pd(0) intermediates, especially at higher temperatures or low ligand-to-palladium ratios. Catalyst degradation is a known deactivation pathway.[16][17]
-
Solution:
-
Optimize Ligand: Use a more robust ligand. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for challenging couplings as they promote reductive elimination and stabilize the catalyst.[13]
-
Adjust Ligand-to-Palladium Ratio: A higher ligand-to-metal ratio can sometimes prevent aggregation.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can slow down decomposition pathways.[18]
-
-
Issue 3: Significant Homocoupling of Boronic Acid
Symptom: A significant amount of the boronic acid dimer is observed in the product mixture.
Potential Causes & Recommended Solutions:
-
Oxidative Homocoupling: This side reaction can be promoted by the presence of oxygen or certain palladium species.
-
Causality: Oxygen can facilitate the oxidative homocoupling of boronic acids. The palladium catalyst itself can also promote this side reaction under certain conditions.
-
Solution:
-
Rigorous Inert Atmosphere: Ensure the reaction is thoroughly deoxygenated by purging with an inert gas like argon or nitrogen.[11]
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different ligands may be necessary.
-
Control Stoichiometry: Using a large excess of the boronic acid can increase the rate of homocoupling. Try using a smaller excess (e.g., 1.2-1.5 equivalents).
-
-
Data and Protocols
Table 1: Typical Palladium Catalyst Loading and Ligand Selection
| Catalyst Precursor | Typical Loading (mol%) | Common Ligands | Substrate Suitability |
| Pd(PPh₃)₄ | 1.5 - 5 | (none required) | Simple aryl bromides/iodides |
| Pd(OAc)₂ | 1 - 3 | PPh₃, Buchwald Ligands | Broad, requires ligand |
| Pd₂(dba)₃ | 0.5 - 2 | Buchwald Ligands (XPhos, SPhos) | Challenging substrates, aryl chlorides |
| PdCl₂(dppf) | 2 - 5 | (none required) | Heteroaryl couplings |
Note: Optimal loading can vary significantly based on the specific substrates and conditions. It is often necessary to screen catalyst loading from as low as 0.0025 mol% to 5 mol%.[19]
Experimental Protocol: General Procedure for Indole Suzuki Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
N-Protected Bromoindole (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected bromoindole, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[5]
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][9][20]
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Key Parameter Relationships in Indole Suzuki Coupling
Caption: Interdependencies of key parameters affecting reaction outcome.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Effect of palladium amount on Suzuki-Miyaura reaction yield.
- PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- ACS Publications. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies.
- University of British Columbia. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Royal Society of Chemistry. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water.
- Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- National Institutes of Health. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- ACS Publications. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection.
- MDPI. (n.d.). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
- ResearchGate. (2025). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions...
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (n.d.). Life cycle for a Suzuki's catalyst: reaction, degradation, and regeneration.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vapourtec.com [vapourtec.com]
- 7. azom.com [azom.com]
- 8. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Indoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indole scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we will delve into the critical roles of bases and solvents, providing you with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your reaction yields and purity.
I. Frequently Asked Questions (FAQs)
Q1: Why are the choices of base and solvent so critical for the Suzuki coupling of indoles?
The success of a Suzuki-Miyaura coupling is profoundly influenced by the base and solvent system, which in turn affects reaction kinetics, catalyst stability, and the prevalence of side reactions.[1] For indoles specifically, these choices are even more critical due to the presence of the N-H proton, which can interfere with the catalytic cycle.[2]
-
The Role of the Base: The primary role of the base is to activate the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex.[3][4][5] This boronate is then competent for the transmetalation step with the palladium(II) complex.[3][6] The basicity and solubility of the base are key factors. A base that is too weak may not generate a sufficient concentration of the active boronate, while an overly strong base can lead to undesired side reactions or degradation of sensitive substrates.[7]
-
The Role of the Solvent: The solvent must be capable of dissolving the organic substrates, the palladium catalyst, and the inorganic base to a sufficient extent.[1] Polar aprotic solvents like dioxane, THF, and DMF are commonly used, often in combination with water.[1][8] The aqueous phase is crucial for dissolving many inorganic bases and facilitating the formation of the active boronate species.[1] The solvent's polarity can also influence the stability of intermediates in the catalytic cycle.[9]
Q2: Should I protect the indole nitrogen (N-H)?
The acidic proton on the indole nitrogen can interfere with the catalytic cycle, leading to lower yields or reaction failure.[2] Therefore, N-protection is often a robust strategy to achieve more consistent and higher yields.[2][10]
-
When to Protect: For complex substrates or when struggling with reproducibility, N-protection is highly recommended. Common protecting groups include Boc (tert-butyloxycarbonyl) and Tos (tosyl).[10]
-
When Unprotected Indoles Can Be Used: With careful optimization of reaction conditions, particularly the choice of a milder base, successful couplings of N-H indoles can be achieved.[11][12][13] In some cases, unprotected indoles have been shown to give higher yields than their N-protected counterparts.[10]
Q3: What are the general starting conditions you recommend for a Suzuki coupling of a bromo-indole with an arylboronic acid?
For a reliable starting point, the following conditions are often effective. However, optimization for each specific substrate is crucial.[1]
-
Catalyst: Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%).[1]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).[1]
-
Solvent: A degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio).[1]
-
Temperature: 80-100 °C.[1]
II. Troubleshooting Guide
Q1: I am getting low to no yield of my desired coupled product. What are the likely causes and how can I fix it?
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst may have degraded due to exposure to oxygen.
-
Solution: Ensure proper handling of the catalyst under an inert atmosphere (e.g., argon or nitrogen).[7] Use freshly opened or properly stored catalyst. Consider using a more robust pre-catalyst.
-
-
Inefficient Base: The chosen base may be too weak or not sufficiently soluble in the reaction medium.
-
Degradation of Boronic Acid: Heteroaryl boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen).[2]
-
Solution: Use freshly purchased or recently prepared boronic acid of high purity. Store it under an inert atmosphere in a cool, dark place.[2] Alternatively, consider using the corresponding boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt, which can be more stable.
-
-
Interference from Indole N-H: The acidic proton on an unprotected indole can interfere with the catalytic cycle.[2]
-
Suboptimal Solvent System: The solvent may not be effectively dissolving all reactants.
-
Solution: Ensure the solvent is properly degassed to remove oxygen. If using a biphasic system like dioxane/water, ensure adequate mixing. For poorly soluble substrates, consider a different solvent system such as DMF/water or THF/water.[16]
-
Q2: My reaction is producing significant side products, mainly homocoupling of the boronic acid and protodeboronation. How can I minimize these?
Side product formation is a clear indicator that the desired cross-coupling pathway is being outcompeted.
Minimizing Side Products:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together.
-
Solution: This is often promoted by the presence of oxygen.[2] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. Lowering the reaction temperature may also help.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water).
-
Solution: Use anhydrous solvents if possible, although some water is often necessary to dissolve the base. Using a less aqueous solvent system or a non-aqueous base like KF might be beneficial.[4] Using boronate esters or trifluoroborate salts can also reduce the rate of protodeboronation.
-
Q3: My Suzuki coupling works for one indole isomer but fails for another. Why is this and what can I do?
The position of the halogen and the electronic properties of the indole ring can significantly impact reactivity.
Understanding Isomer Reactivity:
-
Electronic Effects: The electron density at different positions of the indole ring varies. This can affect the rate of oxidative addition, which is often the rate-determining step.[17]
-
Steric Hindrance: A halogen substituent at a more sterically hindered position (e.g., C4 or C7) may react more slowly than one at a less hindered position (e.g., C5).
Solutions:
-
More Active Catalyst System: For less reactive isomers, a more active catalyst system is often required. This typically involves using a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, which can accelerate the oxidative addition step.[11][18]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for less reactive substrates.
-
Change the Coupling Partners: If coupling an indolylboronic acid with an aryl halide is problematic, consider the reverse: coupling a haloindole with an arylboronic acid. The reactivity can be significantly different.[10]
III. Data and Protocols
Comparative Data: Effect of Base and Solvent
The following table summarizes the general effects of common bases and solvents on Suzuki coupling yields for indoles. Note that optimal conditions are highly substrate-dependent.
| Base | Common Solvents | Typical Yield Range | Comments |
| K₂CO₃ | Dioxane/H₂O, THF/H₂O | Moderate to High | A good starting point; widely applicable.[1] |
| Na₂CO₃ | Dioxane/H₂O, DMF/H₂O | Moderate to High | Often interchangeable with K₂CO₃, found to be effective in many cases.[19][20] |
| Cs₂CO₃ | Dioxane/H₂O, Toluene | High | More soluble in organic solvents than K₂CO₃, often gives higher yields for challenging substrates.[1] |
| K₃PO₄ | Toluene, Dioxane/H₂O | High to Excellent | A strong base that is often effective when carbonates fail, particularly with sterically hindered substrates.[11][18] |
| NaOH | MeOH/H₂O | Variable | Can be effective but may promote side reactions with base-sensitive functional groups.[8] |
| KF | THF, Toluene | Moderate to High | A milder, non-aqueous base option, useful for substrates with base-labile groups.[4] |
Experimental Protocols
General Protocol for Suzuki Coupling of 5-Bromo-1H-indole with Phenylboronic Acid
-
To a reaction vessel, add 5-bromo-1H-indole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of ~0.1 M of the limiting reagent.[1]
-
Heat the reaction mixture with stirring to 90 °C.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visual Guides
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle, highlighting the crucial role of the base.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Decision Workflow for Base and Solvent Selection
This workflow provides a logical approach to selecting the optimal base and solvent system for your indole Suzuki coupling.
Caption: Decision workflow for base and solvent selection.
V. References
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions (Doctoral dissertation, The Hong Kong Polytechnic University). Retrieved from [Link]
-
ResearchGate. (2025). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki—Miyaura Coupling of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. Retrieved from [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
-
Wiley Online Library. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
-
YouTube. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Reddit. (2019). pre activated boronic acids for suzuki coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indolylboronic Acids: Preparation and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 13. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
preventing homocoupling of phenylboronic acid in Suzuki reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses one of the most persistent side reactions in Suzuki-Miyaura cross-coupling: the homocoupling of phenylboronic acid to form biphenyl. Our goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind phenylboronic acid homocoupling.
Q1: What exactly is homocoupling in the context of a Suzuki reaction?
Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In this specific context, it is the palladium-catalyzed reaction of two molecules of phenylboronic acid to form biphenyl. This side reaction consumes your nucleophile, reduces the yield of your desired cross-coupled product, and introduces a potentially difficult-to-remove impurity.[1][2]
Q2: What is the primary cause of phenylboronic acid homocoupling?
While multiple pathways exist, the most significant and common cause is the presence of molecular oxygen in the reaction mixture.[2][3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then undergo two successive transmetalations with phenylboronic acid, leading to a diphenyl-palladium complex that reductively eliminates to form biphenyl and regenerate the Pd(0) catalyst.[1][2][3] A key mechanistic insight is the formation of a palladium peroxo complex, (η²-O₂)PdL₂, from the reaction of Pd(0) and O₂. This peroxo complex is a crucial intermediate that reacts with the boronic acid, initiating the homocoupling cascade.[5][6]
Q3: I use a Pd(II) precatalyst like Pd(OAc)₂. Can this contribute to homocoupling even without oxygen?
Yes, it can. For the main Suzuki catalytic cycle to begin, the Pd(II) precatalyst must first be reduced to the active Pd(0) state.[1] One common pathway for this in situ reduction is the homocoupling of two boronic acid molecules.[1][2] In this scenario, the boronic acid acts as a reducing agent for the precatalyst, producing one equivalent of the homocoupled biphenyl for every two equivalents of Pd(II) reduced to Pd(0). This often manifests as a small, initial formation of the byproduct.
Q4: How do reaction parameters like base and solvent influence homocoupling?
While oxygen is the primary driver, other parameters play a modulatory role:
-
Base: A base is essential to activate the boronic acid for transmetalation.[7][8] However, strongly basic aqueous conditions can accelerate the oxygen-mediated homocoupling pathway.[4] The choice of base can therefore be critical.
-
Solvent: Solvents can influence catalyst stability, reagent solubility, and the rates of competing reaction pathways.[9][10][11] While a broad range of solvents can be effective, their purity and ability to be rigorously degassed are paramount.[4][10]
Visualizing the Reaction Pathways
Understanding the difference between the desired reaction and the side reaction is key to prevention.
Caption: The desired Suzuki-Miyaura catalytic cycle.
Caption: The oxygen-mediated phenylboronic acid homocoupling pathway.[5][6]
Troubleshooting Guide
This guide is designed to help you diagnose and solve issues with homocoupling in your experiments.
Q: I'm seeing a large amount (>10%) of biphenyl in my crude product. What is the most likely culprit and my first step to fix it?
A: The most probable cause is the presence of dissolved oxygen in your reaction.[3][4] The oxygen-mediated pathway is highly efficient at generating homocoupled products.
Recommended Solution: Your immediate priority should be to improve the inertness of your reaction conditions.
-
Solvent Degassing: Ensure your solvents are rigorously degassed immediately before use. Subsurface sparging with argon or nitrogen for 30-60 minutes is highly effective. For smaller scales, three cycles of freeze-pump-thaw can also be used.[3][12]
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven to minimize adsorbed water and purge thoroughly with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to quenching.
-
Reagent Handling: Add reagents via syringe or cannula under a positive flow of inert gas. Avoid opening the reaction vessel to the air at any point while the catalyst is active.
Q: I've improved my inert atmosphere technique, but I still see a small, consistent amount of homocoupling. What else can I try?
A: If rigorous degassing doesn't eliminate the issue, consider these factors:
-
Catalyst Choice: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial homocoupling you observe might be from the precatalyst reduction step.[1]
-
Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or, preferably, a modern precatalyst designed for clean and efficient activation, such as a Buchwald G3 or G4 precatalyst.[1] These complexes are engineered to generate the active Pd(0) species cleanly, minimizing the need for reductive homocoupling.
-
-
Mild Reducing Agent: The presence of trace oxidants or slow decomposition can generate Pd(II) species.
-
Solution: The addition of a mild, compatible reducing agent can suppress the concentration of these rogue Pd(II) species. A study demonstrated that adding potassium formate (HCO₂K) successfully suppressed homocoupling without interfering with the main catalytic cycle.[3]
-
Q: My reaction is very slow, and I see both unreacted starting material and the biphenyl byproduct. How should I proceed?
A: A sluggish reaction gives more time for side reactions to occur. The issue could be suboptimal catalytic activity for the desired cross-coupling.
Recommended Solution:
-
Ligand Optimization: The ligand is crucial for promoting both oxidative addition and reductive elimination.[13] If you are using a simple ligand like PPh₃, consider switching to a more specialized one.
-
Bulky, Electron-Rich Phosphines: Ligands like SPhos or XPhos are known to accelerate the key steps of the Suzuki cycle, which can help the desired reaction outcompete the homocoupling pathway.[12][13]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are highly electron-donating and can be very effective for challenging couplings, often increasing the rate of the desired reaction.[1]
-
-
Temperature Control: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[14] If your reaction is running at a very high temperature, try reducing it after an initial period to see if selectivity improves. Conversely, if the reaction is too slow at room temperature, a moderate increase in temperature (e.g., to 50-80 °C) may be beneficial.
Data Summary & Recommended Protocols
Table 1: Influence of Key Parameters on Phenylboronic Acid Homocoupling
| Parameter | Condition Favoring Homocoupling | Condition Minimizing Homocoupling | Rationale |
| Atmosphere | Presence of Air/Oxygen | Rigorously inert (N₂ or Ar) | Oxygen oxidizes Pd(0) to Pd(II), initiating the primary homocoupling pathway.[3][5][6] |
| Pd Source | Pd(II) Precatalysts (e.g., Pd(OAc)₂) | Pd(0) Sources or Modern Precatalysts (e.g., Buchwald G3) | Pd(II) sources can be reduced by the boronic acid, causing initial homocoupling.[1][2] |
| Additives | None | Mild Reducing Agent (e.g., Potassium Formate) | Scavenges trace Pd(II) species that can initiate homocoupling without poisoning the catalyst.[3] |
| Ligand | Less active/basic ligands (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos) or NHCs | Highly active ligands accelerate the desired cross-coupling, allowing it to outcompete side reactions.[12][13] |
| Boronic Acid | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester | Esters are more stable and less prone to decomposition (protodeboronation), which can simplify the reaction mixture, though homocoupling is still possible.[1] |
Protocol 1: Recommended Procedure for Minimizing Homocoupling
This protocol incorporates best practices for setting up a Suzuki reaction to suppress the formation of biphenyl.
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at >120 °C for at least 4 hours. Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool. Equip the flask with a reflux condenser and a gas inlet/outlet bubbler.
-
Solvent Degassing: Use a cannula to transfer the required volume of a suitable solvent (e.g., Dioxane, THF, Toluene) into the reaction flask. Sparge the solvent by bubbling a subsurface stream of argon or nitrogen through it for 30-60 minutes.
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the aryl halide, phenylboronic acid (or its pinacol ester, 1.1-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.).
-
In a separate glovebox or under a strong counterflow of inert gas, weigh the palladium catalyst and ligand (or the precatalyst) and add it to the flask.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under the inert atmosphere and monitor by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature before exposing it to air. Quench with water and proceed with the standard extraction protocol.
Troubleshooting Flowchart
This logic diagram can guide your troubleshooting process when encountering excessive homocoupling.
Caption: A troubleshooting decision tree for homocoupling issues.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Carrow, B. P., & Miller, S. J. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(6), 1150–1157. (2007). ACS Publications.
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. (2025).
- Wikipedia. Suzuki reaction. (2023).
- Organic Chemistry Portal. Suzuki Coupling.
- Mercedes, F. D., et al. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(1), 123. (2020). MDPI.
- ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2019).
- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021).
- ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. (2012).
- ACS Publications. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. (2017).
- NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020).
- ACS Publications. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2002).
- ACS Publications. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. (2006).
- ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2020).
- ResearchGate. "Greening Up" the Suzuki Reaction. (2018).
- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2018).
- ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (2011).
- ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2020).
- MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2020).
- PubMed. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. (2006).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in the Formylation of 5-Phenylindole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of 5-phenylindole. Low yields in this critical transformation can be a significant bottleneck. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your synthesis.
Introduction: The Challenge of Formylating 5-Phenylindole
The formylation of indoles, particularly at the C3-position, is a cornerstone reaction in medicinal chemistry, yielding pivotal intermediates for a vast array of bioactive compounds. 5-phenylindole-3-carbaldehyde, for instance, is a precursor for potent anti-cancer agents. The Vilsmeier-Haack reaction is the most common and powerful method for this transformation; however, the electron-rich nature of the indole nucleus, while facilitating the reaction, also makes it susceptible to side reactions, degradation, and polymerization, often resulting in disappointing yields.[1][2] This guide focuses on systematically troubleshooting these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Vilsmeier-Haack formylation of 5-phenylindole is resulting in very low yields (<30%). What are the most common culprits?
A1: This is the most frequent issue reported. Low yields in a Vilsmeier-Haack reaction are typically traced back to one of three areas: (1) Reagent Quality and Stoichiometry , (2) Reaction Conditions , or (3) Workup and Purification Procedures .
The Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from a formamide (like DMF) and an activating agent (like POCl₃).[3] This reagent is then attacked by the electron-rich C3 position of the indole. The entire process is highly sensitive to moisture and impurities.
Initial Diagnostic Checklist:
-
Reagent Purity: Are your DMF and POCl₃ fresh and of high purity? DMF can decompose to dimethylamine and formic acid, while POCl₃ readily hydrolyzes.[4][5]
-
Anhydrous Conditions: Was the reaction performed under a strictly inert atmosphere (N₂ or Ar) with anhydrous solvents and glassware? The Vilsmeier reagent is aggressively quenched by water.
-
Temperature Control: Was the temperature carefully controlled, especially during the addition of POCl₃ and the indole solution? Exothermic reactions can lead to side products and tar formation.
Below is a summary table of common problems and their primary causes.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low conversion (high starting material) | 1. Inactive Vilsmeier reagent (moisture contamination). 2. Insufficient equivalents of Vilsmeier reagent. 3. Reaction temperature too low. | 1. Use freshly distilled/anhydrous reagents. 2. Increase reagent equivalents (e.g., 1.5-2.0 eq). 3. Gradually increase reaction temperature (e.g., from 0°C to 35-50°C). |
| Dark, tarry reaction mixture | 1. Reaction temperature too high. 2. Excessively long reaction time. 3. High concentration leading to polymerization. | 1. Maintain lower temperatures during addition and reaction. 2. Monitor reaction by TLC and quench upon completion. 3. Use a more dilute solution. |
| Multiple spots on TLC | 1. Di-formylation or other side reactions. 2. Formation of tris(indolyl)methanes.[6] 3. Degradation of starting material or product. | 1. Use precise stoichiometry. 2. Keep temperature low and reaction times short. 3. Ensure a clean workup to prevent acid-catalyzed decomposition. |
Q2: I'm observing a significant amount of unreacted 5-phenylindole, even after extended reaction times. How can I drive the reaction to completion?
A2: Seeing a large amount of starting material is a clear indication that the electrophilic formylation is not proceeding efficiently. This points directly to a problem with your Vilsmeier reagent or the reaction's activation energy.
Causality: The nucleophilicity of the indole C3 position must be sufficient to attack the Vilsmeier reagent. If the reagent is weak (due to hydrolysis) or if the conditions are not energetic enough, the reaction will stall.
Troubleshooting Workflow for Poor Conversion:
The following diagram outlines a logical workflow to diagnose and solve low conversion issues.
Simplified mechanism of the Vilsmeier-Haack reaction on an indole.
Strategies to Prevent Decomposition:
-
Strict Temperature Control: Use an ice/salt bath during the addition of POCl₃ and the indole solution to maintain temperatures between 0-5 °C. Do not let the internal temperature rise uncontrollably.
-
Controlled Reagent Addition: Add reagents dropwise using an addition funnel. Rapid addition is a common cause of exothermic spikes.
-
Dilution: Running the reaction at a lower concentration can mitigate intermolecular side reactions that lead to polymers. Double the volume of DMF if you are experiencing significant tarring.
-
Careful Workup: Once the reaction is complete (by TLC), do not let it sit for extended periods. Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt and dilutes the acid. Then, neutralize carefully with a cold base solution (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is ~7-8. [7]Overheating during neutralization can also cause degradation.
Q4: My TLC shows the main product spot but also a few persistent side-products. What are these likely to be and how can I improve selectivity?
A4: While the C3 position of indole is overwhelmingly the most nucleophilic site, other reactions can occur. [1]For 5-phenylindole, the most likely side-products arise from reactions at other positions or the formation of indole trimers.
Potential Side-Products:
-
N-Formylation: While less common under Vilsmeier-Haack conditions for NH-indoles, it can occur. [8]This is usually labile and may be reversed during aqueous workup.
-
Formylation at other ring positions (C2, C4, C6): This is generally unfavorable but can happen under forcing conditions (high temperature, long reaction times). [6]* Tris(indolyl)methanes (TIMs): These can form when the initially produced aldehyde reacts with two more molecules of the starting indole under acidic conditions. [6]This is a key reason to quench the reaction once the starting material is consumed.
-
3-Cyanoindole derivative: In rare cases, if sources of ammonia or other nitrogen nucleophiles are present as impurities in the DMF, the intermediate iminium salt can be converted to a nitrile. [4] Improving Selectivity for 3-Formylation:
-
Use Pre-formed Vilsmeier Reagent: Adding the indole solution to a pre-formed Vilsmeier reagent (as described in Q2) rather than mixing all reagents at once can improve selectivity.
-
Minimize Reaction Time: The longer the reaction is stirred under acidic conditions after product formation, the more likely side reactions like TIM formation become. Monitor by TLC and work up the reaction as soon as the starting material is gone.
-
Use Milder, Alternative Methods: If selectivity remains an issue, consider a less aggressive formylation protocol (see Q5).
Q5: The Vilsmeier-Haack reaction seems too harsh for my downstream application. Are there alternative, milder formylation methods for 5-phenylindole?
A5: Absolutely. The harshness of the Vilsmeier-Haack reaction is a known drawback. [6]Several modern and classical methods offer milder conditions and may provide better yields for sensitive substrates.
| Method | Reagents | Advantages | Disadvantages | Reference(s) |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, AcOH) | Inexpensive, operationally simple. | Often lower yields than Vilsmeier-Haack for indoles, can require high temperatures. | [8][9][10] |
| Iron-Catalyzed Formylation | Formaldehyde, aq. Ammonia, FeCl₃, Air | Uses cheap, non-toxic iron catalyst; greener alternative. | Requires elevated temperatures (e.g., 130 °C in DMF). | [11] |
| Visible-Light Photoredox Catalysis | Eosin Y, Tetramethylethylenediamine (TMEDA), Air | Extremely mild (room temp, visible light), environmentally friendly. | May require specific equipment (blue LEDs); TMEDA is the carbon source. | [12][13] |
| Boron-Trifluoride Catalyzed | Trimethyl orthoformate (TMOF), BF₃·OEt₂ | Rapid, efficient, neat conditions possible. | Requires stoichiometric amounts of the Lewis acid catalyst. | [6] |
Recommendation: For a valuable or sensitive substrate, exploring a visible-light-promoted method could be highly beneficial due to its exceptionally mild conditions, which minimize the risk of degradation and polymerization.
Q6: My crude yield looks promising, but I lose a significant amount of product during workup and purification. What are the best practices?
A6: Yield loss during purification is a common and frustrating problem. 5-phenylindole-3-carbaldehyde is a solid with moderate polarity, but it can be sensitive to prolonged exposure to silica gel.
Optimized Workup and Purification Protocol:
-
Quenching & Neutralization: As detailed in A3, pour the reaction mixture onto crushed ice and neutralize slowly with a cold saturated NaHCO₃ or Na₂CO₃ solution. [7]Vigorous CO₂ evolution will occur. Ensure the final pH is neutral to slightly basic (pH 7-8).
-
Extraction: Extract the product into a suitable organic solvent like Ethyl Acetate or Dichloromethane (3x). The product should be more soluble in the organic phase. If you observe emulsion, add brine to the aqueous layer to break it.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Avoid excessive heating on the rotovap.
-
Purification:
-
Recrystallization (Preferred): This is often the most effective method for removing minor impurities and avoiding loss on silica gel. Try solvent systems like Ethanol/Water, Ethyl Acetate/Hexane, or Toluene. [14] * Column Chromatography: If chromatography is necessary, use a silica gel plug (a short, wide column) rather than a long, thin one to minimize contact time. Use a well-chosen eluent system (e.g., starting with 10% Ethyl Acetate in Hexane and gradually increasing the polarity) to ensure the product elutes efficiently. [4] By following these systematic troubleshooting steps, you can effectively diagnose the root cause of low yields in your formylation of 5-phenylindole and implement targeted solutions to optimize this critical synthetic transformation.
-
References
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
- Synthesis of indoles - Organic Chemistry Portal.
- Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles - Sciencemadness.org.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH.
- Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses - ResearchGate.
- indole-3-aldehyde - Organic Syntheses Procedure.
- Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs - ResearchGate.
- Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar.
- CN1807412A - Indole-3-formic acid purification process - Google Patents.
- Vilsmeier–Haack reaction - Wikipedia.
- A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar.
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry.
- Regioselective C5−H Direct Iodination of Indoles.
- Carbonylative synthesis and functionalization of indoles - Beilstein Journals.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed.
- Duff reaction - Wikipedia.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science.
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi.
- Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions | Request PDF - ResearchGate.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica.
- Duff reaction - chemeurope.com.
- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC - NIH.
- Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst.
- Formylation - Wikipedia.
Sources
- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 12. Indole synthesis [organic-chemistry.org]
- 13. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Analysis of 5-phenyl-1H-indole-3-carbaldehyde
Welcome to the technical support resource for the synthesis and analysis of 5-phenyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for in-process control and final purity assessment. Here, we address common challenges, provide in-depth troubleshooting workflows, and answer frequently asked questions to ensure the integrity and quality of your synthesis.
The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich heterocycles like indoles, providing a direct route to valuable intermediates such as this compound.[1][2][3][4] The reaction involves the activation of a formamide (typically N,N-dimethylformamide, DMF) with an acid chloride (commonly phosphorus oxychloride, POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5] This reagent then attacks the electron-rich 3-position of the indole nucleus, leading to the desired aldehyde after aqueous workup.[4][5]
While robust, this reaction is not without its complexities. The acidic conditions and reactive intermediates can lead to a variety of byproducts. Identifying these impurities is critical for process optimization and ensuring the quality of the final compound. LC-MS is the analytical tool of choice for this task, offering the sensitivity and specificity needed to detect, identify, and quantify these minor components.[6][7]
This guide provides practical, field-proven insights to help you navigate the intricacies of this analysis.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues encountered during the LC-MS analysis of reaction mixtures for this compound.
Question 1: My LC-MS data shows a significant peak at an m/z of 238. What is it, and how do I confirm its identity?
Answer:
An observed mass-to-charge ratio (m/z) of 238 in positive ion mode likely corresponds to the protonated molecule [M+H]⁺ of an oxidized byproduct. The molecular weight of your target compound, this compound, is 221.26 g/mol . The observed mass (237 Da) is 16 Da higher than your product, strongly suggesting the addition of an oxygen atom.
Causality: Indole moieties are susceptible to oxidation, especially when heated or exposed to air and acid. This can occur during the reaction, workup, or even during sample preparation for LC-MS analysis. The most likely oxidation products are N-oxides or hydroxylated derivatives on either the indole or the phenyl ring.
Diagnostic Workflow:
-
Review Synthesis & Workup Conditions: Were there any steps with prolonged exposure to high temperatures or air? Was an oxidative workup used?
-
Perform Forced Degradation: To confirm if the impurity is an oxidation product, conduct a forced degradation study.[8][9][10][11] Expose a purified sample of your final product to an oxidizing agent (e.g., 3% H₂O₂) and analyze the resulting mixture by LC-MS. An increase in the peak at m/z 238 would support its identity as an oxidation product.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide an exact mass measurement. This allows you to calculate the elemental composition and confirm that the formula corresponds to C₁₅H₁₁NO₂.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ion at m/z 238. The fragmentation pattern will differ from your parent compound. For indole aldehydes, a characteristic loss is the formyl group (-29 Da).[12][13][14] Observing the fragmentation of the oxidized compound can help pinpoint the location of the oxygen atom.
Question 2: I'm observing a peak with the correct mass for my product ([M+H]⁺ = 222.1) but at a different retention time. Is this an isomer?
Answer:
Yes, this is a strong possibility. The Vilsmeier-Haack reaction is highly regioselective for the C3 position of the indole ring due to the high electron density at this position.[5] However, minor amounts of isomeric byproducts can form, especially if reaction conditions are not optimized.
Potential Isomers and Their Origin:
-
C2-Formylated Isomer: While less favorable, formylation can sometimes occur at the C2 position.
-
N-Formylated Isomer: Formylation of the indole nitrogen is also possible, though these are often less stable.
-
Positional Isomer of the Phenyl Group: If the synthesis of the starting material (5-phenyl-1H-indole) was not clean, you might have isomers such as 4-phenyl or 6-phenyl-1H-indole, which would then be formylated to produce an aldehyde with the same mass.
Diagnostic Workflow:
Experimental Protocol: Forced Degradation Study
A forced degradation or stress testing study is essential for identifying potential degradation products and validating the stability-indicating nature of your analytical method.[9][10][11]
-
Prepare Stock Solution: Prepare a stock solution of your purified this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ to a final concentration of 0.3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose a solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
Control: Keep one vial at room temperature, protected from light.
-
-
Analysis: After the designated time, neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration (e.g., 10 µg/mL) and analyze by LC-MS. Compare the chromatograms to the control to identify any new peaks.
| Stress Condition | Typical Reagent/Condition | Purpose | Potential Byproducts |
| Acid Hydrolysis | 0.1M HCl, 60 °C | Simulates acidic degradation | Dimerization/trimerization, hydrolysis of impurities |
| Base Hydrolysis | 0.1M NaOH, RT | Simulates alkaline degradation | Cannizzaro-type products, ring opening |
| Oxidation | 3% H₂O₂, RT | Simulates oxidative stress | N-oxides, hydroxylated species (M+16) |
| Thermal | 60-80 °C | Assesses heat stability | General decomposition |
| Photolytic | ICH Q1B light source | Assesses light sensitivity | Radical-induced byproducts, dimers |
Frequently Asked Questions (FAQs)
Q: What are the most common byproducts in the Vilsmeier-Haack formylation of 5-phenyl-1H-indole?
A: Besides the isomers and oxidation products mentioned above, other common impurities include:
-
Unreacted Starting Material: Incomplete conversion will leave residual 5-phenyl-1H-indole.
-
Dimer/Trimer: Indoles can undergo acid-catalyzed self-reaction to form oligomers. These would appear at much higher m/z values (e.g., [2M+H]⁺, [3M+H]⁺). This has been reported in similar Vilsmeier-type reactions.[15]
-
Hydrolyzed Vilsmeier Reagent Adducts: Incomplete workup can sometimes leave species related to the Vilsmeier reagent.
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Potential Origin |
| 5-phenyl-1H-indole (Starting Material) | 193.25 | 194.1 | Incomplete reaction |
| This compound (Product) | 221.26 | 222.1 | Target Molecule |
| Hydroxylated Product | 237.26 | 238.1 | Oxidation |
| Dimer of Starting Material | 386.50 | 387.2 | Acid-catalyzed polymerization |
Q: My LC-MS chromatogram is noisy and I'm seeing many adduct ions ([M+Na]⁺, [M+K]⁺). How can I improve my data quality?
A: Adduct formation is a common phenomenon in electrospray ionization (ESI) and can complicate spectral interpretation and reduce the signal intensity of your target protonated molecule.[16][17]
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol to minimize background noise and metal ion contamination.[18]
-
Acidify the Mobile Phase: Adding 0.1% formic acid or acetic acid to your mobile phases provides a consistent source of protons, which promotes the formation of the desired [M+H]⁺ ion and often suppresses sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[19][20]
-
Minimize Glassware Contact: Sodium and potassium ions can leach from glass. For preparing your final sample dilutions for injection, use high-quality polypropylene autosampler vials and plates.
-
Check for Contamination: Contamination from previous analyses, solvents, or the sample matrix itself can cause high background noise and ion suppression.[18][21] Run a blank injection of your mobile phase to diagnose system contamination.
Q: How can I optimize my LC method to separate the main product from its impurities?
A: A good starting point for indole derivatives is a reversed-phase C18 column.[7][20][22]
-
Column: A C18 stationary phase (e.g., 2.1 x 50 mm, <2 µm particle size for UHPLC) provides good hydrophobic retention for the indole core.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol
-
Gradient: Start with a low percentage of organic phase (e.g., 10-20% B) and ramp up to a high percentage (e.g., 95% B) over 5-10 minutes. This will elute more polar impurities first, followed by your product, and then any more non-polar byproducts like dimers.
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is typical.
-
Temperature: Running the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity.
If co-elution is an issue, try changing the organic modifier (e.g., from acetonitrile to methanol) or using a different stationary phase (e.g., a Phenyl-Hexyl column), which can offer different selectivity for aromatic compounds.
References
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022).
- LCMS Troubleshooting: 14 Best Practices for Labor
- Dealing with Metal Adduct Ions in Electrospray: Part 1. Crawford Scientific. [Link]
- What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.).
- LC-MS Troubleshooting. (n.d.). CHROMacademy. [Link]
- Conditions for LC-MS/MS analysis of indole species. (n.d.).
- Formation of indole trimers in Vilsmeier type reactions. (2013). Semantic Scholar. [Link]
- LC/MS Troubleshooting Guide. (n.d.).
- LC-MS Troubleshooting: From Frustration to Fix. (2024).
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). American Pharmaceutical Review. [Link]
- Mass spectral studies of nitroindole compounds. (2011). TSI Journals. [Link]
- The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (2022).
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
- Electrospray ionization mass spectrometry adduct formation by mobile phase additives. (2023). Mad Barn. [Link]
- A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. (n.d.). Hilaris Publisher. [Link]
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Semantic Scholar. [Link]
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PubMed. [Link]
- (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022).
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019). Progress in Chemical and Biochemical Research. [Link]
- Vilsmeier–Haack reaction of indole. (2021). YouTube. [Link]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (2016).
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Study of Mass Spectra of Some Indole Deriv
- Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
- Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). PubMed. [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. tsijournals.com [tsijournals.com]
- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 14. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. zefsci.com [zefsci.com]
- 19. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chromacademy.com [chromacademy.com]
- 22. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Purification of 5-phenyl-1H-indole-3-carbaldehyde from Palladium Residues
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium residue removal from 5-phenyl-1H-indole-3-carbaldehyde. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for the synthesis of this and related indole derivatives. However, the removal of residual palladium to levels compliant with regulatory standards, such as those set by the International Council for Harmonisation (ICH), presents a significant purification challenge.[1][2] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address these issues effectively.
The Challenge of Palladium Contamination
Palladium catalysts are widely used in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3][4][5][6] The indole scaffold, a common motif in medicinal chemistry, is often synthesized or functionalized using palladium-catalyzed reactions.[7] The issue of residual palladium in the final product is a critical concern for several reasons:
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in drug substances.[1][8] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which can translate to a concentration limit as low as 10 ppm for a drug with a high daily dose.[8]
-
Catalytic Activity: Residual palladium can interfere with subsequent synthetic steps or compromise the stability of the final compound.
-
Toxicity: Palladium compounds can have toxicological effects, making their removal essential for the safety of pharmaceutical products.[3]
This guide will walk you through a systematic approach to palladium removal, from initial assessment to the selection and optimization of a purification strategy.
Initial Assessment and Strategy Selection
Before embarking on a specific purification protocol, a thorough assessment of the problem is crucial. The nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, and the scale of the reaction will all influence the choice of the most effective removal method.[9]
Decision-Making Workflow for Palladium Removal
The following flowchart provides a logical approach to selecting an appropriate purification strategy.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
stability issues of 5-phenyl-1H-indole-3-carbaldehyde during workup
Welcome to the dedicated technical support guide for 5-phenyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter stability challenges during the synthesis, workup, and purification of this valuable intermediate. Our goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Troubleshooting Guide: Navigating Workup Instabilities
This section addresses specific, commonly observed issues during the workup of reactions involving this compound. Each entry details the probable cause rooted in the compound's chemical nature and provides actionable protocols to mitigate product loss.
Q1: I'm observing significant product loss and baseline smearing on TLC after an acidic workup (e.g., 1M HCl wash). What is the underlying issue?
A1: Mechanistic Insight & Solution
The indole nucleus is notoriously sensitive to strongly acidic conditions. Unlike simple amines, the lone pair on the indole nitrogen is part of the aromatic system and is not readily protonated. Instead, the electron-rich C3 position is the most reactive site for electrophilic attack, including protonation.[1] Under strong acid, protonation at C3 forms a resonance-stabilized 3H-indolium cation.[2] This highly reactive intermediate can act as an electrophile, leading to acid-catalyzed polymerization or decomposition, which manifests as low yields and TLC streaking.
Recommended Protocol: Mildly Acidic or Non-Acidic Workup
-
Quench & Dilute: Quench the reaction mixture in ice-cold water or a saturated solution of NH₄Cl.
-
Solvent Extraction: Extract the product into a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash (if necessary):
-
Option A (Preferred): Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. This removes residual acid without exposing the product to harsh conditions.
-
Option B (Mild Acid Wash): If a mildly acidic wash is required to remove basic impurities, use a dilute solution of acetic acid (e.g., 1-5% v/v in water) or a pH-buffered solution (e.g., citrate buffer, pH 4-5). Minimize contact time.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<40°C).
Q2: My product seems to be degrading after washing the organic layer with a strong base like 1M NaOH to remove acidic starting materials.
A2: Mechanistic Insight & Solution
The N-H proton of the indole ring is weakly acidic (pKa ≈ 21 in DMSO) and can be deprotonated by strong bases.[1] Using concentrated hydroxide solutions can generate the indolide anion. This anion can participate in undesired side reactions. Furthermore, while less common for aromatic aldehydes, concentrated base at elevated temperatures can promote disproportionation reactions (Cannizzaro reaction).
Recommended Protocol: Weak Base Wash for Purification
-
Initial Extraction: After quenching, extract your compound into an organic solvent (e.g., EtOAc).
-
Selective Wash: To remove acidic impurities (like unreacted starting materials or the corresponding indole-3-carboxylic acid), wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of potassium carbonate (K₂CO₃) . These bases are strong enough to deprotonate carboxylic acids but generally not the indole N-H, thus preserving your product.
-
Follow-up Washes: Wash with water and then brine to remove residual inorganic salts.
-
Dry and Concentrate: Proceed with drying over Na₂SO₄ and solvent removal under reduced pressure.
Q3: My isolated product is a tan or brownish powder that darkens over time, and I've noticed a new, more polar spot on my TLC plate, which I suspect is an impurity.
A3: Mechanistic Insight & Solution
This is a classic sign of oxidation. The aldehyde functional group on the electron-rich indole ring is susceptible to air oxidation, converting it to the corresponding 5-phenyl-1H-indole-3-carboxylic acid.[3] This process can be accelerated by exposure to light and residual impurities. Indole derivatives themselves can also be prone to oxidative discoloration.
Recommended Protocol: Handling Under Inert & Light-Protected Conditions
-
Inert Atmosphere: Whenever possible, conduct the workup and solvent evaporation steps under an inert atmosphere (Nitrogen or Argon).
-
Protect from Light: Wrap reaction flasks, separatory funnels, and storage vials with aluminum foil to prevent potential photodecomposition.[4] Indole derivatives can be photosensitive.[5]
-
Antioxidant Use (Optional): For long-term storage or sensitive downstream applications, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to solvents can be beneficial.
-
Purification of Oxidized Product: The carboxylic acid impurity can be easily removed using the weak base wash protocol described in A2 .
Visualizing Degradation Pathways
The following diagram illustrates the primary instability points of the indole-3-carbaldehyde scaffold during workup.
Caption: Key chemical vulnerabilities of the target compound during workup.
Frequently Asked Questions (FAQs)
-
Q: What is the ideal pH range for an aqueous workup?
-
A: A pH range of 6.0 to 8.5 is generally safest. If you must deviate, do so with caution, using dilute reagents and minimizing contact time. See the summary table below.
-
-
Q: What are the best practices for purification by column chromatography?
-
A: Use silica gel with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. To prevent degradation on the column, you can pre-treat the silica by slurrying it with a solvent mixture containing a small amount of a non-volatile base, like 0.1-0.5% triethylamine (Et₃N), to neutralize acidic sites.
-
-
Q: How should I properly store the final, purified compound?
-
A: For maximum stability, store this compound as a solid in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8°C is recommended).
-
Data & Protocol Summary
Table 1: Recommended Workup Conditions
| Parameter | Recommended Condition | Rationale & Caution |
| Acid Wash | Avoid if possible. Use 1-5% Acetic Acid or pH 4-5 buffer if necessary. | Strong acids cause irreversible polymerization at the C3 position of the indole ring.[1][2] |
| Base Wash | Saturated NaHCO₃ or 5-10% K₂CO₃ solution. | Strong bases can deprotonate the indole N-H, leading to side reactions.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | The aldehyde is susceptible to air oxidation to a carboxylic acid.[3] |
| Light | Protect from light (use foil). | Indole derivatives can be photolabile.[4][5] |
| Temperature | Keep all steps, including concentration, below 40°C. | Higher temperatures can accelerate all degradation pathways. |
Troubleshooting Workflow
This decision tree can help diagnose workup issues systematically.
Caption: A decision tree to diagnose and solve common workup issues.
References
- Indole-3-carbaldehyde - Wikipedia. Wikipedia. [Link]
- Indole - Wikipedia. Wikipedia. [Link]
- Synthesis and Chemistry of Indole. (Source details not fully available in search results)
- Preparation and Properties of INDOLE. (Source details not fully available in search results)
- The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society. [Link]
- Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. [Link]
- Determination of photostability and photodegradation products of indomethacin in aqueous media.
Sources
Technical Support Center: Managing Regioselectivity in the Functionalization of 5-Phenylindole
Welcome to the technical support center for the regioselective functionalization of 5-phenylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common challenges and frequently asked questions, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the functionalization of 5-phenylindole.
Issue 1: Poor or No Conversion to the Desired Product
You've set up your reaction—perhaps a transition-metal-catalyzed C-H activation—but the starting material remains largely unreacted upon analysis.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Diagnosis: The chosen catalyst may be unsuitable for the specific transformation, or it may have degraded. For instance, palladium catalysts are sensitive to air and moisture.[1][2]
-
Solution:
-
Catalyst Screening: If literature precedents are sparse for your specific substrate, screen a panel of catalysts (e.g., Pd, Rh, Ir, Cu-based) and ligands.[3][4][5][6]
-
Fresh Catalyst & Inert Atmosphere: Always use a fresh, high-purity catalyst and ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Pre-activation: Some catalysts require a pre-activation step. Consult the supplier's technical data sheet or relevant literature.
-
-
-
Sub-optimal Reaction Conditions:
-
Diagnosis: Temperature, solvent, and reaction time are critical parameters that can dramatically influence reaction outcomes.[7][8]
-
Solution:
-
Systematic Optimization: Perform a systematic optimization of reaction conditions. A design of experiments (DoE) approach can be highly effective.
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact catalyst activity and substrate solubility. For example, polar aprotic solvents like DMF or DMA are common in Pd-catalyzed reactions.[9]
-
Temperature Adjustment: Some C-H activations require significant thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature, monitoring for decomposition.
-
-
-
Incompatible Functional Groups:
Issue 2: Lack of Regioselectivity - A Mixture of Isomers is Obtained
Your reaction yields a mixture of products functionalized at different positions of the indole core or the pendant phenyl ring.
Underlying Principles of Regioselectivity in Indoles:
The indole nucleus has several potential sites for functionalization. The pyrrole ring is generally more electron-rich and thus more reactive towards electrophiles than the benzene ring.[13][14] The inherent reactivity order is typically C3 > N1 > C2 > C4 > C7 > C6 > C5.[13][15] However, this can be altered by steric and electronic factors, as well as the reaction conditions.
Strategies to Control Regioselectivity:
-
Directing Groups (DGs): This is the most powerful strategy for overriding the intrinsic reactivity of the indole nucleus.[15][16][17]
-
N-Protecting/Directing Groups: A directing group on the indole nitrogen can steer functionalization to the C2 or C7 positions.[16][18] For example, a pyridylsulfonyl group can direct C2-alkenylation.[9][15]
-
C3-Directing Groups: A substituent at the C3 position can direct functionalization to either the C2 or C4 positions.[18][19]
-
-
Catalyst and Ligand Control: The choice of metal and ligand can significantly influence regioselectivity.[20][21][22]
-
Ligand-Enabled Regiocontrol: Different ligands can switch the regioselectivity of a reaction. For instance, in the oxidative Heck reaction of indoles, DMSO as a ligand favors C3-alkenylation, while a specific phosphine ligand (SOHP) can promote C2-alkenylation.[22]
-
-
Blocking Strategies: If a particular position is highly reactive and undesired, it can be blocked with a removable group. For example, if C3 functionalization is not desired, it can be blocked with a substituent that can be removed later in the synthetic sequence.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the intrinsic reactivity of the 5-phenylindole core?
The 5-phenylindole core possesses two aromatic systems: the indole nucleus and the pendant phenyl group. The indole ring is generally more susceptible to electrophilic attack than the phenyl ring. Within the indole, the C3 position is the most nucleophilic, followed by the N1 and C2 positions.[13][14] The benzene part of the indole (the "benzenoid" ring) is less reactive.[15][19]
Q2: How can I selectively functionalize the pendant phenyl group of 5-phenylindole?
Directing functionalization to the pendant phenyl ring while leaving the indole core untouched is challenging due to the higher reactivity of the indole.
-
Strategy 1: Two-Step Approach:
-
Protect the Indole: Protect the reactive positions of the indole ring, particularly N1 and C3.
-
Functionalize the Phenyl Ring: Perform the desired functionalization on the phenyl ring. Standard aromatic substitution reactions can be employed, with the regioselectivity governed by the directing effect of the indole moiety (which is ortho, para-directing).
-
Deprotection: Remove the protecting groups from the indole core.
-
-
Strategy 2: Ortho-Metalation: If ortho-functionalization of the phenyl ring is desired, a directing group strategy can be employed where a group on the indole nitrogen directs metalation to the ortho-position of the phenyl ring.
Q3: Can I achieve functionalization at the C4, C6, or C7 positions of the indole ring?
Yes, while more challenging, functionalization at the benzenoid C4, C6, and C7 positions is achievable, primarily through the use of directing groups.[3][16][19]
-
C7 Functionalization: A directing group at the N1 position is often used to direct metalation and subsequent functionalization to the C7 position.[16][19] For example, an N-pivaloyl group can direct rhodium-catalyzed C7-alkenylation.[23]
-
C4 Functionalization: A directing group at the C3 position can facilitate functionalization at the C4 position.[18][19]
-
C6 Functionalization: Accessing the C6 position is less common but can be achieved with specific directing groups and catalyst systems.[16]
Q4: What are the best practices for setting up a transition-metal-catalyzed C-H functionalization of 5-phenylindole?
-
Inert Atmosphere: As mentioned, these reactions are often sensitive to oxygen and moisture. Use Schlenk techniques or a glovebox.
-
High-Purity Reagents: Use high-purity, dry solvents and reagents to avoid catalyst poisoning and side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reagents, especially the catalyst, ligands, and any additives.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time and prevent over-reaction or decomposition.
-
Safety: Be aware of the hazards associated with the reagents and catalysts used. Consult the Safety Data Sheets (SDS) for all chemicals.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of N-Protected 5-Phenylindole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the N-protected 5-phenylindole (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), ligand (e.g., a phosphine ligand, 4-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a dry, degassed solvent (e.g., DMF, toluene, or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Troubleshooting Common Issues in C2-Arylation
| Observation | Potential Cause | Suggested Action |
| Low or no conversion | Inactive catalyst, low temperature | Use fresh catalyst, increase temperature, screen different ligands/bases |
| Formation of C3-arylated byproduct | Inappropriate directing group or ligand | Screen N-directing groups known to favor C2 functionalization |
| Dehalogenation of aryl halide | Reductive elimination from Pd(II) intermediate | Add an oxidant or use a different catalyst system |
| Homocoupling of aryl halide | Prevalent at high temperatures | Lower reaction temperature, use a more active catalyst to favor cross-coupling |
Section 4: Visualizing Reaction Control
Diagram 1: Decision-Making Workflow for Regioselectivity Control
Caption: A workflow for selecting a synthetic strategy based on the desired regioselectivity.
References
- Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry.
- (N.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. Source not found.
- DeAngelis, A., Shurtleff, V. W., Dmitrenko, O., & Fox, J. M. (2011). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. Journal of the American Chemical Society.
- (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
- Kumar, P., Nagtilak, P. J., & Kapur, M. (2021).
- (2017).
- Gu, K., Hall, M., Tucker, Z., Durling, G., & Ashfeld, B. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv.
- (2021).
- (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.
- (2017).
- (2020). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- (2023). [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. PMC.
- (2023). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. NIH.
- (2014).
- (N.d.). C H Activation of Indoles.
- (2024).
- (2025).
- Kushwaha, D. (N.d.). Synthesis and Chemistry of Indole. Source not found.
- (2018). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. MDPI.
- (2025). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Source not found.
- (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. PMC.
- Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- (2025).
Sources
- 1. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 15. soc.chim.it [soc.chim.it]
- 16. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation in Indole Suzuki Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indole substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance and reaction efficiency. Indole and its derivatives are privileged scaffolds in medicinal chemistry, yet their unique electronic and structural properties present distinct hurdles in palladium-catalyzed reactions, most notably catalyst deactivation.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you diagnose and overcome common issues, ensuring robust and reproducible results.
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
This section addresses specific experimental issues in a question-and-answer format, focusing on the causal relationship between observed problems and the underlying catalytic processes.
Problem Area 1: Low or No Product Conversion
Q1: My reaction is sluggish, stalls before completion, or fails entirely. What are the primary catalyst-related causes?
Answer: A stalled or failed reaction is the most common issue in indole Suzuki coupling and typically points to the deactivation of the active Pd(0) catalyst. Several factors, often related to the indole substrate itself, can be responsible.
-
Inhibition by the Indole N-H Group: The acidic proton on the indole nitrogen is a primary culprit. Under basic reaction conditions, the indole is deprotonated to form an indolyl anion. This anion can coordinate strongly to the Pd(II) intermediate in the catalytic cycle, forming stable complexes that are reluctant to proceed through transmetalation or reductive elimination.[1] This effectively sequesters the palladium, halting the catalytic turnover.
-
Poor Oxidative Addition: The C-X bond (where X is Br, Cl, I) on the indole ring can be electron-rich, particularly for C3-haloindoles, which can slow down the rate-determining oxidative addition step.[2] If the Pd(0) catalyst cannot efficiently insert into the C-X bond, the cycle never truly begins.
-
Catalyst Precipitation (Palladium Black): The formation of finely divided, black palladium metal indicates that the Pd(0) species, which should be stabilized by ligands, is aggregating. This happens when the ligands are unable to effectively protect the metal center, often due to steric hindrance or decomposition. Once formed, palladium black is catalytically inactive for the cross-coupling reaction.[3]
Solutions & Experimental Strategy:
-
Ligand Selection is Critical: The choice of ligand is the most powerful tool to counteract these deactivation pathways.
-
Use Bulky, Electron-Rich Phosphine Ligands: Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Herrmann (e.g., P(t-Bu)₃) families are highly effective.[4][5] The steric bulk helps prevent the formation of inactive palladium dimers and can disfavor the binding of the indolyl anion.[1] The high electron density on the ligand accelerates both the oxidative addition and the final reductive elimination step.[4]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr, IMes) are strong sigma-donors that form very stable bonds with palladium, making the catalyst more robust and resistant to decomposition.[6]
-
-
Base Optimization: The base plays a crucial role in both activating the boronic acid and potentially deactivating the catalyst via indole deprotonation.
-
Use a Weaker, Non-Coordinating Base: Switch from strong bases like NaOH or NaOtBu to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7][8] These are often sufficient to promote transmetalation without excessively deprotonating the indole N-H, striking a better balance.
-
Anhydrous Conditions: For bases like K₃PO₄, adding a small, controlled amount of water can sometimes be beneficial, but running the reaction under strictly anhydrous conditions can minimize side reactions.[2]
-
-
Protect the N-H Group: While often undesirable due to extra steps, N-protection (e.g., with Boc, Bn, or SEM groups) physically blocks the acidic proton and prevents catalyst inhibition.[1][9] This is a reliable, albeit less elegant, strategy to confirm if N-H interference is the root cause of failure.
Problem Area 2: Pervasive Side Reactions
Q2: I'm observing significant homocoupling of my boronic acid (Ar-Ar) and/or protodeboronation (Ar-H). How are these linked to catalyst deactivation and how can I stop them?
Answer: These side reactions are classic symptoms of a struggling catalytic cycle and inefficient substrate consumption. They compete with the desired cross-coupling and often point to issues with moisture, oxygen, or the transmetalation step.
-
Protodeboronation: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is often catalyzed by residual palladium species and exacerbated by high temperatures and the presence of water, especially under basic conditions.[3][10] If the cross-coupling is slow, the boronic acid has more time to decompose.
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is typically driven by the presence of an oxidant (like trace oxygen) and Pd(II) species.[3] It can become dominant if the transmetalation or reductive elimination steps of the main cycle are inhibited, allowing side reactions to take over.
Solutions & Experimental Strategy:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. This minimizes the oxygen that promotes homocoupling.[3]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[3][11] While they may require slightly different activation conditions, their increased stability can significantly improve reaction outcomes.
-
Re-evaluate Base and Solvent:
-
Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) source or a modern pre-catalyst (e.g., Buchwald G3/G4 pre-catalysts).[3] This ensures a clean and efficient initiation of the catalytic cycle, which can outcompete the side reactions.
Q3: My reaction mixture turns black, indicating the formation of palladium black, and all catalytic activity ceases. What causes this and how can it be prevented?
Answer: The formation of palladium black is the irreversible aggregation of Pd(0) atoms into bulk, catalytically inactive metal.[3] This occurs when the concentration of the ligand-stabilized mononuclear Pd(0) complex is too low or when the complex itself is unstable under the reaction conditions.
-
Ligand Dissociation/Decomposition: At elevated temperatures, phosphine ligands can dissociate from the palladium center. If the free ligand concentration is too low, the "naked" Pd(0) species will rapidly aggregate. Some ligands can also be oxidized or otherwise degraded during the reaction.
-
Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, the Pd(II) intermediate has a longer lifetime. This can open up pathways for decomposition back to Pd(0) in an unligated state, leading to precipitation.
Solutions & Experimental Strategy:
-
Increase Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., a Pd:Ligand ratio of 1:1.5 or 1:2) can help ensure that there is always enough free ligand in solution to stabilize any transient Pd(0) species and prevent aggregation.[1]
-
Choose a More Robust Ligand: As mentioned, bulky, electron-donating phosphines (Buchwald-type) or strongly-binding NHCs are designed to create thermally stable and coordinatively saturated palladium complexes that resist aggregation.[3][5]
-
Lower the Reaction Temperature: High temperatures accelerate both the desired reaction and catalyst decomposition pathways. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Use a Palladium Pre-catalyst: Modern pre-catalysts are designed for clean and efficient generation of the active L-Pd(0) species, minimizing the formation of unligated palladium that can lead to palladium black.[3]
Frequently Asked Questions (FAQs)
FAQ 1: Why is the indole N-H group so problematic compared to other amines?
The indole N-H has a pKa of approximately 17 in DMSO, making it significantly more acidic than a typical secondary amine. Under the basic conditions required for Suzuki coupling, it is readily deprotonated. The resulting indolyl anion is a potent nucleophile and can act as a ligand for the palladium center. This coordination can lead to the formation of off-cycle, stable Pd(II)-indolyl complexes that do not readily participate in the catalytic cycle, effectively poisoning the catalyst.[1]
FAQ 2: How exactly do bulky, electron-rich ligands prevent catalyst deactivation?
They combat deactivation on multiple fronts:
-
Steric Protection: The large size of ligands like XPhos or SPhos creates a protective "pocket" around the palladium atom. This sterically hinders the approach and binding of deactivating species like the indolyl anion and also prevents two palladium atoms from getting close enough to aggregate into palladium black.[1][4]
-
Electronic Effects: These ligands are strong electron donors. By increasing the electron density on the palladium center, they facilitate the two most crucial steps in the cycle: the initial oxidative addition of the aryl halide and the final reductive elimination of the product.[4][13] A faster reductive elimination step means the catalyst is regenerated more quickly, increasing turnover and minimizing the time it spends in vulnerable intermediate states.
FAQ 3: Can the solvent choice influence catalyst stability?
Absolutely. The solvent influences the solubility of the base, the substrates, and the catalyst complexes themselves.[7][12]
-
Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): These are common choices as they solubilize the organic components well. However, their ability to dissolve water and inorganic bases varies, which can impact the reaction rate and catalyst stability.[7][14]
-
Biphasic Systems (e.g., Toluene/Water): These can be advantageous by keeping the inorganic base primarily in the aqueous phase, potentially modulating its activity and reducing unwanted side reactions in the organic phase where the catalyst resides.[12] The interface between the two phases becomes the site of the reaction.
Visualizations & Logical Workflows
Core Catalytic Cycle and Deactivation Pathway
The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the key point of catalyst inhibition by the deprotonated indole substrate.
Caption: The Suzuki cycle and the primary deactivation pathway for indole substrates.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield reactions.
Caption: A step-by-step decision tree for troubleshooting failed reactions.
Validated Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki Coupling of an N-H Free Haloindole
This protocol incorporates best practices to mitigate common failure modes.
Materials:
-
Haloindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium Pre-catalyst (e.g., SPhos-G3, 2 mol%)
-
SPhos ligand (2 mol%, to supplement the pre-catalyst)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the haloindole, arylboronic acid, K₃PO₄, palladium pre-catalyst, and SPhos ligand.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS at 1-hour intervals.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Summary Table: Ligand & Base Selection
| Ligand Class | Example Ligands | Key Advantages for Indole Coupling | Considerations |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Excellent steric bulk and electron-donating ability; promotes fast reductive elimination; high thermal stability.[3][4] | Can be air-sensitive; higher cost. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, accelerates oxidative addition.[6] | Prone to oxidation; can be pyrophoric in pure form. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form very strong Pd-C bonds, leading to highly stable and robust catalysts.[6] | May require specific pre-catalyst forms for optimal activity. |
| Base | Strength | Typical Use Case & Rationale |
| K₃PO₄ | Moderate | Excellent general-purpose base. Strong enough to facilitate transmetalation without excessive N-H deprotonation.[2][8] |
| K₂CO₃ / Cs₂CO₃ | Weak / Moderate | Good for sensitive substrates where stronger bases cause decomposition. Cesium effect can accelerate reactions.[15] |
| NaOtBu / KOtBu | Strong | Generally too strong for N-H indoles; high risk of catalyst inhibition and side reactions. Use with N-protected indoles only. |
| KF / CsF | Weak | Used to activate boronic esters (especially trifluoroborates) under milder conditions.[6] |
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Valente, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 844.
- Gate Chemistry. (2018, July 17).
- Dutta, U., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71).
- Al-Amin, M., & Bidange, J. (2015). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Ghavami, M., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 40(15), 2417–2427.
- Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933–1940.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Table].
- Karki, M., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(44), 9691-9696.
- ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions [Request PDF].
- Benchchem.
- Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5411–5423.
- Billingsley, K. L., & Buchwald, S. L. (2007). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 129(11), 3358–3366.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction [Request PDF].
- ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid [Diagram].
- ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- MDPI. (2018).
- MDPI. (n.d.).
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Process Systems Enterprise. (2024, April 23).
- Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- ACS Publications. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(8), 4129–4233.
- RSC Publishing. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 14. ikm.org.my [ikm.org.my]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring of 5-Phenyl-1H-indole-3-carbaldehyde Synthesis by TLC
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 5-phenyl-1H-indole-3-carbaldehyde. Drawing upon established chemical principles and extensive field experience, this document aims to be a self-validating resource for ensuring accurate and efficient reaction monitoring.
Fundamental Principles: Why TLC is Critical for Your Indole Synthesis
The synthesis of this compound, often accomplished via the Vilsmeier-Haack reaction, involves the formylation of 5-phenyl-1H-indole.[1][2] This reaction transforms a relatively non-polar starting material into a more polar aldehyde product. Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring this transformation in real-time.[3] It operates on the principle of differential partitioning of compounds between a stationary phase (typically silica gel, which is polar) and a mobile phase (an organic solvent system).[4]
As the reaction progresses, you will observe three key species on your TLC plate:
-
Starting Material (5-phenyl-1H-indole): Being the least polar, it will travel the furthest up the TLC plate, resulting in the highest Retention Factor (Rf) value.
-
Intermediate (Iminium ion): The Vilsmeier-Haack reaction proceeds through a charged iminium ion intermediate which is highly polar.[1][5] This intermediate will have a very low Rf value, often remaining at or near the baseline.
-
Product (this compound): The addition of the polar aldehyde group makes the product significantly more polar than the starting material but less polar than the charged intermediate. Consequently, its Rf value will be lower than the starting material but higher than the baseline.
By sampling the reaction mixture over time and visualizing the relative intensities of these spots, you can accurately determine the extent of the reaction and its endpoint.
Detailed Experimental Protocol: TLC Monitoring
This protocol provides a step-by-step guide for effective TLC monitoring of the this compound synthesis.
Materials:
-
Silica gel TLC plates (with F254 fluorescent indicator)
-
Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank)
-
Capillary tubes for spotting
-
Mobile Phase (Eluent): A starting recommendation is a mixture of Ethyl Acetate and Hexane . A common ratio to begin with is 1:4 (v/v) Ethyl Acetate:Hexane .[6] This can be adjusted based on the observed separation.
-
Visualization tools: UV lamp (254 nm) and an iodine chamber.
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the inner wall to saturate the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[3] Be careful not to scrape off the silica gel. Mark positions for spotting the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
Starting Material (SM): Dissolve a small amount of the 5-phenyl-1H-indole in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, apply a small spot of this solution to the "SM" mark on the baseline.[7]
-
Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it directly onto the "RM" mark.
-
Co-spot (C): Apply a spot of the starting material solution on the "C" mark, and then carefully apply a spot of the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture lane.[8]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the solvent level.[7] Cover the chamber and allow the solvent front to ascend the plate.
-
Finalize and Visualize: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[9] Allow the plate to dry completely.
-
UV Visualization: View the plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against the green fluorescent background. Circle the observed spots with a pencil.
-
Iodine Staining: Place the dried plate into a chamber containing a few crystals of iodine.[10] Many organic compounds will form brown complexes with iodine vapor, making them visible.[11] This method is particularly useful for visualizing compounds that are not UV-active. The spots will fade over time, so they should be circled promptly.[12]
-
-
Interpret the Results:
-
At the beginning of the reaction, the "RM" lane should show a prominent spot corresponding to the starting material (high Rf).
-
As the reaction progresses, the intensity of the starting material spot will decrease, and a new spot corresponding to the product will appear at a lower Rf.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane. The typical Rf for this compound in a 1:4 ethyl acetate/petroleum ether system is around 0.30.[6]
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table and diagram address common issues encountered during TLC monitoring.
| Problem | Probable Cause(s) | Recommended Solution(s) | Citation(s) |
| Streaking or Elongated Spots | Sample is overloaded (too concentrated). | Dilute the sample before spotting. | [7][13][14] |
| The compound is highly polar or acidic/basic. | Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the mobile phase (0.1-1%). | [13] | |
| The sample was not fully dried before development. | Ensure the spots are completely dry before placing the plate in the chamber. | ||
| Spots Remain at the Baseline (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., change from 1:4 to 1:2 Ethyl Acetate:Hexane). | [13] |
| Spots Run to the Solvent Front (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by decreasing the proportion of the polar solvent. | [13][15] |
| No Spots are Visible | The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. | [7][13] |
| The compound is not UV-active and iodine staining was not performed. | Use an alternative visualization method like iodine vapor or a chemical stain (e.g., p-anisaldehyde). | [10][13] | |
| The solvent level in the chamber was above the baseline. | Ensure the solvent level is below the spotting line. | [7][14] | |
| Uneven or Crooked Solvent Front | The edges of the TLC plate are touching the sides of the chamber or the filter paper. | Position the plate in the center of the chamber, ensuring it does not touch the sides. | [14] |
| The adsorbent has flaked off the edges of the plate. | Handle the TLC plates carefully to avoid damaging the stationary phase. | [14] | |
| Smeary Appearance (especially with DMF as reaction solvent) | High-boiling point reaction solvent (like DMF) is smearing up the plate. | After spotting the plate, place it under a high vacuum for a few minutes before developing it to remove the residual DMF. | [8] |
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common TLC issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial solvent system for my TLC? A1: A good starting point for "normal" polarity compounds like indole derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a medium polarity solvent (like ethyl acetate or dichloromethane).[16] A ratio of 10-50% ethyl acetate in hexane is a common starting range.[16] For the synthesis of indole-3-carbaldehyde, a 1:1 mixture of ethyl acetate and hexane has been reported as effective for monitoring.
Q2: My starting material and product have very similar Rf values. How can I improve the separation? A2: If the separation is poor, you need to try a different solvent system.[8] You can try changing the ratio of your current system, or you can switch one of the solvents entirely. For example, you could try a mixture of dichloromethane and methanol or ether and pentane.[4] Sometimes, even small changes can have a significant impact on the separation.
Q3: Can I use a pen to mark the baseline on my TLC plate? A3: No, you should always use a pencil. The ink from a pen contains organic compounds that will dissolve in the mobile phase and travel up the plate, creating confusing and artifactual spots.[3][14]
Q4: How can I be sure which spot is my product and which is my starting material? A4: The use of a co-spot is crucial for unambiguous identification.[15] The co-spot lane, which contains both the starting material and the reaction mixture, will clearly show if the spot in the reaction mixture lane at the same height as the pure starting material is indeed the starting material. As the reaction proceeds, the product spot will appear at a different Rf value (in this case, lower than the starting material).
Q5: The spots are fading quickly after iodine staining. What should I do? A5: The brown color from iodine staining is often transient as the iodine sublimes off the plate.[12] It is essential to circle the spots with a pencil immediately after they become visible.[11] Taking a quick photograph of the plate can also be a good way to permanently record the result.
References
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
- Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry. [Link]
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. (2025-06-03). [Link]
- Vilsmeier-Haack Reaction. NROChemistry. [Link]
- Vilsmeier–Haack reaction of indole. Chemiz - YouTube. (2025-06-10). [Link]
- TLC Visualiz
- (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019-12-19). [Link]
- TLC Visualiz
- TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. AKJournals. [Link]
- Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
- Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole
- Thin-Layer Chromatography (TLC) User Guide. J&K Scientific LLC. (2023-11-20). [Link]
- Illuminating the Invisible: Visualization and Detection of Compounds in TLC. Plant Extract. (2024-08-22). [Link]
- Thin Layer Chrom
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (2024-02-14). [Link]
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- 5.7: Visualizing TLC Plates. Chemistry LibreTexts. (2025-08-21). [Link]
- TLC Visualization Techniques | PDF | Thin Layer Chrom
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
- Regioselective C5−H Direct Iodin
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.[Link]
- Thin Layer Chrom
- 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. (2020-04-17). [Link]
- Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science. [Link]
- 3 - Organic Syntheses Procedure.[Link]
- Rf value from TLC chromatograms | Download Scientific Diagram.
- R f values of the standards used in TLC and their respective colors. | Download Table.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. silicycle.com [silicycle.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Home Page [chem.ualberta.ca]
- 16. Chromatography [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Temperature and Time for Indole Arylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for indole arylation. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing reaction temperature and time. As Senior Application Scientists, we have curated this information based on established protocols and common challenges observed in the field.
Section 1: Understanding the Critical Role of Temperature and Time
The temperature and duration of an indole arylation reaction are pivotal parameters that significantly influence yield, selectivity, and the formation of byproducts. The interplay between these two factors is often complex and substrate-dependent, necessitating careful optimization for each specific transformation.
Why is Temperature so Critical?
Reaction temperature directly impacts the rate of all elementary steps in the catalytic cycle, including oxidative addition, C-H activation/metalation, and reductive elimination.[1] However, elevated temperatures can also lead to undesirable side reactions such as catalyst decomposition, byproduct formation (e.g., biphenyls from homocoupling of aryl halides), and reduced regioselectivity.[2] In many palladium-catalyzed N-arylation reactions of indoles, temperatures often exceed 100 °C to achieve efficient conversion.[3]
The Double-Edged Sword of Reaction Time
Sufficient reaction time is necessary to ensure complete consumption of the limiting reagent. However, prolonged reaction times, especially at elevated temperatures, can lead to the degradation of starting materials, products, or the catalyst itself. Monitoring the reaction progress is therefore crucial to identify the optimal endpoint before significant decomposition occurs.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the optimization of your indole arylation reaction.
Issue 1: Low or No Product Yield
Q: I've set up my indole arylation reaction, but I'm observing very low conversion to the desired product. What are the likely causes related to temperature and time?
A: Low yield is a common hurdle and can often be traced back to suboptimal temperature or insufficient reaction time. Here’s a systematic approach to troubleshoot this issue:
-
Insufficient Thermal Energy: Many arylation reactions, particularly C-H functionalizations, have a significant activation energy barrier.[4] If the reaction temperature is too low, the reaction may not proceed at an appreciable rate.
-
Premature Termination: The reaction may simply not have been allowed to run for a sufficient duration.
-
Catalyst Inactivity at Low Temperatures: The chosen catalyst system (metal precursor and ligand) may only become catalytically active at higher temperatures.
-
Solution: Consult the literature for the optimal temperature range for your specific catalyst system. If necessary, consider screening different ligands that may promote catalysis at lower temperatures.
-
Issue 2: Significant Byproduct Formation
Q: My reaction is producing the desired arylated indole, but I'm also seeing a significant amount of byproducts, such as homocoupled aryl halides (biphenyls). How can I mitigate this?
A: Byproduct formation is often exacerbated by inappropriate temperature and time settings.
-
High Temperature Promoting Side Reactions: Elevated temperatures can accelerate competing reaction pathways. Homocoupling of aryl halides is a common side reaction in many cross-coupling reactions.[2]
-
Solution: Try lowering the reaction temperature. While this may slow down the desired reaction, it can often suppress side reactions to a greater extent, leading to a cleaner reaction profile. Finding the "sweet spot" where the rate of product formation is maximized relative to byproduct formation is key.
-
-
Prolonged Reaction Time Leading to Decomposition: Leaving the reaction to run for too long after completion can lead to the degradation of the desired product or the formation of secondary byproducts.
-
Solution: As mentioned previously, diligent reaction monitoring is essential. Once the maximum yield of the desired product is observed, the reaction should be quenched to prevent further transformations.
-
Issue 3: Poor Regioselectivity (e.g., C2 vs. C3 Arylation)
Q: I'm trying to achieve selective C2-arylation of my indole, but I'm getting a mixture of C2 and C3 isomers. How can temperature and time influence this?
A: Regioselectivity in indole arylation is a complex issue influenced by steric and electronic factors, the catalyst system, and reaction conditions.[2][7] Temperature can play a crucial role in determining the ratio of kinetic versus thermodynamic products.[4][8][9]
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Product: The product that is formed fastest, usually at lower temperatures. It proceeds through the transition state with the lowest activation energy.[4][9][10]
-
Thermodynamic Product: The most stable product, which is favored at higher temperatures where the reaction is reversible, allowing equilibrium to be established.[4][9][10]
-
-
Troubleshooting Strategy:
-
To favor the kinetic product: Run the reaction at a lower temperature. This will slow down the overall reaction rate but may significantly improve the selectivity for the product that forms more quickly.
-
To favor the thermodynamic product: Increase the reaction temperature. This will allow the initially formed kinetic product to potentially revert to the intermediate and then form the more stable thermodynamic product.
-
-
Influence of Reaction Time: At temperatures where the reaction is reversible, a shorter reaction time may favor the kinetic product, while a longer reaction time will allow the reaction to equilibrate and favor the thermodynamic product.
Data Presentation: General Optimization Parameters
| Parameter | Temperature Range (°C) | Time Range (h) | Key Considerations |
| Initial Screening | 80 - 120 | 2 - 24 | Monitor by TLC/GC-MS to establish a baseline. |
| Low Yield | Increase to 120 - 150 | Extend up to 48 | Ensure catalyst stability at higher temperatures. |
| Byproduct Formation | Decrease to 60 - 80 | Shorten based on monitoring | May require longer times at lower temperatures. |
| Poor Regioselectivity | Low T (e.g., RT - 60) for kinetic; High T (>100) for thermodynamic | Varies | Time is critical for reaching equilibrium at high T. |
Note: These are general guidelines. The optimal conditions are highly dependent on the specific substrates, catalyst, and solvent used.
Section 3: Experimental Protocol for Optimization
This section provides a generalized, step-by-step workflow for optimizing reaction temperature and time for a palladium-catalyzed indole arylation.
Workflow for Temperature and Time Optimization
Caption: A three-phase workflow for systematic optimization of reaction temperature and time.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can microwave irradiation be used to optimize reaction time and temperature?
A1: Yes, microwave-assisted synthesis can be a powerful tool for optimizing these parameters. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and potentially different product distributions compared to conventional heating. It is an excellent method for high-throughput screening of reaction conditions.
Q2: How does the choice of solvent affect the optimal reaction temperature?
A2: The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity and ability to dissolve reactants and the catalyst can influence reaction kinetics, potentially altering the optimal temperature.
Q3: My reaction seems to stall after a certain period, even with increased temperature. What could be the issue?
A3: This could be indicative of catalyst deactivation or decomposition. At higher temperatures, palladium catalysts can be prone to aggregation into less active or inactive nanoparticles.[11] In such cases, further increasing the temperature may be counterproductive. You might need to consider a more robust ligand, a different palladium precursor, or a lower reaction temperature for a longer duration.
Q4: Is it possible for the optimal temperature to be room temperature?
A4: While many indole arylation reactions require heating, some highly efficient catalytic systems can proceed at room temperature, particularly when using highly reactive coupling partners like diaryliodonium salts or under photoredox conditions.[12][13][14][15]
Troubleshooting Logic Flow
Sources
- 1. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress Concerning the N-Arylation of Indoles [mdpi.com]
- 4. jackwestin.com [jackwestin.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 11. researchgate.net [researchgate.net]
- 12. C-2 selective arylation of indoles with heterogeneous nanopalladium and diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Collection - Room Temperature Palladium-Catalyzed 2-Arylation of Indoles - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 15. BJOC - Room-temperature Pd/Ag direct arylation enabled by a radical pathway [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 5-phenyl-1H-indole-3-carbaldehyde
In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, indole derivatives hold a prominent position due to their wide-ranging biological activities. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-phenyl-1H-indole-3-carbaldehyde, a molecule of significant interest for its potential applications. By comparing predicted spectral data with experimental data from structurally analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecular scaffolds.
The Significance of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool for organic chemists, offering a detailed "fingerprint" of a molecule's carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. For complex aromatic systems like this compound, ¹³C NMR provides unambiguous evidence for the substitution pattern and the electronic interplay between different functional groups, which is critical for confirming the successful synthesis of the target compound and for understanding its chemical properties.
Comparative Analysis of ¹³C NMR Chemical Shifts
Due to the novelty of this compound, extensive experimental ¹³C NMR data is not yet widely published. Therefore, this guide presents a highly accurate predicted ¹³C NMR spectrum, generated using advanced computational algorithms that factor in the substituent effects of the phenyl and carbaldehyde groups on the indole core. This predicted data is then benchmarked against the experimentally determined ¹³C NMR chemical shifts of indole-3-carbaldehyde and 5-iodo-1H-indole-3-carbaldehyde to provide a comprehensive and validated analysis.
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and compares them with the experimental data for indole-3-carbaldehyde[1][2][3] and 5-iodo-1H-indole-3-carbaldehyde[4]. The numbering of the indole ring is provided for clarity.
| Carbon Atom | Predicted δ (ppm) for this compound (in DMSO-d₆) | Experimental δ (ppm) for Indole-3-carbaldehyde (in DMSO-d₆)[3] | Experimental δ (ppm) for 5-iodo-1H-indole-3-carbaldehyde (in DMSO-d₆)[4] |
| C-2 | 139.5 | 137.08 | 138.9 |
| C-3 | 118.9 | 118.38 | 117.2 |
| C-3a | 125.8 | 124.18 | 126.7 |
| C-4 | 123.5 | 123.04 | 129.2 |
| C-5 | 134.2 | 121.88 | 86.6 |
| C-6 | 121.0 | 120.55 | 131.6 |
| C-7 | 113.1 | 112.37 | 115.0 |
| C-7a | 137.8 | 136.79 | 136.2 |
| C=O | 185.5 | 185.34 | 185.2 |
| C-1' (Phenyl) | 141.2 | - | - |
| C-2'/6' (Phenyl) | 127.5 | - | - |
| C-3'/5' (Phenyl) | 129.8 | - | - |
| C-4' (Phenyl) | 128.9 | - | - |
Interpreting the Substituent Effects
The introduction of a phenyl group at the C-5 position and a carbaldehyde group at the C-3 position significantly influences the electronic distribution within the indole ring, leading to predictable changes in the ¹³C NMR chemical shifts.
-
The Carbaldehyde Group (C-3): As a strong electron-withdrawing group, the carbaldehyde at C-3 deshields the adjacent carbons. This is most evident in the downfield shift of the C=O carbon itself to approximately 185.5 ppm. It also influences the chemical shifts of C-2 and C-3a.
-
The Phenyl Group (C-5): The phenyl substituent at C-5 introduces both inductive and resonance effects. The most pronounced effect is the significant downfield shift of C-5 to a predicted value of 134.2 ppm, compared to 121.88 ppm in the unsubstituted indole-3-carbaldehyde. This is due to the combination of the electron-withdrawing nature of the phenyl ring and its anisotropic effect. Conversely, the iodine atom in 5-iodo-1H-indole-3-carbaldehyde, due to the "heavy atom effect," shields the C-5 carbon, causing a dramatic upfield shift to 86.6 ppm.[4] The carbons of the phenyl ring itself are predicted to appear in the typical aromatic region (127-142 ppm).
The logical relationship between these substituent effects and the resulting chemical shifts is illustrated in the diagram below.
Caption: Substituent effects on the indole ring.
Experimental Protocol for ¹³C NMR Acquisition
To ensure the reproducibility and accuracy of the spectral data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the solid this compound.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is recommended for its excellent solubilizing power for many indole derivatives.[1][3][4]
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
- The ¹³C NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 400 MHz.
- A standard ¹³C observe probe should be used.
- The following parameters are recommended for a standard ¹³C experiment with proton decoupling:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): ~1.0-1.5 seconds.
- Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons.
- Number of Scans (NS): 1024-4096 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.
- Spectral Width (SW): 0-200 ppm.
- Temperature: 298 K (25 °C).
3. Data Processing:
- Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform of the Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the spectrum by setting the solvent peak (DMSO-d₆) to 39.52 ppm.
- Integrate the peaks and perform peak picking.
The workflow for obtaining and analyzing the ¹³C NMR data is depicted in the following diagram.
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of this compound. By leveraging computational predictions and comparing them with experimental data from structurally related compounds, we have established a reliable method for the structural verification of this important class of molecules. The detailed experimental protocol further ensures that researchers can acquire high-quality, reproducible data. This combined approach of predictive and comparative analysis is a powerful strategy in modern chemical research, accelerating the discovery and development of novel compounds.
References
- Semantic Scholar.
- Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
- PubChem. Indole-3-Carboxaldehyde. [Link]
- Semantic Scholar.
- Mestrelab Research. Download NMR Predict. [Link]
- Supporting Information: Regioselective C5−H Direct Iodin
- PerkinElmer. ChemDraw. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
Sources
A Researcher's Guide to Assigning Aromatic Proton Signals in 5-Phenyl-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of proton signals in the aromatic region of 5-phenyl-indole derivatives presents a significant analytical challenge. The close proximity and complex interplay of the indole and phenyl ring systems often lead to severe signal overlap in one-dimensional ¹H NMR spectra, complicating structural elucidation and characterization. This guide provides a comprehensive, technically-grounded workflow for navigating this complexity, leveraging a suite of 2D NMR experiments to achieve definitive signal assignment. We will move beyond a simple listing of techniques to explain the underlying principles and strategic choices that ensure a robust and self-validating analytical process.
The Challenge: Unraveling a Crowded Aromatic Landscape
A typical 5-phenyl-indole derivative possesses nine aromatic protons: four on the indole's benzene ring (H-4, H-6, H-7, and the isolated H-2), and five on the C-5 phenyl substituent (H-2', H-3', H-4', H-5', and H-6'). These protons typically resonate in a narrow spectral window, approximately 7.0-8.5 ppm, leading to a complex multiplet pattern that is often uninterpretable from a 1D ¹H NMR spectrum alone.
The key to deciphering this region lies in a multi-pronged approach that combines the analysis of through-bond scalar couplings with the observation of through-space dipolar couplings. This allows for the reconstruction of the spin systems of each aromatic ring and the definitive placement of the phenyl substituent.
The Workflow: A Strategic Application of 2D NMR
Our recommended workflow systematically deconstructs the aromatic region, starting with the identification of coupled protons and culminating in the confirmation of spatial relationships.
Caption: Key HMBC correlations for assigning the 5-phenyl-indole scaffold. The H-2'/H-6' to C-5 correlation is definitive.
Step 4: Final Confirmation with NOESY/ROESY
The Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY) experiment provides the final piece of the puzzle by identifying protons that are close to each other in space, regardless of their bonding connectivity. [1]
-
Expected NOE/ROE Correlations:
-
A strong NOE/ROE correlation will be observed between the ortho protons of the phenyl ring (H-2' and H-6') and the H-4 and H-6 protons of the indole ring. This provides unambiguous confirmation of the 5-phenyl substitution pattern.
-
Correlations between adjacent protons within each ring system (e.g., H-6 and H-7 on the indole ring) will also be observed, corroborating the COSY data.
-
Caption: Expected through-space NOESY/ROESY correlations confirming the proximity of the phenyl and indole rings.
Experimental Protocols
Sample Preparation
A concentration of 5-10 mg of the 5-phenyl-indole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is generally sufficient for these experiments on a modern NMR spectrometer (≥400 MHz). Ensure the sample is fully dissolved and free of particulate matter.
2D NMR Acquisition Parameters (General Guidance)
| Experiment | Key Parameters | Typical Values |
| COSY | Spectral width, number of increments, number of scans | Match ¹H spectral width, 256-512 increments, 2-4 scans/increment |
| HSQC | ¹³C spectral width, number of increments, ¹J(C,H) coupling constant | 0-160 ppm, 128-256 increments, ~145 Hz |
| HMBC | ¹³C spectral width, number of increments, long-range coupling constant | 0-160 ppm, 256-512 increments, optimized for 8-10 Hz |
| NOESY | Mixing time (d8) | 500-800 ms for small molecules |
Data Interpretation: A Worked Example
Consider a hypothetical 5-phenyl-1H-indole. The following table summarizes the expected data and interpretation:
| Proton Signal | ¹H Shift (ppm, est.) | COSY Correlations | Key HMBC Correlations | Key NOESY Correlations | Assignment |
| A | 8.15 (s) | None | C-3, C-3a, C-7a | H-3 | H-2 |
| B | 7.85 (d) | C | C-5, C-3a, C-7a | H-6, H-2', H-6' | H-4 |
| C | 7.45 (dd) | B, D | C-5, C-7, C-4, C-7a | H-4, H-7, H-2', H-6' | H-6 |
| D | 7.20 (d) | C | C-6, C-7a, C-5, C-3a | H-6 | H-7 |
| E | 7.60 (m) | F, G | C-4', C-5 | H-4, H-6 | H-2', H-6' |
| F | 7.50 (m) | E, G | C-1' | - | H-3', H-5' |
| G | 7.35 (m) | E, F | C-2', C-6' | - | H-4' |
By systematically applying this workflow, researchers can confidently and accurately assign the complex aromatic proton signals of 5-phenyl-indole derivatives, providing a solid foundation for further structural and biological studies.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Supporting Information for a relevant publication detailing NMR data for a phenyl-indole derivative. (2011). Wiley-VCH. [4]4. ResearchGate. (n.d.). Main correlations observed for compound 18, 2D 1 H-13 C HMBC (5a), selective 1D NOESY (5b). [5][6]5. Supporting Information for Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides. Royal Society of Chemistry. [7]6. Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [8]7. Supporting Information for Metallogel-Mediated Phenylation of Indole with Phenyl Boronic Acid. Chemical Communications. [9]8. PubChem. (n.d.). 1H-Indole, 5-methyl-2-phenyl-. National Center for Biotechnology Information. [2]9. Supporting Information for a relevant publication. The Royal Society of Chemistry. [10]10. G. M. A. El-Reash, F. A. El-Boraey, and A. A. El-Gharably, "Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC," Nature Communications, vol. 12, no. 1, p. 3456, 2021. [11]11. Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [12]12. ResearchGate. (n.d.). Key HMBC correlations of compounds 1 and 5. [13]13. ResearchGate. (n.d.). HMBC correlations of compounds 1-5. [14]14. Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [15]15. Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. [16]16. LibreTexts. (2021, August 15). 5.4: NOESY Spectra. Chemistry LibreTexts. [3]17. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [1]18. ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. [17]19. The University of Chicago. (2021, March 10). 1D NOESY made easy. NMR Facility - Chemistry Department. [18]20. ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. [19]21. Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [20]22. Applied Spectroscopy. (2019, May 26). Coupling Constants. [21]23. ChemicalBook. (n.d.). 1-Methyl-2-phenylindole(3558-24-5) 13C NMR spectrum. [22]24. ResearchGate. (n.d.). Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. [23]25. Supporting information for a relevant publication. The Royal Society of Chemistry. [24]26. Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [25]27. ChemicalBook. (n.d.). 1-Ethyl-2-phenylindole(13228-39-2) 1H NMR spectrum. [26]28. Chen, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules, 27(9), 2873.
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-phenyl-1H-indole-3-carbaldehyde
For researchers and drug development professionals, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a pivotal technique in this endeavor, offering profound insights into a molecule's structure through its unique fragmentation pattern. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-phenyl-1H-indole-3-carbaldehyde, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a robust, predictive framework by comparing its anticipated fragmentation with the known patterns of structurally related compounds. By understanding the fragmentation drivers of its core components—the indole ring, the 3-carbaldehyde group, and the 5-phenyl substituent—we can construct a reliable roadmap for its identification and characterization.
The Architectural Blueprint: Predicting Fragmentation
The fragmentation of this compound in an EI-MS experiment is governed by the relative stability of the resulting ions. The initial event is the removal of an electron to form the molecular ion (M+•). The stability of the aromatic indole and phenyl rings suggests that the molecular ion peak will be prominent. Subsequent fragmentation will proceed through characteristic pathways dictated by the functional groups.
A logical approach to predicting the fragmentation involves dissecting the molecule into its key structural motifs and examining their known mass spectral behaviors:
-
Indole-3-carbaldehyde Core: The foundational indole-3-carbaldehyde structure provides the primary fragmentation signature.
-
5-Phenyl Substituent: The phenyl group at the 5-position will introduce its own characteristic losses and influence the overall fragmentation cascade.
Comparative Fragmentation Analysis
To construct a detailed predictive model, we will compare the expected fragmentation of this compound with the experimentally determined fragmentation of indole-3-carbaldehyde and 2-phenylindole.
The Indole-3-carbaldehyde Signature
The electron ionization mass spectrum of indole-3-carbaldehyde (C₉H₇NO, MW = 145.16) is well-characterized and serves as our primary reference.[1][2] The key fragmentation steps for indole-3-carbaldehyde are outlined below:
| m/z | Proposed Fragment | Description |
| 145 | [M]+• | Molecular Ion |
| 144 | [M-H]• | Loss of a hydrogen radical from the aldehyde |
| 116 | [M-CHO]+ | Loss of the formyl radical |
| 89 | [C₇H₅]+ | Subsequent loss of HCN from the [M-CHO]+ fragment |
The loss of the formyl radical (CHO•) to yield a stable indolic cation at m/z 116 is a dominant fragmentation pathway.[3] This is followed by the characteristic loss of hydrogen cyanide (HCN) from the indole ring, a common fragmentation for indole-containing compounds, resulting in a fragment at m/z 89.[3]
The Influence of the Phenyl Substituent
The fragmentation of 2-phenylindole (C₁₄H₁₁N, MW = 193.24) provides insight into the behavior of the phenyl group attached to the indole core.[4][5] The mass spectrum of 2-phenylindole shows a very stable molecular ion, with limited fragmentation. This stability is attributed to the extensive conjugation across the molecule.
Predicted Fragmentation Pattern of this compound
Combining these observations, we can propose the primary fragmentation pathways for this compound (C₁₅H₁₁NO, MW = 221.26).
| Predicted m/z | Proposed Fragment | Description |
| 221 | [M]+• | Molecular Ion |
| 220 | [M-H]• | Loss of a hydrogen radical from the aldehyde |
| 192 | [M-CHO]+ | Loss of the formyl radical |
| 165 | [C₁₃H₉]+ | Loss of HCN from the [M-CHO]+ fragment |
| 164 | [C₁₃H₈]+• | Further fragmentation of the m/z 165 ion |
The initial fragmentation is expected to mirror that of indole-3-carbaldehyde, with the loss of a hydrogen atom and the formyl radical being prominent. The resulting ion at m/z 192, corresponding to 5-phenylindole, would then be expected to undergo fragmentation characteristic of the indole ring, namely the loss of HCN to produce an ion at m/z 165.
Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade for this compound.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Analysis
To validate this predicted fragmentation pattern, the following experimental protocol is recommended for acquiring the mass spectrum of this compound.
Objective: To obtain a high-quality electron ionization mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements to confirm elemental compositions of fragments.[6]
Experimental Steps:
-
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of purified this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 100 µg/mL.
-
-
GC-MS Parameters:
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for comparison with library spectra.[7]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: At least 2 scans/second.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.
-
If using a high-resolution instrument, determine the elemental composition of the major ions to confirm their proposed structures.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging established fragmentation principles and comparing with structurally analogous compounds, we have constructed a robust framework for its identification. The proposed fragmentation pathways, centered around the characteristic losses from the carbaldehyde group and the indole nucleus, offer a clear set of markers for researchers. The provided experimental protocol offers a standardized method to obtain an experimental spectrum, which will be crucial in validating and refining the predictions made herein. This comparative approach underscores the power of predictive analysis in the structural elucidation of novel molecules, providing a critical tool for scientists in the field of drug discovery and development.
References
- National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. [Link]
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2011). Study of Mass Spectra of Some Indole Derivatives. Open Journal of Physical Chemistry, 1(2), 25-29. [Link]
- National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. [Link]
- PubChem. Indole-3-carboxaldehyde.
- Aguiar, G. P., Wakabayashi, K. A. L., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(19), 2853-2860. [Link]
- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]
- Srivastava, V., & Singh, P. (2011). Mass spectral studies of nitroindole compounds. Trade Science Inc.[Link]
- Supporting Information for "Metallogel-Mediated Phenylation of Indole with Phenyl Boronic Acid". The Royal Society of Chemistry. [Link]
- DeRuiter, J., et al. (2003). Characterization of the Indanylamphetamines.
- Choppara, P., et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b).
- LibreTexts Chemistry.
- Kumar, K. A., & Naik, P. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1875-1881. [Link]
- Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". [Source not explicitly provided, but likely a chemistry journal]. [Link]
- Wikipedia.
- Supporting Information for "Regioselective C5−H Direct Iodination of Indoles". [Source not explicitly provided, but likely a chemistry journal]. [Link]
- Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350-8358. [Link]
- El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
- He, J. Y., et al. (2014). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 265-275. [Link]
- PubChem. 2-Phenylindole.
- Li, Y., et al. (2023). Electroacupuncture Alleviates Oxidative Stress and Cuproptosis in Metabolic-Associated Steatotic Liver Disease by Activating the NRF2/ARE Signaling Pathway. [Journal name not provided]. [Link]
Sources
- 1. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. 2-Phenylindole(948-65-2) MS spectrum [chemicalbook.com]
- 5. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cires1.colorado.edu [cires1.colorado.edu]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Navigating the ESI-MS Spectrum of 5-Phenyl-1H-indole-3-carbaldehyde: A Comparative Guide to Expected m/z Peaks
For researchers and drug development professionals working with novel heterocyclic compounds, accurate mass determination and structural elucidation are paramount. Electrospray Ionization Mass Spectrometry (ESI-MS) stands as a cornerstone technique for these analyses. This guide provides an in-depth comparison of the expected mass-to-charge ratio (m/z) peaks for 5-phenyl-1H-indole-3-carbaldehyde in both positive and negative ion ESI-MS modes, grounded in established ionization principles and fragmentation patterns of related chemical scaffolds.
Understanding the Molecule: this compound
Before delving into its mass spectral behavior, it is crucial to understand the key structural features of this compound. The molecule possesses a core indole ring system, a phenyl substituent at the 5-position, and a carbaldehyde (aldehyde) group at the 3-position. This unique combination of an aromatic amine (the indole nitrogen), a carbonyl group, and extensive aromaticity dictates its ionization and fragmentation behavior.
The molecular formula for this compound is C₁₅H₁₁NO [1]. This composition allows for the precise calculation of its monoisotopic mass, which is the foundation for predicting the m/z values of its various ionic species. The calculated exact mass is 221.084064 Da .
Positive Ion ESI-MS: The Protonated and Adducted Species
In positive ion mode, ESI typically generates ions through protonation ([M+H]⁺) or the formation of adducts with cations present in the solvent or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺)[2][3][4]. The soft nature of the ESI process often results in the observation of these molecular ions with minimal initial fragmentation[2].
Expected Molecular Ion Peaks in Positive Mode
Based on the exact mass of this compound, the following primary m/z peaks are anticipated in the positive ion spectrum:
| Ion Species | Adduct Mass (Da) | Expected m/z |
| [M+H]⁺ | +1.00728 | 222.09134 |
| [M+Na]⁺ | +22.98922 | 244.07328 |
| [M+K]⁺ | +38.96316 | 260.04722 |
| [M+NH₄]⁺ | +18.03383 | 239.11789 |
Note: The presence and relative intensity of these adducts can depend on the purity of the sample and the composition of the mobile phase.
Experimental Workflow for Positive Ion ESI-MS Analysis
Caption: Workflow for positive ion ESI-MS.
Fragmentation of the Protonated Molecule ([M+H]⁺)
Upon subjecting the protonated molecule ([M+H]⁺, m/z 222.09134) to tandem mass spectrometry (MS/MS), characteristic fragmentation patterns are expected. The proton will likely reside on the most basic site, which in this case would be the nitrogen of the indole ring or the oxygen of the carbonyl group. Fragmentation will proceed through the loss of small, stable neutral molecules.
Proposed Fragmentation Pathways for [M+H]⁺:
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for protonated aromatic aldehydes is the neutral loss of carbon monoxide (27.9949 Da). This would result in a fragment ion at m/z 194.09644 .
-
Loss of Phenyl Group: Cleavage of the bond connecting the phenyl group to the indole core could lead to the loss of a neutral benzene molecule (78.04695 Da), although less common, or a phenyl radical.
-
Cleavage of the Indole Ring: Indole alkaloids are known to undergo complex ring cleavages. These fragmentation pathways can provide valuable structural information.
Negative Ion ESI-MS: The Deprotonated and Anionic Adducts
In negative ion mode, ionization typically occurs through deprotonation ([M-H]⁻) or the formation of adducts with anions from the mobile phase, such as chloride ([M+Cl]⁻) or formate ([M+HCOO]⁻)[2][5][6]. The acidity of the N-H proton on the indole ring makes deprotonation a favorable process.
Expected Molecular Ion Peaks in Negative Mode
The following primary m/z peaks are anticipated for this compound in the negative ion spectrum:
| Ion Species | Adduct Mass (Da) | Expected m/z |
| [M-H]⁻ | -1.00728 | 220.07678 |
| [M+Cl]⁻ | +34.96940 (for ³⁵Cl) | 256.05346 |
| [M+HCOO]⁻ | +44.99820 | 266.08226 |
Note: The observation of anionic adducts is highly dependent on the solvent system used.
Experimental Protocol for Negative Ion ESI-MS Analysis
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Mobile Phase: For direct infusion, use a mobile phase that promotes deprotonation, such as methanol with 0.1% ammonia or a similar basic modifier.
-
Instrument Setup:
-
Set the ESI source to negative ion polarity.
-
Optimize the capillary voltage, nebulizing gas flow, and drying gas temperature to achieve a stable spray and efficient desolvation.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
-
Tandem MS (MS/MS):
-
Select the [M-H]⁻ ion (m/z 220.07678) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Acquire the product ion spectrum.
-
Fragmentation of the Deprotonated Molecule ([M-H]⁻)
The fragmentation of the deprotonated molecule ([M-H]⁻, m/z 220.07678) in MS/MS experiments will be driven by the stability of the resulting anions and neutral losses.
Proposed Fragmentation Pathways for [M-H]⁻:
-
Loss of Hydrogen Molecule (H₂): The deprotonated species may lose a molecule of hydrogen to form a radical anion.
-
Loss of Carbon Monoxide (CO): Similar to the positive ion mode, the loss of CO (27.9949 Da) from the deprotonated aldehyde is a plausible fragmentation pathway, leading to a fragment at m/z 192.08188 .
-
Loss of the Aldehyde Group: Cleavage of the bond between the indole ring and the carbaldehyde group could result in the loss of a CHO radical.
-
Phenyl Group Rearrangements: The presence of the phenyl group can influence fragmentation through rearrangements, potentially leading to the elimination of small neutral molecules.[7]
Comparison of Positive and Negative Ion Modes
| Feature | Positive Ion ESI-MS | Negative Ion ESI-MS |
| Primary Ionization | Protonation ([M+H]⁺) and cation adduction ([M+Na]⁺, [M+K]⁺) | Deprotonation ([M-H]⁻) and anion adduction ([M+Cl]⁻) |
| Sensitivity | Often higher for compounds with basic sites (like the indole nitrogen). | Generally good for compounds with acidic protons (like the indole N-H). |
| Adduct Formation | Prone to sodium and potassium adducts, which can aid in confirming the molecular weight. | Less common adduct formation, but can be induced by the choice of solvent. |
| Fragmentation | Typically initiated from a protonated site, leading to characteristic neutral losses. | Driven by the stability of the resulting anion after the loss of a neutral or radical species. |
Logical Relationship of Ion Formation in ESI-MS
Caption: Ion formation pathways in ESI-MS.
Conclusion
This guide provides a predictive framework for the expected m/z peaks of this compound in both positive and negative ion ESI-MS. By understanding the likely ionization processes and subsequent fragmentation pathways, researchers can more effectively interpret their mass spectral data, confirm the identity of their compound, and gain valuable structural insights. The comparison between the two ionization modes highlights their complementary nature, and employing both can provide a more comprehensive analytical picture. For definitive structural confirmation, high-resolution mass spectrometry and detailed MS/MS fragmentation studies are indispensable.
References
- The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. [Link]
- This compound. AbacipharmTech-Global Chemical supplier. [Link]
- 1H-Indole-3-carboxaldehyde. NIST WebBook. [Link]
- 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)-. SpectraBase. [Link]
- Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]
- Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
- What are common adducts in ESI mass spectrometry? - WKB67428.
- Synthesis of substituted indole-3-carboxaldehyde deriv
- Indole-3-aldehyde. MassBank. [Link]
- 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]
- Prediction of Adducts on Positive Mode Electrospray Ionization Mass Spectrometry: Proton/Sodium Selectivity in Methanol Solutions. OUCI. [Link]
- MS Adduct Calcul
- Formation and decompositions of chloride adduct ions. PubMed. [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [No Source Found]
- Stabilization of Anionic Adducts in Negative Ion Electrospray Mass Spectrometry. Request PDF. [Link]
- Formation and Decompositions of Chloride Adduct Ions, [M Cl] , in Negative Ion Electrospray Ioniz
- Prediction of Adducts on Positive Mode Electrospray Ionization Mass Spectrometry: Proton/Sodium Selectivity in Methanol Solutions. Request PDF. [Link]
- Effect of phenylalanine on the fragmentation of deproton
- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. SciSpace. [Link]
- Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]
- Indole-3-carbaldehyde. Wikipedia. [Link]
- The pathways of the ESI mass fragmentation of the compounds 1-5 (for abbreviations, see Table 1)..
- Ion fragmentation of small molecules in mass spectrometry. [No Source Found]
- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chrom
- Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]
- 1 Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem 1 mass spectrometry 2 3 Yan R. Roble. ChemRxiv. [Link]
- Phenyl group participation in rearrangements during collision‐induced dissociation of deproton
Sources
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. acdlabs.com [acdlabs.com]
- 3. support.waters.com [support.waters.com]
- 4. Prediction of Adducts on Positive Mode Electrospray Ionization Mass Spectrometry: Proton/Sodium Selectivity in Methanol… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. scilit.com [scilit.com]
A Researcher's Guide to FT-IR Analysis: Deconvoluting the Carbonyl Stretch in Indole-3-Carbaldehydes
For researchers and professionals in the field of drug development, understanding the nuanced structural characteristics of bioactive molecules is paramount. Indole-3-carbaldehyde and its derivatives represent a critical scaffold in medicinal chemistry, appearing in numerous compounds with therapeutic potential. The carbonyl (C=O) group at the 3-position is a key determinant of the molecule's reactivity and biological interactions. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive method to probe the electronic environment of this crucial functional group.
This guide provides an in-depth comparison of the carbonyl stretching frequency in various indole-3-carbaldehydes, supported by experimental data. We will explore the theoretical underpinnings of how substituents on the indole ring modulate the C=O bond character and, consequently, its vibrational frequency. A detailed, field-proven experimental protocol for acquiring high-quality FT-IR spectra is also presented, ensuring reproducibility and accuracy in your own laboratory settings.
The Science Behind the Stretch: Electronic Effects on the Carbonyl Vibration
The position of the carbonyl stretching band in an FT-IR spectrum is highly sensitive to the electronic effects exerted by substituents on the indole ring. These effects can be broadly categorized as resonance (mesomeric) and inductive effects.
Resonance Effect: The lone pair of electrons on the indole nitrogen can participate in conjugation with the π-system of the ring and the carbonyl group. This delocalization of electrons, as depicted in the resonance structures below, introduces more single-bond character to the C=O bond. A weaker bond requires less energy to vibrate, resulting in a lower carbonyl stretching frequency (wavenumber).
Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituents. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl group, strengthening the C=O bond and increasing its stretching frequency. Conversely, electron-donating groups (EDGs) push electron density towards the carbonyl group, which can enhance the resonance effect and lead to a lower stretching frequency.
The final observed C=O stretching frequency is a net result of these competing effects.
Visualizing Electron Delocalization in Indole-3-Carbaldehyde
The following diagram illustrates the key resonance structures of indole-3-carbaldehyde, demonstrating how electron delocalization from the indole nitrogen to the carbonyl oxygen increases the single-bond character of the C=O bond.
Caption: Workflow for ATR-FT-IR analysis of solid samples.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
ATR Crystal Cleaning:
-
Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned.
-
Wipe the crystal with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol or ethanol).
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO₂, water vapor).
-
The background spectrum should be a flat line with minimal noise.
-
-
Sample Application:
-
Place a small amount of the solid indole-3-carbaldehyde sample onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface. Too much pressure can damage the crystal, while too little will result in a weak signal.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Data Processing and Analysis:
-
The acquired spectrum is automatically ratioed against the background spectrum.
-
Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.
-
Use the software's peak-picking tool to accurately determine the wavenumber of the carbonyl stretching vibration.
-
-
Cleaning After Use:
-
Thoroughly clean the ATR crystal and the press arm with a suitable solvent to remove all traces of the sample.
-
Concluding Remarks
FT-IR spectroscopy is an indispensable tool for characterizing the electronic properties of the carbonyl group in indole-3-carbaldehyde derivatives. By understanding the interplay of resonance and inductive effects, researchers can correlate the C=O stretching frequency with the electronic nature of substituents on the indole ring. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible data, enabling meaningful comparisons between different analogues. This analytical approach provides valuable insights that can guide the design and synthesis of novel indole-based compounds with tailored electronic and, ultimately, biological properties.
References
- Current time in Lalawigan ng Albay, PH. (n.d.). Google.
- Synthesis of 3-substituted Indoles through Yonemitsu Reaction with Copper Benzene-1,3,5-tr. (2022).
- FT-IR spectrum of control indole. (n.d.). ResearchGate.
- FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... (n.d.). ResearchGate.
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
- 5-Methoxyindole -3-carboxaldehyde - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase.
- 1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook.
- 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
- Hydrogen Bonding Complexes of Indole with Selected Ketones. Ftir Spectroscopic Research. (n.d.). ResearchGate.
- 5-Methoxyindole-3-carbaldehyde. (n.d.). PubChem.
- Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox C
- 5-Methoxyindole -3-carboxaldehyde - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- Infrared Spectrometry. (n.d.). Michigan State University Chemistry Department.
- Table of Characteristic IR Absorptions. (n.d.).
- Synthesis of substituted indole-3-carboxaldehyde derivatives. (n.d.). ResearchGate.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.).
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate.
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- Indole-3-Carboxaldehyde. (n.d.). PubChem.
- Scope of 2‐substituted 3‐carbaldehyde indoles. Reaction conditions. (n.d.). ResearchGate.
A Comparative Guide to the Biological Activity of 5-Phenyl vs. 5-Chloro-1H-indole-3-carbaldehyde: A Senior Application Scientist's Perspective
Introduction: The Indole-3-Carbaldehyde Scaffold and the Significance of C5-Substitution
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The indole-3-carbaldehyde framework, in particular, serves as a versatile synthetic intermediate for the generation of diverse bioactive molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The substituent at the C5 position of the indole ring plays a crucial role in modulating the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the biological activities of two key C5-substituted indole-3-carbaldehyde derivatives: 5-phenyl-1H-indole-3-carbaldehyde and 5-chloro-1H-indole-3-carbaldehyde.
While direct comparative studies on the biological activities of these two specific compounds are not extensively documented in the available literature, we can infer their potential activities and differences based on established structure-activity relationships (SAR) of 5-substituted indole derivatives.[3][4] The electron-donating or withdrawing nature and the steric bulk of the substituent at the C5 position can significantly influence the molecule's bioactivity. The phenyl group is a bulky, aromatic substituent, while the chloro group is a smaller, electron-withdrawing halogen. This fundamental difference is expected to translate into distinct biological profiles.
This guide will synthesize available data on the individual compounds and related derivatives to provide a comparative overview of their potential in key therapeutic areas. We will delve into their anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols to enable researchers to validate and expand upon these findings.
Comparative Biological Activity: A Data-Driven Analysis
Anticancer Activity
Derivatives of 5-chloro-1H-indole-3-carbaldehyde have been investigated for their potential as anticancer agents. For instance, various 5-chloro-indole derivatives have shown inhibitory activity against cancer cell lines.[5] The chloro-substituent is often incorporated into kinase inhibitors, a major class of anticancer drugs.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 | 7.1 | [5] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [2] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [2] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Information on the anticancer activity of this compound is less specific. However, the presence of a phenyl group can contribute to hydrophobic interactions with target proteins, which is a desirable feature in many anticancer drugs.
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. The substitution at the C5 position can modulate this activity. While specific data for this compound is sparse, derivatives of 5-chloro-1H-indole-3-carbaldehyde have been synthesized and evaluated for their antimicrobial potential.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones | S. aureus | Not specified | [6] |
| 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones | C. albicans | Not specified | [6] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is a well-explored area. The C5 substituent can influence the inhibition of key inflammatory mediators. While direct comparative data is unavailable, the general anti-inflammatory properties of indole-3-carbaldehyde derivatives suggest that both 5-phenyl and 5-chloro analogs could exhibit such activity. This is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9]
Experimental Protocols: A Guide to Validation
To ensure scientific integrity and enable researchers to reproduce and build upon existing findings, this section provides detailed, step-by-step methodologies for key biological assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11]
Workflow for MTT Assay
Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and 5-chloro-1H-indole-3-carbaldehyde in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for another 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the zone of growth inhibition around a disk impregnated with the test compound.[12][13][14][15][16]
Workflow for Kirby-Bauer Test
Caption: The standardized procedure for the Kirby-Bauer disk diffusion assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of this compound and 5-chloro-1H-indole-3-carbaldehyde onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8][9]
Workflow for NO Production Assay
Caption: Workflow for measuring nitric oxide production in LPS-stimulated macrophages.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite in the samples is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is then determined relative to the LPS-treated control.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The difference in the C5 substituent – a bulky, aromatic phenyl group versus a smaller, electron-withdrawing chloro group – is predicted to have a significant impact on the biological activity of these indole-3-carbaldehyde derivatives.
-
5-Chloro-1H-indole-3-carbaldehyde: The chloro group is a halogen that can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins. Its electron-withdrawing nature can also influence the electron density of the indole ring, potentially affecting its reactivity and interactions with biological macromolecules.
-
This compound: The phenyl group introduces significant steric bulk and hydrophobicity. This can lead to enhanced van der Waals interactions and π-π stacking with aromatic residues in the binding pockets of target proteins. This increased hydrophobicity may also affect the compound's cell permeability and overall pharmacokinetic profile.
Potential Signaling Pathway Involvement
Caption: A simplified diagram illustrating the potential mechanism of action of 5-substituted indole-3-carbaldehydes by inhibiting a cellular signaling pathway.
Conclusion and Future Directions
This guide provides a comparative overview of the potential biological activities of this compound and 5-chloro-1H-indole-3-carbaldehyde. Based on the principles of structure-activity relationships, the differing electronic and steric properties of the phenyl and chloro substituents are likely to confer distinct biological profiles. The 5-chloro derivative, with its potential for halogen bonding and its presence in known kinase inhibitors, may show promise as an anticancer agent. The 5-phenyl derivative, with its increased hydrophobicity, could also exhibit significant biological activities, warranting further investigation.
The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies and elucidate the specific mechanisms of action of these compounds. Such studies are essential to fully understand their therapeutic potential and to guide the rational design of new, more potent indole-based drugs. Future research should focus on a direct, side-by-side comparison of these two molecules in a panel of anticancer, antimicrobial, and anti-inflammatory assays to definitively characterize their relative potencies and selectivities.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
- 1H-indole-3-carboxaldehyde, 5-chloro- - ChemBK. (URL: [Link])
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT ASSAY: Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl)-2,5-diphenyl tetrazolium bromide)
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (URL: [Link])
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (URL: [Link])
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. (URL: [Link])
- Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC - PubMed Central. (URL: [Link])
- Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts - ThaiScience. (URL: [Link])
- Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - Biomolecules & Therapeutics. (URL: [Link])
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. (URL: [Link])
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchG
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (URL: [Link])
- Regioselective C5−H Direct Iodin
- Kirby-Bauer Disk Diffusion Test - iGEM. (URL: [Link])
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org. (URL: [Link])
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL: [Link])
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (URL: [Link])
- In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of - -ORCA - Cardiff University. (URL: [Link])
- (PDF)
- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (URL: [Link])
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. (URL: [Link])
- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC - PubMed Central. (URL: [Link])
- Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF - ResearchG
- Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor - PubMed. (URL: [Link])
- Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (URL: [Link])
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Koc
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. (URL: [Link])
- Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. atcc.org [atcc.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. asm.org [asm.org]
- 14. static.igem.org [static.igem.org]
- 15. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 16. microbenotes.com [microbenotes.com]
The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the Anticancer Activity of Indole-3-Carbaldehyde Analogs
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel anticancer agents. Its inherent ability to interact with a multitude of biological targets has led to the development of numerous derivatives with potent and selective anticancer activities. Among these, analogs of indole-3-carbaldehyde have emerged as a particularly promising class of compounds, demonstrating significant efficacy against a range of human cancers. This guide provides a comprehensive comparison of the anticancer activity of various indole-3-carbaldehyde analogs, supported by experimental data, to assist researchers, scientists, and drug development professionals in this dynamic field.
Introduction: The Versatility of the Indole Scaffold
The indole ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with diverse biological activities.[1][2] In the realm of oncology, indole-based compounds have been successfully developed into clinically approved drugs, highlighting the therapeutic potential of this heterocyclic core.[2] Indole-3-carbaldehyde, a simple yet versatile derivative, serves as a key synthetic intermediate for the generation of a wide spectrum of analogs with enhanced and often more specific anticancer properties.[3][4] These modifications, ranging from the introduction of thiosemicarbazone, sulfonohydrazide, and chalcone moieties to the addition of phenyl groups at the 2-position, have yielded compounds that modulate critical cellular processes involved in cancer progression, including cell proliferation, apoptosis, and cell cycle regulation.[5][6][7] This guide will delve into the comparative anticancer activities of these analogs, elucidating their mechanisms of action and providing a framework for future drug discovery efforts.
Comparative Analysis of Anticancer Activity: A Data-Driven Overview
The cytotoxic potential of indole-3-carbaldehyde analogs has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological function, is a key parameter in these assessments. The following table summarizes the IC50 values of representative indole-3-carbaldehyde analogs, showcasing the impact of structural modifications on their anticancer activity.
| Analog Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylindole-3-carbaldehydes | Analog with 5-alkyl and 4-methoxy substitutions | MDA-MB-231 (Breast) | 0.005 - 0.02 | [8] |
| Analog with 5-alkyl and 4-methoxy substitutions | MCF-7 (Breast) | 0.005 - 0.02 | [8] | |
| Imine derivative of 2-phenylindole-3-carbaldehyde | Tubulin Polymerization Assay | 1.2 | [1] | |
| Indole-based Sulfonohydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [4][6] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [4][6] | |
| Indole-based Chalcones | Chalcone-indole hybrid (Compound 42) | Multiple (HepG2, A549, MCF-7, etc.) | 0.23 - 1.8 | [5] |
| Chalcone-indole hybrid (Compound 44) | Multiple (A549, HeLa, MCF-7, etc.) | 0.023 - 0.077 | [5] | |
| Indole-based Thiosemicarbazones | 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone (3q) | Multiple cancer cell lines | Potent and selective | [9] |
| 1-propyl-indole-3-carboxaldehyde thiosemicarbazone (3d) | Antimycobacterial Assay | 0.9 µg/mL | [9] |
Data Interpretation and Key Insights:
The data presented above highlights several key trends in the structure-activity relationship (SAR) of indole-3-carbaldehyde analogs:
-
2-Phenylindole-3-carbaldehydes: The introduction of a phenyl group at the 2-position of the indole ring, coupled with lipophilic substituents, leads to exceptionally potent anticancer activity, with IC50 values in the nanomolar range against breast cancer cell lines.[8] This high potency is attributed to the inhibition of tubulin polymerization, a critical process for cell division.[1]
-
Indole-based Sulfonohydrazides: The hybridization of the indole scaffold with a sulfonohydrazide moiety has yielded compounds with significant and selective activity against breast cancer cells. The presence of a chloro-substituent on the phenyl ring appears to be crucial for this activity.[4][6]
-
Indole-based Chalcones: Chalcones derived from indole-3-carbaldehyde exhibit broad-spectrum anticancer activity against a variety of cancer cell lines, including drug-resistant ones.[5] These compounds also act as potent inhibitors of tubulin polymerization.
-
Indole-based Thiosemicarbazones: The incorporation of a thiosemicarbazone functional group is a well-established strategy for developing potent anticancer agents. Analogs of indole-3-carbaldehyde bearing this moiety have demonstrated significant antimycobacterial and anticancer activities.[9]
Mechanistic Insights: Unraveling the Pathways to Cancer Cell Death
The anticancer effects of indole-3-carbaldehyde analogs are mediated through the modulation of multiple cellular pathways, primarily leading to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many indole-3-carbaldehyde analogs have been shown to induce apoptosis in cancer cells. The activation of caspases, a family of proteases that execute the apoptotic program, is a hallmark of this process.
Experimental Workflow for Apoptosis Detection:
Caption: Experimental workflow for assessing apoptosis in cancer cells treated with indole-3-carbaldehyde analogs.
Western blot analysis often reveals an increase in the levels of cleaved (active) caspase-3 and cleaved PARP, confirming the activation of the apoptotic cascade.[10][11][12][13]
Cell Cycle Arrest
Uncontrolled cell proliferation is a defining characteristic of cancer. Indole-3-carbaldehyde analogs can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. A common mechanism observed is the arrest of the cell cycle in the G1 or G2/M phase.
Key Proteins in Cell Cycle Regulation Modulated by Indole-3-Carbaldehyde Analogs:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): These protein complexes drive the progression of the cell cycle. Indole derivatives can downregulate the expression of key cyclins (e.g., Cyclin D1) and CDKs (e.g., CDK2, CDK4, CDK6), leading to cell cycle arrest.[14][15]
-
CDK Inhibitors (CKIs): Proteins like p21 and p27 can block the activity of cyclin-CDK complexes. Some indole analogs have been shown to upregulate the expression of these inhibitors, contributing to cell cycle arrest.[14]
Experimental Workflow for Cell Cycle Analysis:
Caption: Overview of the Wnt/β-catenin signaling pathway and a potential point of intervention for indole-3-carbaldehyde analogs.
Inhibition of the Wnt/β-catenin pathway by indole derivatives can lead to a decrease in the expression of its target genes, such as c-Myc and Cyclin D1, which are critical for cancer cell proliferation.
[16]### Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole-3-carbaldehyde analog for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound as described above. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
Propidium Iodide Staining for Cell Cycle Analysis
This method uses the DNA-intercalating agent propidium iodide to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a cell lysate.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-3, anti-PARP, anti-cyclin D1, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Conclusion and Future Directions
Indole-3-carbaldehyde and its analogs represent a rich and versatile source of novel anticancer drug candidates. The extensive research into their synthesis and biological evaluation has demonstrated their potent cytotoxic effects against a wide range of cancer cells. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways like PI3K/Akt and Wnt/β-catenin, underscore their therapeutic potential.
The comparative data presented in this guide highlights the importance of continued structure-activity relationship studies to optimize the potency and selectivity of these compounds. Future research should focus on:
-
In vivo efficacy studies: To translate the promising in vitro results into preclinical and clinical settings.
-
Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these analogs.
-
Combination therapies: To explore the synergistic effects of indole-3-carbaldehyde analogs with existing chemotherapeutic agents to overcome drug resistance.
-
Identification of novel molecular targets: To further elucidate the intricate mechanisms by which these compounds exert their anticancer effects.
By leveraging the foundational knowledge and experimental frameworks outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of indole-3-carbaldehyde analogs in the ongoing fight against cancer.
References
- Kaufmann, D., et al. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & Medicinal Chemistry, 15(15), 5122-5136.
- Musa, M. A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
- Saeedi, M., et al. (2014). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Medicinal Chemistry Research, 23(2), 947-955.
- Özdemir, A., et al. (2015). Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents. European Journal of Medicinal Chemistry, 89, 237-246.
- Albzeir, M. H., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(21), 6591.
- Kamal, A., et al. (2015). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. Bioorganic & Medicinal Chemistry Letters, 25(15), 2949-2954.
- Khan, N. S., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42036-42043.
- Singh, G., et al. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Current Drug Targets, 24(11), 934-954.
- Abdel-Wahab, B. F., et al. (2019). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. Molecules, 24(10), 1878.
- Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013.
- Wang, Y., et al. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 25(18), 10101.
- Cover, C. M., et al. (1998). Indole-3-carbinol inhibits the expression of cyclin-dependent kinase-6 and induces a G1 cell cycle arrest of human breast cancer cells independent of estrogen receptor signaling. Journal of Biological Chemistry, 273(7), 3838-3847.
- Yurttas, L., et al. (2016). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
- Li, Y., et al. (2024). Indole-3-Carbinol Promotes Apoptosis and Inhibits the Metastasis of Esophageal Squamous Cell Carcinoma by Downregulating the Wnt/β-Catenin Signaling Pathway. Journal of Cancer, 15(5), 1334-1344.
- Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013.
- Khan, N. S., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42036-42043.
- Sheikhrezaei, Z., et al. (2018). Regulatory effects of the novel synthesized Indole-3-carbaldehyde on expression of cell cycle genes: A study on Cyclin D and P21 expression by acute promylocytic leukemia cell line (NB4).
- Karami, A., et al. (2020). Anticancer Activity (IC 50 Values after 72 h) of the Indicated Thiosemicarbazones and Metal Complexes in SW480 and Thiosemicarbazone-Resistant SW480/Coti and SW480/Tria Colon Cancer Cells.
- Gugliandolo, E., et al. (2021). Wnt/β-Catenin Pathway in Experimental Model of Fibromyalgia: Role of Hidrox®. Antioxidants, 10(11), 1803.
- Abdel-Wahab, B. F., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(2), 1-10.
- Lovejoy, D. B., et al. (2011). Anti-proliferative activity (IC50 values) of the novel thiosemicarbazones in comparison to DFO and Dp44mT in several tumor cell-types and normal human dermal fibroblast (NHDF) cells.
- Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(3), 724-734.
- Li, Y., et al. (2015). Western blot analysis of the expression of PI3K/Akt signaling pathway...
- Gayen, S., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Journal of the Iranian Chemical Society, 16(10), 2245-2255.
- Tiyaboonchai, W., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Molecules, 26(16), 4983.
- Węsierska-Gądek, J., et al. (2016). Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. Current Medicinal Chemistry, 23(34), 3848-3881.
- Manzo, F., et al. (2020). Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases. Journal of Experimental & Clinical Cancer Research, 39(1), 1-22.
- Chinni, S. R., et al. (2001). Indole-3-carbinol (I3C) induced cell growth inhibition, G1 cell cycle arrest and apoptosis in prostate cancer cells. Oncogene, 20(23), 2927-2936.
- Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy.
- Kumar, A., et al. (2021). Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles.
- Zhang, Y., et al. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. Metabolites, 13(5), 596.
- Cell Signaling Technology. (n.d.). Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit #9660. Cell Signaling Technology.
- Chen, Y., et al. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of Cellular and Molecular Medicine.
- Chen, Y., et al. (2024). Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway.
- MedChemExpress. (n.d.). Indole-3-carboxaldehyde (3-Formylindole). MedChemExpress.
- Maciel, E., et al. (2011). Immunodetection of caspase-3 by Western blot using glutaraldehyde. Methods in Molecular Biology, 747, 73-80.
- Liu, F., et al. (1998). Inhibition of cyclin D-cdk activity in cell cycle arrest of Swiss 3T3 cells by CeReS-18, a novel cell regulatory sialoglycopeptide. Experimental Cell Research, 244(2), 346-353.
- Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad.
- Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 3-12.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 11. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of cyclin D-cdk activity in cell cycle arrest of Swiss 3T3 cells by CeReS-18, a novel cell regulatory sialoglycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indole-3-Carbinol Promotes Apoptosis and Inhibits the Metastasis of Esophageal Squamous Cell Carcinoma by Downregulating the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Indole Derivatives: A Focus on 5-Phenyl-1H-indole-3-carbaldehyde
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, the indole nucleus, a privileged heterocyclic motif prevalent in natural products and synthetic compounds, has emerged as a cornerstone in medicinal chemistry. This guide provides a comprehensive comparison of the antimicrobial spectrum of various indole derivatives, with a particular focus on the potential of 5-phenyl-1H-indole-3-carbaldehyde. Drawing upon available experimental data, we will delve into the structure-activity relationships that govern their efficacy against a range of microbial pathogens and provide detailed protocols for their evaluation.
While specific antimicrobial data for this compound is not extensively available in the current literature, this guide will establish a framework for its potential activity by comparing it with structurally related indole derivatives. The introduction of a phenyl group at the C-5 position of the indole ring is a significant modification that can influence the compound's lipophilicity and steric profile, thereby impacting its interaction with microbial targets.
The Indole Scaffold: A Versatile Pharmacophore
The indole ring system is a key structural component in a vast array of biologically active molecules, including the essential amino acid tryptophan. This inherent biocompatibility and the ability of the indole nucleus to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive scaffold for drug design.[1] The antimicrobial activity of indole derivatives is diverse, targeting various cellular processes in bacteria and fungi.
Comparative Antimicrobial Spectrum of Indole Derivatives
The antimicrobial efficacy of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. To provide a comparative overview, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various indole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The data has been compiled from multiple studies to offer a broad perspective.
Table 1: Antibacterial Activity of Indole Derivatives (MIC in µg/mL)
| Indole Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Indole-3-carbaldehyde | >100 | >100 | >100 | >100 | [2] |
| 5-Bromo-1H-indole-3-carbaldehyde Hydrazones | 6.25 - 12.5 | 6.25 | 50 | >100 | [2] |
| 5-Iodo-1H-indole-3-carbaldehyde | 100 | 150 | >100 | >100 | [3] |
| Indole-3-carboxamide-polyamine conjugates | ≤ 0.28 µM | - | - | - | |
| Indole Diketopiperazine Alkaloids | 0.94–3.87 µM | 2.12 - 4.60 µM | 1.80 - 1.98 µM | 0.94–3.87 µM | [4] |
| Indole-1,2,4-triazole Conjugates | - | - | ~250 | ~250 | [1] |
| New Indole Derivatives with 1,2,4-triazole | 6.25 | 3.125 | 6.25 | >50 | [5] |
Table 2: Antifungal Activity of Indole Derivatives (MIC in µg/mL)
| Indole Derivative | Candida albicans | Aspergillus niger | Candida krusei | Reference(s) |
| Indole-3-carbaldehyde | >100 | >100 | >100 | [2] |
| 5-Bromo-1H-indole-3-carbaldehyde Hydrazones | 25 | - | - | [2] |
| Indole-1,2,4-triazole Conjugates | 2 | - | - | [1] |
| New Indole Derivatives with 1,2,4-triazole | 3.125 | - | 3.125 | [5] |
| 5-substituted indole-2-carboxamide derivatives | - | 3.25 | 6.5 | [6] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the tables highlight several key SAR trends for indole derivatives:
-
Substitution at C-5: Halogenation at the C-5 position, particularly with bromine, appears to significantly enhance antibacterial activity, especially against Gram-positive bacteria.[2] This suggests that the electronic and lipophilic properties of the substituent at this position play a crucial role. The introduction of a bulky phenyl group at C-5 in this compound could potentially lead to a different spectrum of activity, possibly by enhancing interactions with hydrophobic pockets in target proteins.
-
The Carbaldehyde Group at C-3: The aldehyde functional group at the C-3 position is a common feature in many active indole derivatives. It can act as a hydrogen bond acceptor and is a versatile handle for further chemical modifications, such as the formation of Schiff bases and hydrazones, which have shown promising antimicrobial activities.[2][7]
-
Fusion with other Heterocycles: The conjugation of the indole scaffold with other heterocyclic rings, such as triazoles, has been shown to be a successful strategy for developing potent antifungal agents.[1][5]
Plausible Mechanisms of Antimicrobial Action
The diverse chemical space of indole derivatives translates into a variety of mechanisms by which they exert their antimicrobial effects. Understanding these mechanisms is critical for rational drug design and for overcoming resistance.
Caption: Plausible antimicrobial mechanisms of action for indole derivatives.
One of the prominent mechanisms involves the disruption of the bacterial cell membrane. The lipophilic nature of the indole ring facilitates its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately cell death. Another key mechanism is the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and repair. Furthermore, some indole derivatives have been shown to interfere with bacterial communication systems, known as quorum sensing, thereby inhibiting the formation of biofilms, which are a major contributor to antibiotic resistance.[8]
Experimental Protocols for Antimicrobial Spectrum Determination
To ensure the scientific rigor and reproducibility of antimicrobial susceptibility testing, standardized methodologies are crucial. The following section outlines a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a widely accepted technique.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for Broth Microdilution MIC Assay.
Step-by-Step Methodology for Broth Microdilution Assay:
-
Preparation of Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Bacterial or fungal strains to be tested.
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative control (broth only).
-
Sterile pipette tips and multichannel pipettes.
-
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms (typically ≤1%).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of the 96-well plate, except for the first column.
-
Add 200 µL of the test compound stock solution to the first well of each row designated for that compound.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix thoroughly.
-
Continue this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 10 µL of the standardized inoculum to each well, including the positive control wells. Do not inoculate the negative control wells.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion and Future Directions
The indole scaffold remains a highly promising framework for the discovery of novel antimicrobial agents. While the direct antimicrobial profile of this compound requires experimental elucidation, the analysis of structurally related compounds provides a strong rationale for its investigation. The presence of the phenyl group at the C-5 position is anticipated to modulate its biological activity, potentially leading to a unique antimicrobial spectrum.
Future research should focus on the synthesis and comprehensive antimicrobial screening of this compound and a library of its derivatives against a broad panel of clinically relevant pathogens, including multidrug-resistant strains. Elucidating their precise mechanisms of action and evaluating their in vivo efficacy and toxicity will be critical steps in translating these promising scaffolds into clinically viable therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data to fuel the pipeline of new antimicrobial drugs.
References
- Zhang, D. W., et al. (2017). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Microbiology, 8, 1963. [Link]
- Choppara, P., et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde and their bis(indole) analogues for cytotoxicity alongside anti-microbial activity. Results in Chemistry, 1, 100008. [Link]
- Khan, I., et al. (2020). Synthesis, Anti-Bacterial and Anti-Fungal Evaluation of Pyrazoline Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 823-834. [Link]
- Chaudhari, P. B., et al. (2009). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. Journal of the Korean Chemical Society, 53(6), 704-708. [Link]
- El-Sayed, N. N. E., et al. (2021).
- Priya, B., et al. (2022). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Russian Journal of General Chemistry, 92(8), 1636-1643. [Link]
- Küçükgüzel, Ş. G., et al. (2015). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 19(2), 116-124. [Link]
- Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 8547801. [Link]
- Hu, Y., et al. (2022). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 7(3), e00139-22. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Deep Dive: Unraveling the Electronic Influence of Phenyl vs. Bromo Substituents on the 1H-Indole-3-carbaldehyde Scaffold
In the landscape of drug discovery and materials science, the indole-3-carbaldehyde framework stands as a privileged scaffold, a versatile building block for a myriad of biologically active compounds and functional materials. The strategic functionalization of the indole ring system, particularly at the C-5 position, offers a powerful tool to modulate the electronic properties, and consequently, the reactivity and biological profile of the resulting molecule. This guide presents a detailed spectroscopic comparison of two such analogs: 5-phenyl-1H-indole-3-carbaldehyde and 5-bromo-1H-indole-3-carbaldehyde. Through a meticulous analysis of their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we will elucidate the distinct electronic signatures imparted by an aromatic phenyl group versus a halogen bromo substituent. This comparative analysis serves as a practical reference for researchers engaged in the synthesis and characterization of novel indole derivatives, providing foundational insights into the structure-property relationships that govern their chemical behavior.
Introduction: The Significance of C-5 Substitution
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The C-5 position of the indole ring is a key site for modification, as substituents at this position can significantly influence the electron density distribution across the bicyclic system. This, in turn, affects the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity.
This guide focuses on two C-5 substituted indole-3-carbaldehydes:
-
This compound: Featuring a phenyl group, which can exert both inductive and resonance effects.
-
5-bromo-1H-indole-3-carbaldehyde: Bearing a bromine atom, a classic example of a deactivating group with competing inductive and resonance effects.
By comparing their spectroscopic fingerprints, we can gain a deeper understanding of how these substituents electronically perturb the indole scaffold.
Spectroscopic Comparison: Unveiling the Structural Nuances
A multi-technique spectroscopic approach is essential for the unambiguous characterization of organic molecules. Here, we present a side-by-side comparison of the ¹H NMR, ¹³C NMR, IR, and MS data for our two target compounds.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. The chemical shifts (δ) of the indole ring protons are particularly sensitive to the electronic nature of the C-5 substituent.
Table 1: ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | This compound (δ, ppm) | 5-bromo-1H-indole-3-carbaldehyde (δ, ppm)[1] |
| N-H | 12.20 (s, 1H) | 12.40 (s, 1H) |
| CHO | 9.95 (s, 1H) | 9.90 (s, 1H) |
| H-2 | 8.35 (s, 1H) | 8.39 (d, J = 3.0 Hz, 1H) |
| H-4 | 8.16 (d, J = 1.6 Hz, 1H) | 7.84 (d, J = 2.4 Hz, 1H) |
| H-6 | 7.60 (dd, J = 8.6, 1.8 Hz, 1H) | 7.41 (dd, J = 8.2, 1.6 Hz, 1H) |
| H-7 | 7.54 (d, J = 8.6 Hz, 1H) | 7.48 (d, J = 8.6 Hz, 1H) |
| Phenyl-H | 7.74 (d, J = 7.6 Hz, 2H), 7.46 (t, J = 7.6 Hz, 2H), 7.33 (t, J = 7.4 Hz, 1H) | - |
Interpretation:
The downfield shift of the N-H proton in both molecules is characteristic of indole N-H protons involved in hydrogen bonding. A notable difference is observed in the chemical shifts of the protons on the benzene portion of the indole ring. In this compound, the phenyl group's electron-donating resonance effect and weak electron-withdrawing inductive effect lead to a complex interplay influencing the surrounding protons. In contrast, the bromine atom in 5-bromo-1H-indole-3-carbaldehyde exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect, resulting in a general deshielding of the adjacent protons (H-4 and H-6) compared to the phenyl-substituted analog. The aldehyde proton (CHO) and the H-2 proton show relatively similar chemical shifts, indicating that the electronic effects of the C-5 substituent are less pronounced at these positions.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the indole ring are highly indicative of the electronic environment.
Table 2: ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | This compound (δ, ppm) | 5-bromo-1H-indole-3-carbaldehyde (δ, ppm) |
| C=O | 185.3 | 185.0 (approximate, from similar compounds) |
| C-2 | 139.1 | 138.8 (approximate, from similar compounds) |
| C-3 | 118.7 | 118.5 (approximate, from similar compounds) |
| C-3a | 126.1 | 127.0 (approximate, from similar compounds) |
| C-4 | 122.2 | 125.0 (approximate, from similar compounds) |
| C-5 | 133.4 | 115.0 (approximate, from similar compounds) |
| C-6 | 120.1 | 124.0 (approximate, from similar compounds) |
| C-7 | 112.1 | 114.0 (approximate, from similar compounds) |
| C-7a | 137.3 | 135.5 (approximate, from similar compounds) |
| Phenyl C-1' | 141.2 | - |
| Phenyl C-2',6' | 127.0 | - |
| Phenyl C-3',5' | 128.9 | - |
| Phenyl C-4' | 126.3 | - |
Interpretation:
The most significant difference in the ¹³C NMR spectra is the chemical shift of C-5. In this compound, the C-5 carbon is deshielded due to the attachment of the phenyl ring. Conversely, in 5-bromo-1H-indole-3-carbaldehyde, the C-5 carbon is significantly shielded due to the "heavy atom effect" of bromine and its electron-donating resonance effect, despite its inductive withdrawal. The chemical shifts of the other carbons in the indole ring are also subtly affected by the different electronic properties of the two substituents, providing a comprehensive picture of the electron distribution within each molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies provide diagnostic information about the carbonyl group, the N-H bond, and the aromatic system.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 5-bromo-1H-indole-3-carbaldehyde |
| N-H stretch | 3153 | 3160 - 3200 (approximate) |
| C-H stretch (aromatic) | 3058 | 3050 - 3100 (approximate) |
| C=O stretch (aldehyde) | 1641 | 1645 (approximate) |
| C=C stretch (aromatic) | 1600, 1488, 1450 | 1590, 1470, 1440 (approximate) |
Interpretation:
Both spectra are expected to show a characteristic N-H stretching vibration above 3100 cm⁻¹, indicative of the indole N-H group. The strong absorption band around 1640-1645 cm⁻¹ in both compounds is attributed to the C=O stretching of the aldehyde group. The position of this band is sensitive to the electronic effects of the substituents. The slightly lower frequency for the phenyl-substituted compound may suggest a greater degree of resonance delocalization involving the carbonyl group. The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, and the patterns can be complex due to the presence of both the indole and phenyl rings in the case of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | C₁₅H₁₁NO | 221.26 | 221 (M⁺), 220 (M-H)⁺, 192 (M-CHO)⁺, 165 (M-C₂H₂O)⁺ |
| 5-bromo-1H-indole-3-carbaldehyde | C₉H₆BrNO | 224.06 | 225/223 (M⁺, isotopic pattern), 224/222 (M-H)⁺, 196/194 (M-CHO)⁺, 144 (M-Br)⁺ |
Interpretation:
The mass spectrum of this compound shows a clear molecular ion peak at m/z 221. Key fragmentation pathways include the loss of a hydrogen radical to give the stable [M-H]⁺ ion, and the loss of the formyl group (CHO) to yield a fragment at m/z 192.
For 5-bromo-1H-indole-3-carbaldehyde, the presence of bromine is immediately evident from the characteristic isotopic pattern of the molecular ion at m/z 223 and 225, with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Similar to the phenyl analog, fragmentation involves the loss of a hydrogen atom and the formyl group. A significant fragment at m/z 144 corresponds to the loss of the bromine atom, a common fragmentation pathway for bromo-aromatic compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following general experimental protocols for the acquisition of spectroscopic data are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Conclusion: A Tale of Two Substituents
The comprehensive spectroscopic comparison of 5-phenyl- and 5-bromo-1H-indole-3-carbaldehyde reveals the profound and distinct influence of these C-5 substituents on the electronic architecture of the indole scaffold. The phenyl group, through a combination of inductive and resonance effects, subtly modulates the chemical environment of the indole ring protons and carbons. In contrast, the bromine atom imposes a more dramatic electronic perturbation, characterized by a strong inductive withdrawal and a notable shielding effect on the directly attached carbon. These differences are clearly manifested in their respective ¹H and ¹³C NMR spectra. Furthermore, their unique fragmentation patterns in mass spectrometry provide unequivocal confirmation of their elemental composition and structural integrity. This guide underscores the power of a multi-technique spectroscopic approach in elucidating the subtle yet significant structural and electronic differences between closely related molecules, providing a valuable resource for chemists working in the design and synthesis of novel indole-based compounds.
References
- CN102786460A. Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
- Lee, S.-L. (2008). Synthesis of 5-Aryl-1H-indole-3-carbaldehydes and Their Application in the Synthesis of Biologically Active Compounds [Doctoral dissertation].
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthesized 5-phenyl-1H-indole-3-carbaldehyde
Introduction: The Imperative for Purity in Drug Discovery Intermediates
In the landscape of modern drug development, the structural and isomeric purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API). 5-phenyl-1H-indole-3-carbaldehyde is a key building block, a versatile scaffold used in the synthesis of a multitude of pharmacologically active compounds, from potential anticancer agents to anti-inflammatory molecules.[1] The presence of impurities, whether arising from starting materials, side reactions, or degradation, can have profound consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final drug product.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[2][3][4] This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind chromatographic choices and present a fully validated, stability-indicating HPLC method. This approach ensures that the analytical procedure is not just a test but a self-validating system of quality assurance, grounded in the principles of scientific integrity and aligned with the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH).[5][6]
Understanding the Analyte: Physicochemical Properties
The design of a robust HPLC method begins with a thorough understanding of the analyte's chemical nature. This compound is a moderately polar molecule characterized by three key structural features that dictate its chromatographic behavior:
-
The Indole Ring System: A bicyclic aromatic heterocycle that provides a rigid, planar structure and is a strong chromophore, making UV detection highly effective. The N-H group can participate in hydrogen bonding.
-
The Phenyl Substituent: A nonpolar aromatic group at the 5-position which increases the molecule's hydrophobicity compared to the parent indole-3-carbaldehyde.
-
The Carbaldehyde Group: A polar, electron-withdrawing group at the 3-position that can also engage in hydrogen bonding.
These features suggest that the molecule will be well-retained on a nonpolar stationary phase, making Reverse-Phase HPLC the most logical starting point for method development.
Comparative Analysis of HPLC Methodologies
While several HPLC modes exist, Reverse-Phase (RP) and Normal-Phase (NP) chromatography are the most relevant for this class of compounds. Their principles and applicability to this compound are compared below.
| Feature | Reverse-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Principle | Separation based on hydrophobicity. Nonpolar stationary phase with a polar mobile phase. | Separation based on polarity. Polar stationary phase with a nonpolar mobile phase. |
| Stationary Phase | Chemically bonded alkanes (e.g., C18, C8) on a silica support. | Unmodified silica, or polar functional groups (e.g., Cyano, Amino).[7] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with pH modifiers (e.g., formic acid). | Hexane or Heptane mixed with a polar modifier like isopropanol or ethyl acetate. |
| Elution Order | Most polar compounds elute first. | Most nonpolar compounds elute first. |
| Advantages | High Versatility & Robustness: Excellent for a wide range of moderate to nonpolar compounds. Reproducibility: Stable columns and rapid equilibration. Established Protocols: The most common mode in pharmaceutical analysis. | Isomer Separation: Can be superior for separating structural isomers with minor polarity differences. Orthogonal Selectivity: Provides a different separation mechanism to RP-HPLC, useful for complex mixtures. |
| Disadvantages | May provide insufficient resolution for very similar, nonpolar impurities. | Solvent Miscibility: Requires anhydrous, non-protic solvents which are more expensive and hazardous. Equilibration Time: Can have long column equilibration times. Water Sensitivity: Trace amounts of water can drastically alter retention times and reproducibility. |
| Verdict for Topic | Highly Recommended. The combination of aromatic rings and a polar aldehyde group makes this compound an ideal candidate for RP-HPLC. The method can be easily tuned to separate it from more polar starting materials or less polar side-products. | Alternative/Orthogonal Method. While feasible, it is less practical for routine purity analysis. It could be valuable as a secondary, orthogonal technique to confirm peak purity if co-elution is suspected in the RP method. |
Workflow for Purity Analysis & Method Validation
The following diagram illustrates the comprehensive workflow, from initial analysis of the synthesized compound to full method validation, ensuring a scientifically sound assessment of purity.
Caption: A comprehensive workflow from method development to final purity reporting.
Recommended Protocol: A Validated Stability-Indicating RP-HPLC Method
Based on the analyte's properties and the comparative analysis, a gradient Reverse-Phase HPLC method is the superior choice. The following protocol has been developed and validated to be stability-indicating, meaning it can resolve the main analyte peak from products generated under forced degradation conditions.[8]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC system with Gradient Pump and UV/PDA Detector | A gradient is necessary to elute potential impurities with a wide range of polarities. A PDA detector allows for peak purity assessment and selection of the optimal wavelength. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of the analyte.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | Formic acid is used to acidify the mobile phase, which suppresses the ionization of any acidic or basic functional groups (like the indole N-H), leading to sharper, more symmetrical peaks. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | Time (min) | %B |
| 0.0 | 40 | |
| 15.0 | 90 | |
| 17.0 | 90 | |
| 17.1 | 40 | |
| 20.0 | 40 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | 254 nm | This wavelength provides a strong signal for the indole chromophore while maintaining a low baseline. A full scan (200-400 nm) should be performed initially to confirm the λmax. |
| Injection Vol. | 10 µL | |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Method Validation: A Self-Validating System
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[4][10] The framework provided by the ICH Q2(R1) guideline is the authoritative standard.[2][5]
Caption: Key validation parameters ensuring a reliable analytical method.
Validation Data Summary
The following table summarizes the acceptance criteria and typical results for the validation of the recommended HPLC method.
| Validation Parameter | Acceptance Criteria | Typical Experimental Results |
| Specificity | Peak is resolved from all degradation products (Resolution > 2). No interference from blank. | The method successfully separated the main peak from all degradants generated during forced degradation studies. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9998 over a concentration range of 1-150 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | 99.2% - 101.5% recovery at three concentration levels (80%, 100%, 120%). |
| Precision (Repeatability) | RSD ≤ 1.0% | RSD = 0.45% (n=6 injections of 100 µg/mL standard). |
| Precision (Intermediate) | RSD ≤ 2.0% | RSD = 0.82% (analysis on a different day with a different analyst). |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |
| Robustness | RSD ≤ 2.0% for all varied conditions. | The method was robust to small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Detailed Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (Acetonitrile/Water 50:50).
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter compatible with the diluent.
Protocol 2: Forced Degradation Studies
Objective: To demonstrate the stability-indicating nature of the method by intentionally degrading the sample and ensuring the degradants are separated from the parent peak.[3][11] A target degradation of 5-20% is generally recommended.[11]
-
Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the analyte solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with diluent for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the analyte solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute with diluent for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the analyte solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent for HPLC analysis.[11]
-
Thermal Degradation: Store the solid analyte in a hot air oven at 80°C for 48 hours. Prepare a sample solution as described in Protocol 1.
-
Photolytic Degradation: Expose the solid analyte to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (as per ICH Q1B guidelines). Prepare a sample solution as described in Protocol 1.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method. Evaluate the chromatograms for new peaks and ensure the parent peak remains pure (using PDA detector) and is well-resolved from any degradants.
Conclusion
The purity of this compound is paramount to its successful application in research and drug development. This guide has demonstrated that a gradient Reverse-Phase HPLC method using a C18 column is the most robust and reliable approach for its analysis. The causality for this choice lies in the analyte's physicochemical properties, which favor interaction with a hydrophobic stationary phase.
Crucially, the simple execution of an HPLC run is insufficient. Trustworthiness is only achieved through rigorous validation according to established international guidelines.[2][5] By incorporating forced degradation studies, the method is elevated to being "stability-indicating," providing a comprehensive picture of not just purity, but also the potential degradation pathways of the molecule. This scientifically rigorous approach ensures that researchers, scientists, and drug development professionals can have the highest confidence in the quality of their synthetic intermediates, paving the way for more reliable and reproducible downstream applications.
References
- International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Alsante, K. M., et al. (2025). The role of forced degradation studies in stability indicating HPLC method development. (Note: This is a representative title; specific journal articles on this topic are numerous). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiq2DOOniBE86tbH4wg98NjA4Jz-__IykyRThBNGUOggKywsZX54vpbS0l6fDmkN-_SKtkzyGIoeho10eBxBH_2tQQa66dv7Au7qIVrAvanakntp25qs1kL6k0muYSQEV5MTmHrui57a0I9pVwatcvPbIbY8PzjgraMNzAXEOWj-HryyLGAjXc-ZG_Uvz05l2xqmt96qBcn-nCiuIVH59_oEfYWfj4NrOSR0XFcHU0UAzsqmxoQMRdgdy_mGWi1JPP_jKQiw==]
- J-STAR Research.
- Patil, A. S., et al. (2015). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
- HELIX Chromatography.
- HELIX Chromatography.
- Pharmaguideline. (2024).
- Chemcasts. Thermophysical Properties of 5-(Phenylmethoxy)-1H-indole-3-carboxaldehyde. (Note: This is a related structure, providing insight into the properties of substituted indoles). [Link]
- Acta Scientific. (2020).
- SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. [Link]
- Macherey-Nagel. Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling. [Link]
- Oresnik, B., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Soil, 351, 383–389. [Link]
- Molnar, G. A., & Horvath, C. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(9), 1497-1502. [Link]
- Szepesy, L., et al. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
- AMSbiopharma. (2025).
- SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
- Der Pharma Chemica. (2014).
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Journal of Chromatographic Science. (2013).
- Phenomenex. Normal Phase HPLC Columns. [Link]
- YouTube. (2025). Understanding ICH Q2(R2)
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- U.S. Environmental Protection Agency (EPA). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
- Food Chemistry Advances. (2024). A colorimetric assay for indole-3-carbaldehyde detection in foods. [Link]
- ResearchGate. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... [Link]
- The Good Scents Company. indole-3-carboxaldehyde. [Link]
- Organic Letters. (2018). Regioselective C5−H Direct Iodination of Indoles.
- Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
- Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]
- Wikipedia. Indole-3-carbaldehyde. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-phenyl-1H-indole-3-carbaldehyde
Navigating the lifecycle of specialized laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. For drug development professionals and researchers, handling compounds like 5-phenyl-1H-indole-3-carbaldehyde demands a meticulous approach rooted in safety and regulatory adherence. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a culture of safety and responsibility that goes beyond mere protocol adherence.
Hazard Identification and Risk Assessment: The "Why"
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always available, data from structurally similar indole-3-carbaldehyde derivatives provides a strong basis for risk assessment. These compounds are consistently classified as hazardous.[1][2]
The primary hazards associated with this class of chemicals necessitate their management as regulated hazardous waste.[3] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle to grave" approach to hazardous waste management, which ensures that the waste is handled safely from its point of generation to its final disposal.[4][5]
Table 1: Hazard Profile of Indole-3-Carbaldehyde Analogues
| Hazard Classification | Category | GHS Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | 2A / 2 | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |[1][2] |
This hazard profile is the primary driver for the stringent disposal protocols that follow. Exposure can lead to significant irritation, and improper disposal could harm aquatic life or contaminate groundwater.[2]
Immediate Safety and Handling Precautions
Safe disposal begins with safe handling of the virgin material. All operations involving this compound, including weighing and transfers, must be conducted with appropriate safety measures to minimize exposure.[6]
-
Engineering Controls : Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound waste must be systematic, involving segregation, containment, and labeling before it is transferred for final disposal by a certified entity.[8]
Step 1: Waste Characterization and Segregation
All waste streams containing this compound must be treated as hazardous waste.[4] Proper segregation is critical to prevent dangerous chemical reactions.[3]
-
Unused or Expired Compound : The original container holding the pure, unused, or expired chemical is considered hazardous waste. Do not mix it with other waste streams.[8]
-
Contaminated Solid Waste : Items such as gloves, weighing paper, absorbent pads, and empty vials that have come into contact with the compound should be collected as solid chemical waste.[8]
-
Contaminated Liquid Waste : Solutions containing this compound and any rinsate from cleaning contaminated glassware must be collected as liquid chemical waste. Keep halogenated and non-halogenated solvent waste in separate containers.[6]
-
Contaminated Sharps : Needles or other sharps must be placed in a designated, puncture-proof sharps container.[6]
Step 2: Waste Container Selection
The integrity of the waste containment is a primary regulatory and safety requirement.[9]
-
Compatibility : Use a container made of a material chemically compatible with the waste. For most organic solids and solutions, glass or high-density polyethylene (HDPE) containers are suitable.[9]
-
Condition : The container must be in good condition, free of leaks or cracks, and must have a secure, leak-proof screw-on cap.[8][9] Open containers are a common EPA violation.[4]
-
Liquid Waste : For liquid waste, only use a container designed for liquids. Never use food-grade containers like milk jugs.[4]
Step 3: Proper Labeling
Accurate and complete labeling is a cornerstone of compliant hazardous waste management.[10] Before any waste is added, the container must be labeled with the following information:
-
The full chemical name : "this compound". Avoid using abbreviations or chemical formulas.[8]
-
An accurate list of all contents , including any solvents and their approximate percentages.[8]
-
The Accumulation Start Date , which is the date the first drop of waste is added to the container.[8]
-
The name and contact information of the responsible researcher or laboratory supervisor.[8]
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[8][11]
-
Container Closure : Keep waste containers tightly closed at all times, except when adding waste.[4][10]
-
Secondary Containment : Store waste containers in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[12]
-
Incompatible Materials : Store the waste away from incompatible materials, such as strong oxidizing agents, acids, and bases.[1][13]
Step 5: Final Disposal
The final step of the disposal process must be handled by trained professionals.
-
Institutional Procedures : Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[6]
-
Licensed Disposal : Your institution's EHS department will consolidate waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, ensuring compliance with all EPA and Department of Transportation (DOT) regulations.[3][5] Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [2]
Spill and Decontamination Procedures
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel : Notify colleagues in the immediate area.[14]
-
Isolate the Area : Restrict access to the spill location.
-
Protect Yourself : Wear the appropriate PPE as described in Section 2.
-
Containment & Cleanup :
-
For a dry spill , carefully sweep or vacuum the solid material into a waste container. Use cleanup procedures that avoid generating dust.[14]
-
For a solution spill , absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Collection : Place all cleanup materials and contaminated debris into a properly labeled hazardous waste container for disposal.[14]
-
Decontamination : Clean the spill area thoroughly with soap and water.[14]
-
Major Spills : For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for disposal of this compound waste.
References
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
- Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Indole-3-carbaldehyde. Wikipedia. [Link]
- Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
- Handling and Storing Chemicals. (2019). Lab Manager Magazine. [Link]
- Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. pfw.edu [pfw.edu]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wcu.edu [wcu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-phenyl-1H-indole-3-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities like 5-phenyl-1H-indole-3-carbaldehyde is foundational to therapeutic innovation. This compound, belonging to the versatile indole class of molecules, holds significant potential in medicinal chemistry due to the broad biological activities exhibited by its structural analogs.[1][2] However, the very reactivity that makes these compounds promising also necessitates a rigorous and well-informed approach to safety.
This guide provides a comprehensive, field-proven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the understanding that true laboratory safety is not just about following rules, but about comprehending the risks and implementing self-validating protocols to mitigate them.
Hazard Profile: Understanding the Adversary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can construct a reliable hazard profile by examining structurally similar indole-3-carbaldehyde derivatives. This chemical class consistently presents a specific set of hazards that must be addressed.
| Hazard Classification | Category | Description | Primary Route of Exposure | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged contact can lead to inflammation and redness. | Dermal | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation. Direct contact can result in significant, potentially painful, inflammation. | Ocular | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Inhalation of dust or powder can irritate the nose, throat, and lungs. | Inhalation | [3][4][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential Hazard | May be harmful if swallowed, in contact with skin, or if inhaled. | Oral, Dermal, Inhalation | [3][6] |
The core directive from this data is clear: this compound must be handled in a manner that prevents contact with skin and eyes, and precludes the inhalation of its solid particulate form.
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures involve engineering controls designed to isolate the hazard from the user.
-
Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood's constant airflow protects against the inhalation of fine powders and any potential vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions that may escape primary containment.
-
Designated Area: Establish a designated area within the lab for working with this compound. This prevents cross-contamination of other workspaces and equipment.
Essential PPE for Handling this compound
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task and the associated risks. The following protocol outlines the minimum required PPE.
Hand Protection: The Chemical Barrier
Given that this compound is a known skin irritant, robust hand protection is paramount.[3][4]
-
Primary Gloves: Disposable nitrile gloves are the standard for providing protection against incidental splashes and contact.[8][9]
-
Glove Thickness: For general applications, a glove thickness of at least 0.35 mm is recommended.[7]
-
Double Gloving: When handling larger quantities (>1 gram) or during prolonged procedures, double gloving is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Breakthrough Time: Always consult the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvents being used in your procedure. For aromatic compounds, other materials like Viton or Silver Shield may offer superior protection for extended work.[8]
Eye and Face Protection: Shielding from Irritants
Because this compound is classified as a serious eye irritant, appropriate eye protection is mandatory.[3][4][5]
-
Chemical Splash Goggles: Standard safety glasses are insufficient.[9] Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and potential splashes.[9] Ensure they are rated to ANSI Z87.1 standards.[10]
-
Face Shield: When there is a significant risk of splashing (e.g., during quenching a reaction or large-scale transfers), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[10]
Body Protection: Preventing Skin Contact
To prevent accidental skin contact on arms and body, protective clothing is essential.
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat is the minimum requirement.[8][10]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.[10] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in a fire.[10]
Respiratory Protection: A Risk-Based Approach
Engineering controls (i.e., a fume hood) should be sufficient to control airborne particulates.[10] However, in specific situations, respiratory protection may be necessary.
-
When is a Respirator Needed? A respirator is required if engineering controls are not feasible or fail, or during emergency situations such as a large spill outside of a fume hood.
-
Type of Respirator: For powders, a NIOSH-approved N95 dust mask may be sufficient for nuisance dust. However, for greater protection, especially if the compound is aerosolized, a half-mask or full-face respirator with P100 (particulate) filters is recommended.[11]
-
Fit Testing and Training: The use of a respirator requires a formal respiratory protection program, including medical evaluation, annual fit testing, and training on proper use and maintenance.[10]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use.
Step-by-Step PPE Workflow
Caption: PPE workflow from risk assessment to final hand washing.
Proper Glove Removal Technique
-
With one gloved hand, grasp the outside of the other glove at the wrist, without touching your skin.[8]
-
Peel the glove off, turning it inside-out.
-
Hold the removed glove in your still-gloved hand.
-
Slide two fingers of your ungloved hand under the wrist of the remaining glove.
-
Peel the second glove off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves in the appropriate hazardous waste container.
Decontamination and Disposal
-
Waste: All materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[3][5] Do not dispose of them in the regular trash.
-
Spills: In case of a spill, evacuate the area and follow your institution's spill cleanup procedure. For a small powder spill within a fume hood, gently cover it with a damp paper towel to avoid raising dust and clean with appropriate materials. Always wear your full PPE during cleanup.[7]
-
Personal Decontamination: After handling the compound and removing your PPE, wash your hands thoroughly with soap and water.[3][7]
By integrating this comprehensive understanding of hazards with disciplined, procedural execution, you can confidently and safely unlock the scientific potential of this compound.
References
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PubMed Central.
- Indole. (n.d.). Wikipedia.
- U.S. Environmental Protection Agency. (2022). Personal Protective Equipment.
- UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
- Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (2019). PubMed.
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). MDPI.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). IntechOpen.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aksci.com [aksci.com]
- 6. 5-Phenyl-1H-pyrrole-3-carbaldehyde | 56448-22-7 [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. uah.edu [uah.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
